molecular formula C8H6FNO4 B014937 Methyl 5-fluoro-2-nitrobenzoate CAS No. 393-85-1

Methyl 5-fluoro-2-nitrobenzoate

Cat. No.: B014937
CAS No.: 393-85-1
M. Wt: 199.14 g/mol
InChI Key: LCAUVFVOLNRVKG-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-nitrobenzoate is a high-purity (98%) organic compound recognized as a valuable building block and pharmaceutical intermediate in chemical synthesis and drug discovery research. This aromatic ester, with its nitro and fluoro substituents, serves as a versatile precursor for the development of more complex molecular structures. Applications & Research Value: Its primary research application is as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The presence of both an electron-withdrawing nitro group and a fluorine atom on the benzoate ring makes it a reactive substrate for further chemical transformations, including reduction or nucleophilic substitution, which are crucial steps in constructing pharmacologically active molecules. Physical & Chemical Properties: - CAS Number: 393-85-1 - Molecular Formula: C₈H₆FNO₄ - Molecular Weight: 199.14 g/mol - Physical Form: Low melting point solid, white in color. - Melting Point: 35°C to 37°C . - Solubility: Slightly soluble in water. Soluble in dimethyl sulfoxide (DMSO) and acetone . Handling & Storage: Store in a cool, dry place in a tightly sealed container. The compound may cause skin and eye irritation and respiratory irritation. Researchers should use appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling protocols. Note: This product is intended for research and development purposes only. It is strictly labeled 'For Research Use Only' (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

methyl 5-fluoro-2-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAUVFVOLNRVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60408886
Record name Methyl 5-fluoro-2-nitrobenzoate
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Molecular Weight

199.14 g/mol
Source PubChem
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CAS No.

393-85-1
Record name Benzoic acid, 5-fluoro-2-nitro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitrobenzoic acid methyl ester
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Record name Methyl 5-fluoro-2-nitrobenzoate
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Record name 5-Fluoro-2-nitrobenzoic acid methyl ester
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Foundational & Exploratory

The Synthesis of Methyl 5-fluoro-2-nitrobenzoate: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-fluoro-2-nitrobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a fluorine atom, a nitro group, and a methyl ester. These substituents provide multiple reaction sites for further chemical transformations, making it a versatile intermediate in organic synthesis. This guide provides an in-depth exploration of the synthesis of this compound, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind the synthetic strategy.

Synthesis Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

  • Electrophilic Aromatic Nitration: The selective introduction of a nitro group onto a fluorinated benzoic acid derivative.

  • Fischer-Speier Esterification: The conversion of the resulting nitrobenzoic acid into its corresponding methyl ester.

This sequence is often preferred due to the directing effects of the substituents on the aromatic ring, which guide the regioselective nitration.

Part 1: Electrophilic Aromatic Nitration of 3-Fluorobenzoic Acid

The synthesis commences with the nitration of 3-fluorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

The Mechanism of Nitration

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[2] The sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.[3]

The reaction proceeds through the following steps:

  • Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Electrophilic Attack: The π electrons of the aromatic ring of 3-fluorobenzoic acid attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 5-fluoro-2-nitrobenzoic acid.[3]

Diagram of the Nitration Mechanism

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) 3-Fluorobenzoic_Acid->Sigma_Complex + NO₂⁺ 5-Fluoro-2-nitrobenzoic_Acid 5-Fluoro-2-nitrobenzoic Acid Sigma_Complex->5-Fluoro-2-nitrobenzoic_Acid - H⁺ Esterification_Workflow Start 5-Fluoro-2-nitrobenzoic Acid Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation End This compound Deprotonation->End

Caption: Step-by-step workflow of Fischer-Speier esterification.

Experimental Protocols

The following protocols are based on established literature procedures and provide a detailed, step-by-step guide for the synthesis of this compound.

Protocol 1: Nitration of 3-Fluorobenzoic Acid
  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-fluorobenzoic acid to concentrated sulfuric acid. [4]2. Maintain the temperature at 0°C and add fuming nitric acid dropwise with continuous stirring. [4]3. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for one hour. [4]4. Carefully pour the reaction mixture into ice water to precipitate the product. [4]5. Collect the precipitate by filtration, wash with water, and dry to obtain 5-fluoro-2-nitrobenzoic acid as a solid. [4]

Protocol 2: Esterification of 5-Fluoro-2-nitrobenzoic Acid
  • Dissolve the crude 5-fluoro-2-nitrobenzoic acid in dry methanol and cool the solution to 0°C. [5]2. Add thionyl chloride dropwise to the cooled solution. [5]3. After the addition is complete, heat the mixture to reflux and maintain for several hours. [5]4. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain this compound as a solid. [5]

Data Summary

ParameterNitration of 3-Fluorobenzoic AcidEsterification of 5-Fluoro-2-nitrobenzoic Acid
Starting Material 3-Fluorobenzoic Acid5-Fluoro-2-nitrobenzoic Acid
Reagents Concentrated H₂SO₄, Fuming HNO₃Methanol, Thionyl Chloride
Reaction Type Electrophilic Aromatic SubstitutionFischer-Speier Esterification
Product 5-Fluoro-2-nitrobenzoic AcidThis compound
Typical Yield >90% [4]Variable, dependent on purity of starting material
Purity High, may contain isomers>98% after chromatography [6]

Conclusion

The synthesis of this compound via the nitration of 3-fluorobenzoic acid followed by Fischer-Speier esterification is a robust and well-established method. A thorough understanding of the underlying electrophilic aromatic substitution and nucleophilic acyl substitution mechanisms is crucial for optimizing reaction conditions and achieving high yields and purity. The regioselectivity of the nitration step is a key consideration, governed by the directing effects of the fluorine and carboxylic acid substituents. This versatile intermediate will continue to be a valuable tool for researchers in the development of novel pharmaceuticals and advanced materials.

References

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).
  • methyl 2-fluoro-5-nitrobenzoate - ChemBK. (2024, April 9).
  • Exploring 5-Fluoro-2-Methyl-3-Nitrobenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]. -pharm.
  • Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Journal of the Brazilian Chemical Society, 13(6), 745-751.
  • In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? - Chemistry Stack Exchange. (2017, April 5).
  • Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. (1995).
  • Nitration of Benzene - Chemistry Steps. (n.d.).
  • nitration of aromatic compounds - YouTube. (2019, January 3).
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2014). Sains Malaysiana, 43(1), 53-57.
  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Justia Patents. (1996, June 20).

Sources

A Senior Application Scientist's Guide to Methyl 5-fluoro-2-nitrobenzoate (CAS 393-85-1): A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-fluoro-2-nitrobenzoate, identified by its CAS number 393-85-1, has emerged as a preeminent building block, valued for its trifecta of reactive sites that can be selectively and orthogonally manipulated. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

The molecule's utility is rooted in the electronic interplay of its three key functional groups: an electron-withdrawing nitro group, a versatile methyl ester, and a strategically placed fluorine atom. The nitro group powerfully activates the aromatic ring for nucleophilic substitution while also serving as a masked amine. The fluorine atom acts as an excellent leaving group in SNAr reactions and can be retained to modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compound. The ester provides a handle for further derivatization, most commonly through amide bond formation. This combination makes this compound a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3]

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its safe and effective use in the laboratory. The key data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 393-85-1[4]
Molecular Formula C₈H₆FNO₄[4]
Molecular Weight 199.14 g/mol [5]
Appearance White to Yellow to Orange Solid or Liquid
IUPAC Name This compound
Synonyms 2-nitro-5-fluorobenzoic acid methyl ester[5]
Solubility Slightly soluble in water. Soluble in DMSO and acetone.[5][6]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
Table 2: Hazard and Safety Information
CategoryInformationSource(s)
Signal Word Warning[7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), May cause an allergic skin reaction.[7]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Personal Protective Equipment Wear appropriate protective gloves, clothing, and eye/face protection.[7]
Disposal Dispose of contents/container to an approved waste disposal plant.[7]

Synthesis Pathway: From Simple Precursors to a High-Value Intermediate

The most common and logical route to this compound involves a two-step sequence starting from the readily available 3-fluorobenzoic acid. This process includes an electrophilic aromatic substitution (nitration) followed by an esterification reaction.

Step 1: Regioselective Nitration of 3-Fluorobenzoic Acid

The foundational step is the nitration of 3-fluorobenzoic acid. In this electrophilic aromatic substitution, the directing effects of the existing substituents govern the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. The incoming electrophile (NO₂⁺) is directed to the C2 position, which is ortho to the fluorine and meta to the carboxylic acid, leading to the desired 5-fluoro-2-nitrobenzoic acid. This regioselectivity is crucial for the final product's structure.

Protocol 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
  • Rationale: Concentrated sulfuric acid serves both as a solvent and as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[8][9] The reaction is performed at low temperatures to control the exothermic reaction and prevent the formation of dinitro byproducts.[8]

  • Methodology:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, slowly add 3-fluorobenzoic acid (1.0 eq) in portions to concentrated sulfuric acid (approx. 6 mL per gram of acid).

    • In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 3-fluorobenzoic acid, ensuring the internal temperature is maintained between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, monitoring completion by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-fluoro-2-nitrobenzoic acid as a solid.[8]

Step 2: Fischer Esterification

The second step involves the conversion of the synthesized 5-fluoro-2-nitrobenzoic acid to its corresponding methyl ester. The classic Fischer esterification, using methanol in the presence of an acid catalyst, is effective. Alternatively, using thionyl chloride (SOCl₂) with methanol provides a more irreversible and often faster conversion.

Protocol 2: Synthesis of this compound
  • Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The carboxylic acid is then converted to a highly reactive acyl chloride intermediate, which is readily attacked by methanol to form the ester. The reaction is driven to completion by the evolution of gaseous byproducts (SO₂ and HCl).

  • Methodology:

    • Suspend 5-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

    • After the addition, remove the ice bath and heat the mixture to reflux for 4-16 hours, monitoring for completion by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • If necessary, purify the product by silica gel chromatography to yield pure this compound.[10]

Diagram 1: Synthesis Workflow

Synthesis_Workflow A 3-Fluorobenzoic Acid B 5-Fluoro-2-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C This compound (CAS 393-85-1) B->C Esterification (MeOH, SOCl₂) Reaction_Pathways cluster_0 Nitro Group Reduction cluster_1 SNAr at Fluorine cluster_2 Ester Hydrolysis A This compound B Methyl 2-amino-5-fluorobenzoate A->B [Reduction] (e.g., SnCl₂, HCl) D Displacement Product (Nu = OR, NHR, SR) A->D Nu⁻ / Base E 5-Fluoro-2-nitrobenzoic Acid A->E Hydrolysis (LiOH or NaOH) C Heterocycle Formation (e.g., Quinolones) B->C Cyclization F Amide Coupling (R₂NH, Coupling Agent) E->F

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-fluoro-2-nitrobenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a nitro group, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile intermediate in the synthesis of more complex pharmaceutical agents. The strategic placement of these functional groups—particularly the electron-withdrawing nitro group and the metabolically robust fluorine atom—imparts unique reactivity and physicochemical characteristics that are highly valuable in the design of novel therapeutics.

This guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple datasheet, this document delves into the causality behind its observed properties and outlines the standard methodologies for their experimental determination. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their research endeavors.

Core Physicochemical & Structural Properties

The fundamental identity of a chemical compound is established by its structural and basic physical data. These properties are the cornerstone of its characterization and are predictive of its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 393-85-1[1][2]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Appearance White to yellow low melting solid/powder[3]
Melting Point 35 - 37 °C[2]
Boiling Point Not available[4]
Density Not available[4]
Solubility Slightly soluble in water. Soluble in dimethyl sulfoxide (DMSO) and acetone.[2]
Structural Causality

The physical properties of this compound are a direct consequence of its molecular structure. The benzene ring provides a rigid, planar core. The powerful electron-withdrawing nature of the nitro group (-NO₂) and the fluorine atom significantly influences the electron density of the aromatic ring, which in turn affects its intermolecular interactions and reactivity. The methyl ester group (-COOCH₃) provides a site for hydrogen bonding and contributes to its polarity. Its low melting point is indicative of relatively moderate intermolecular forces in the solid state. The compound's solubility profile—poor in water but good in polar aprotic solvents like DMSO and acetone—is consistent with a molecule that has polar functional groups but lacks extensive hydrogen bond donating capability and possesses a significant nonpolar aromatic core.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification and structural elucidation. For a molecule like this compound, a combination of NMR, IR, and Mass Spectrometry is essential for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon).

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃): The aromatic region of the spectrum is expected to show complex splitting patterns due to the coupling between the protons and the fluorine atom.

  • Aromatic Protons (3H): Signals would likely appear in the range of δ 7.5-8.5 ppm. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.

  • Methyl Protons (3H): A sharp singlet is expected around δ 3.9 ppm, corresponding to the three protons of the methyl ester group.[5]

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 164-166 ppm.[5]

  • Aromatic Carbons (6C): Multiple signals are anticipated in the δ 120-150 ppm range. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The carbon attached to the nitro group will also be significantly shifted.

  • Methyl Carbon (-OCH₃): A signal is expected in the upfield region, around δ 52-53 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Key IR Absorption Bands:

  • Aromatic C-H Stretch: Bands are expected just above 3000 cm⁻¹ (typically 3040-3100 cm⁻¹).[6]

  • Aliphatic C-H Stretch (Methyl): Bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[6]

  • Carbonyl (Ester) C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹.

  • Nitro N-O Stretch: Two strong absorption bands are characteristic of the nitro group, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹, though it can sometimes be difficult to distinguish amidst other signals in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mode, the molecule is ionized, and the resulting molecular ion often fragments in a predictable manner.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 199) should be observed.

  • Key Fragmentation Pathways: Common fragmentation patterns for benzoate esters include the loss of the methoxy group (-OCH₃) to give an acylium ion [M-31]⁺, or the loss of the entire methoxycarbonyl group (-COOCH₃).[7][8] The presence of the nitro group can lead to characteristic fragments involving the loss of NO₂ (m/z = 46) or NO (m/z = 30).

Experimental Determination of Physical Properties

The following section details the standard, validated protocols for determining the key physical properties of a solid organic compound like this compound.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Physical Constants Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Archiving Prep Pure, Dry Sample MP Melting Point (Capillary Method) Prep->MP Pack Capillary Sol Solubility Test (Qualitative) Prep->Sol Weigh Sample NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Dissolve in CDCl₃ IR IR Spectroscopy (Thin Film/KBr Pellet) Prep->IR Prepare Film/Pellet MS Mass Spectrometry (EI/ESI) Prep->MS Dissolve & Dilute Analysis Data Interpretation & Structural Elucidation MP->Analysis Sol->Analysis NMR->Analysis IR->Analysis MS->Analysis Report Technical Report Analysis->Report

Caption: Workflow for the comprehensive physical and spectroscopic characterization of a solid organic compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time for the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute).

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Solubility Determination (Qualitative)

Rationale: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. This protocol provides a qualitative assessment.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Place a small, known amount of the compound (e.g., 10 mg) into a series of small test tubes.

  • Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition.

  • Observation: Observe if the solid dissolves completely. Continue adding solvent up to a defined volume (e.g., 1 mL).

  • Classification: Classify the solubility as "soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble".

Spectroscopic Sample Preparation & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Accurately weigh 5-20 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently swirl or sonicate to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Analysis: Place the NMR tube in the spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

  • Solution Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Casting: Place one or two drops of the resulting solution onto the face of a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Analysis: Place the salt plate into the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Analysis: The solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. An appropriate ionization technique (e.g., Electrospray Ionization - ESI) is used to generate ions in the gas phase.

  • Detection: The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer and detected, generating the mass spectrum.

Safety & Handling

According to safety data sheets, this compound should be handled with care. It may cause an allergic skin reaction and is considered harmful to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat when handling this compound.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a key chemical intermediate whose physical properties are well-defined by its molecular structure. A thorough understanding of these properties, from its melting point and solubility to its detailed spectroscopic signatures, is paramount for its effective application in research and development. The experimental protocols described herein represent robust, validated methods for the characterization of this and similar compounds, ensuring data integrity and reproducibility. By synthesizing established data with sound experimental methodology, researchers can confidently integrate this valuable building block into their synthetic and drug discovery workflows.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article].
  • ChemBK. (2024, April 9). methyl 2-fluoro-5-nitrobenzoate - Introduction.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • ChemicalBook. (n.d.). METHYL 2-FLUORO-5-NITROBENZOATE(2965-22-2) 1H NMR spectrum.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • ChemScene. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate....
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Apollo Scientific. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.
  • Fragmentation in Mass Spectrometry. (2023, June 2). YouTube.
  • Chem-Impex International, Inc. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate 2965-22-2.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum.
  • Ossila Ltd. (n.d.). 2-Fluoro-5-nitrobenzoic acid.
  • Fisher Scientific. (n.d.). Methyl 2-fluoro-5-nitrobenzoate, 98%.
  • Chegg. (2021, November 4). Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-Fluoro-5-methylhex-3-ene.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.

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An In-depth Technical Guide to the Solubility of Methyl 5-fluoro-2-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 5-fluoro-2-nitrobenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its chemical structure, featuring an aromatic ring substituted with a fluorine atom, a nitro group, and a methyl ester, provides a unique combination of reactivity and physicochemical properties. Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying principles governing its solubility, and detailed protocols for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity: this compound is a moderately polar molecule. The presence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, along with the polar ester (-COOCH₃) group, creates significant dipole moments within the molecule. The nitro and ester groups, in particular, are strong hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The aromatic ring itself contributes to nonpolar character. This amphiphilic nature means that its solubility will be highly dependent on the solvent's properties.

Intermolecular Forces at Play:

  • Dipole-Dipole Interactions: The polar nature of the C-F, C-N, and C=O bonds leads to significant dipole-dipole interactions with polar solvents.

  • London Dispersion Forces: The aromatic ring allows for van der Waals interactions, which will be the primary mode of interaction with nonpolar solvents.

  • Hydrogen Bonding: While this compound cannot self-associate via hydrogen bonds, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

Solubility Profile of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole moment and ability to solvate a wide range of organic molecules.[1][2][3][4]
AcetoneHighStrong dipole moment and ability to engage in dipole-dipole interactions.[1][2][3][4]
AcetonitrileModeratePolar nature facilitates dissolution, though perhaps less effective than DMSO or acetone.
Tetrahydrofuran (THF)ModerateModerate polarity and ether linkage can interact with the solute.
Polar Protic MethanolModerateCapable of hydrogen bonding with the nitro and ester groups.
EthanolModerateSimilar to methanol, with a slight decrease in polarity.
IsopropanolModerate to LowIncreased hydrocarbon character compared to methanol and ethanol may reduce solubility.
Nonpolar Aprotic Dichloromethane (DCM)ModerateCan interact through dipole-dipole and London dispersion forces.
Ethyl AcetateModerateEster functionality provides some polarity for interaction.
TolueneLowPrimarily London dispersion forces, which may not be sufficient to overcome the solute's crystal lattice energy.
HexaneVery LowDominated by weak London dispersion forces, making it a poor solvent for this moderately polar compound.
Aqueous WaterSlightly SolubleLimited ability to form hydrogen bonds and the presence of the hydrophobic aromatic ring result in low aqueous solubility.[1][2][3][4]

Experimental Determination of Solubility: A Validated Approach

Accurate determination of solubility is crucial for reliable downstream applications. Two common methods are the kinetic and thermodynamic solubility assays. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is a higher-throughput method often used in early-stage drug discovery.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Protocol:

  • Preparation: Accurately weigh an excess amount of crystalline this compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or rotator.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations must be used for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Kinetic Solubility Assay

This high-throughput method is often used for initial screening. It measures the concentration at which a compound, dissolved in a strong solvent like DMSO, precipitates when diluted into an aqueous or organic medium.

Figure 2: Workflow for Kinetic Solubility Determination.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense small volumes of the DMSO stock solution into the wells of a microtiter plate. Often, a serial dilution is performed to test a range of concentrations.

  • Solvent Addition: Add the desired organic solvent to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) with shaking.

  • Detection: Determine the concentration at which precipitation occurs. This can be done by measuring turbidity using a nephelometer or by analyzing the concentration of the dissolved compound after filtration using HPLC-UV or LC-MS/MS.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. Its moderately polar nature results in good solubility in polar aprotic solvents like DMSO and acetone, and moderate solubility in polar protic solvents like methanol and ethanol. As expected, its solubility is limited in nonpolar solvents and water. The provided experimental protocols offer robust methods for the precise determination of its solubility. For drug development professionals, a thorough understanding and experimental validation of solubility are indispensable for advancing a compound from a laboratory curiosity to a viable clinical candidate. Further studies could explore the temperature dependence of solubility and the impact of co-solvent systems to further optimize its handling and formulation.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bergström, C. A. S., & Sou, C. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Palmer, D. S., McDonagh, J. L., Mitchell, J. B. O., van Mourik, T., & Fedorov, M. V. (2012). First-Principles Calculation of the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-fluoro-2-nitrobenzoate (CAS No. 393-85-1) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a trifunctionalized benzene ring with a methyl ester, a nitro group, and a fluorine atom, provides a unique electronic and steric environment. The nitro group acts as a powerful electron-withdrawing group, while the fluorine atom introduces polarity and can modulate metabolic stability and binding interactions. The methyl ester provides a site for further chemical modification.

Accurate structural confirmation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic analysis provides the definitive fingerprint required for this purpose. This technical guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated results from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), providing not just the data, but the scientific rationale behind the spectral features.

dot graph "Methyl_5_fluoro_2_nitrobenzoate_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method to confirm its elemental composition, C₈H₆FNO₄.[1]

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The compound is soluble in dimethyl sulfoxide and acetone.[3]

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode. Protonation is expected to occur, forming the [M+H]⁺ ion.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu), ensuring sufficient resolution to allow for accurate mass determination to at least four decimal places.

Predicted Mass Spectrum Data
Ion SpeciesCalculated m/zDescription
[M]⁺199.0281Molecular Ion
[M+H]⁺200.0359Protonated Molecular Ion
[M+Na]⁺222.0179Sodium Adduct
[M-OCH₃]⁺168.0199Loss of methoxy radical
[M-NO₂]⁺153.0352Loss of nitro group

Note: The calculated m/z values are for the most abundant isotopes.

Interpretation and Fragmentation Pathway

The molecular formula C₈H₆FNO₄ gives a theoretical exact mass of 199.0281 Da.[1] In ESI-MS, the most prominent peak observed will likely be the protonated molecule [M+H]⁺ at m/z 200.0359.

Under higher energy conditions (e.g., tandem MS/MS), fragmentation provides structural insights. The ester and nitro groups are common points of fragmentation. Key predicted fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃): A fragment at m/z 168.0199 would correspond to the loss of a methoxy radical from the ester.

  • Loss of the nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro group, leading to a fragment at m/z 153.0352.

dot digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=9];

} Caption: Predicted ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the carbonyl group of the ester and the nitro group.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is typically required.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3100-3000Medium-WeakAromatic C-HStretch
~1735-1720StrongEster C=OStretch
~1600, ~1475MediumAromatic C=CStretch
~1530-1515StrongNitro N-OAsymmetric Stretch
~1350-1340StrongNitro N-OSymmetric Stretch
~1290-1250StrongEster C-OStretch
~1250-1150StrongAryl C-FStretch
Interpretation of the IR Spectrum

The IR spectrum provides a clear, self-validating confirmation of the key functional groups:

  • Ester Group: The most intense peak in the spectrum is expected to be the carbonyl (C=O) stretch, appearing around 1730 cm⁻¹. A second strong band corresponding to the C-O stretch of the ester will be visible around 1290-1250 cm⁻¹.

  • Nitro Group: Aromatic nitro compounds display two characteristic and strong absorption bands.[4] The asymmetric N-O stretch will appear at a higher frequency (~1525 cm⁻¹), while the symmetric stretch will be found at a lower frequency (~1345 cm⁻¹). The presence of both strong peaks is a definitive indicator of the nitro group.

  • Aromatic Ring and C-F Bond: Aromatic C=C stretching vibrations will appear as medium intensity bands around 1600 and 1475 cm⁻¹. The C-F stretch gives a strong band in the 1250-1150 cm⁻¹ region, which may overlap with the ester C-O stretch. Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. A typical acquisition may take several minutes to hours.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid.[5]

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H and ¹³C).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show signals for the three aromatic protons and the three methyl protons. The powerful electron-withdrawing effects of the ortho-nitro group and the meta-ester group will significantly deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (in CDCl₃)

Proton (Position)Predicted δ (ppm)MultiplicityCoupling Constant (J) in HzIntegration
H-6~8.15ddJ(H6-F5) ≈ 7-9 Hz (meta), J(H6-H4) ≈ 2-3 Hz (meta)1H
H-4~8.05ddJ(H4-H3) ≈ 8-9 Hz (ortho), J(H4-H6) ≈ 2-3 Hz (meta)1H
H-3~7.80ddJ(H3-H4) ≈ 8-9 Hz (ortho), J(H3-F5) ≈ 4-5 Hz (para)1H
-OCH₃~4.00sN/A3H

Causality and Interpretation:

  • The methyl protons (-OCH₃) are not coupled to any other protons and will appear as a sharp singlet integrated to 3H.

  • The aromatic protons are all deshielded due to the electron-withdrawing substituents.

    • H-6 is ortho to the ester group and meta to the nitro group. It will be coupled to the fluorine at C-5 (meta H-F coupling) and the proton at C-4 (meta H-H coupling), appearing as a doublet of doublets.

    • H-4 is ortho to the nitro group and will be strongly deshielded. It is coupled to H-3 (ortho H-H coupling) and H-6 (meta H-H coupling), also resulting in a doublet of doublets.

    • H-3 is ortho to the nitro group and will also be significantly downfield. It is coupled to H-4 (ortho H-H coupling) and the fluorine at C-5 (para H-F coupling), appearing as a doublet of doublets.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display 8 distinct signals, corresponding to the 6 aromatic carbons, the carbonyl carbon, and the methyl carbon.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon (Position)Predicted δ (ppm)Description
C=O~164Ester Carbonyl
C-5~162 (d, ¹J(C-F) ≈ 250 Hz)Aromatic C-F
C-2~149Aromatic C-NO₂
C-1~135Aromatic C-COOCH₃
C-4~129Aromatic C-H
C-6~125 (d, ²J(C-F) ≈ 20 Hz)Aromatic C-H
C-3~118 (d, ²J(C-F) ≈ 25 Hz)Aromatic C-H
-OCH₃~53Methyl Carbon

Causality and Interpretation:

  • The carbonyl carbon is the most deshielded carbon, appearing far downfield.

  • C-5 , directly attached to the highly electronegative fluorine, will appear as a doublet with a very large one-bond coupling constant (¹J(C-F)).

  • C-2 , attached to the nitro group, will be significantly deshielded due to the inductive effect.

  • C-1 , the ipso-carbon of the ester group, will also be downfield.

  • C-6 and C-3 , which are ortho to the fluorine, will show smaller two-bond C-F couplings (²J(C-F)), appearing as doublets.

  • The methyl carbon (-OCH₃) will be the most shielded, appearing furthest upfield.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the fluorine's environment.

Predicted ¹⁹F NMR Data (in CDCl₃, relative to CFCl₃)

Fluorine (Position)Predicted δ (ppm)Multiplicity
F-5~ -110 to -115Multiplet

Causality and Interpretation:

  • The spectrum will show a single signal for the fluorine atom at C-5.

  • This signal will be split into a multiplet due to coupling with the adjacent aromatic protons H-6 (meta) and H-4 (ortho, through space), and H-3 (para). The precise appearance will be a complex multiplet, often approximated as a doublet of doublets of doublets. The chemical shift is characteristic for a fluorine atom on an electron-deficient aromatic ring.[5]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the molecular weight and formula information from Mass Spectrometry, the functional group identification from IR Spectroscopy, and the detailed structural connectivity from ¹H, ¹³C, and ¹⁹F NMR, researchers can proceed with confidence in the integrity of their starting material. The causality-driven interpretation presented here demonstrates how each piece of spectroscopic data serves as a self-validating check on the others, fulfilling the rigorous demands of modern chemical and pharmaceutical research.

References

  • University of Arizona. (n.d.). 19Fluorine NMR. Department of Chemistry and Biochemistry.
  • Royal Society of Chemistry. (n.d.). Supporting Information for an article.
  • Chem-Impex International. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.

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An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for determining the structure of organic molecules in solution. This guide provides a comprehensive analysis of the 1H NMR spectrum of Methyl 5-fluoro-2-nitrobenzoate, a substituted aromatic compound with functionalities relevant to medicinal chemistry. Understanding its spectral features is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.

This document will delve into the theoretical prediction of the 1H NMR spectrum of this compound, grounded in the fundamental principles of chemical shift and spin-spin coupling. We will explore how the electronic effects of the nitro, fluoro, and methyl ester substituents collaboratively influence the spectral characteristics of the aromatic protons. Furthermore, a detailed experimental protocol for acquiring a high-quality 1H NMR spectrum is provided, followed by a thorough interpretation of the expected spectral data.

Predicted 1H NMR Spectrum: A Theoretical Analysis

The structure of this compound dictates a specific and predictable 1H NMR spectrum. The aromatic region will feature three distinct proton signals, and the aliphatic region will show a singlet corresponding to the methyl ester group. The chemical shifts and coupling patterns are governed by the interplay of the electron-withdrawing effects of the nitro and fluoro groups.

Substituent Effects on the Aromatic Ring:

  • Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group significantly deshields the protons on the aromatic ring, causing their signals to appear at a lower field (higher ppm values). This effect is most pronounced for the proton ortho to the nitro group.[1][2]

  • Fluoro Group (-F): The fluorine atom is highly electronegative and exerts an inductive electron-withdrawing effect, which also deshields the aromatic protons. Additionally, the fluorine atom (spin I = 1/2) will couple with neighboring protons, leading to characteristic splitting patterns (J-coupling).[3][4]

  • Methyl Ester Group (-COOCH3): This group is also electron-withdrawing and contributes to the overall deshielding of the aromatic protons.

Based on these principles, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-4, and H-6):

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded, appearing at the lowest field.

  • H-6: This proton is ortho to the methyl ester group and meta to the nitro group. It will be less deshielded than H-3.

  • H-4: This proton is meta to both the nitro and methyl ester groups and ortho to the fluorine. It will be the least deshielded of the aromatic protons.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum is essential for accurate structural analysis. The following is a standard protocol for the preparation and analysis of a sample of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-25 mg of this compound.[5][6][7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.[8][9] The choice of solvent is critical to avoid interfering signals from the solvent itself.[8]

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

  • Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

2. NMR Instrument Parameters:

  • The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for 1H NMR of organic molecules.

    • Temperature: Standard probe temperature (e.g., 298 K).

Interpretation of the Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound will exhibit four distinct signals. The analysis of their chemical shift, integration, and multiplicity provides a detailed picture of the molecular structure.

Predicted Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-38.2 - 8.4dd3J(H-H) ≈ 9.0 Hz, 4J(H-F) ≈ 4.5 Hz1H
H-47.4 - 7.6ddd3J(H-H) ≈ 9.0 Hz, 3J(H-F) ≈ 8.5 Hz, 4J(H-H) ≈ 3.0 Hz1H
H-68.0 - 8.2dd4J(H-H) ≈ 3.0 Hz, 5J(H-F) ≈ 2.5 Hz1H
-OCH33.9 - 4.1s-3H

Detailed Signal Analysis:

  • -OCH3 (Methyl Ester Protons): A singlet appearing in the downfield region for aliphatic protons, typically around 3.9-4.1 ppm, due to the deshielding effect of the adjacent oxygen and carbonyl group. Its integration value of 3H confirms the presence of the methyl group.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-3: Expected to be the most downfield aromatic proton due to its position ortho to the strongly electron-withdrawing nitro group.[1] It will appear as a doublet of doublets due to coupling with H-4 (ortho coupling, ³J(H-H)) and the fluorine atom (meta coupling, ⁴J(H-F)).

    • H-6: This proton, ortho to the ester, will also be downfield. It will appear as a doublet of doublets due to coupling with H-4 (meta coupling, ⁴J(H-H)) and a long-range coupling to the fluorine atom (para coupling, ⁵J(H-F)).

    • H-4: This proton will be the most upfield of the aromatic signals. It is expected to be a doublet of doublet of doublets due to coupling with H-3 (ortho coupling, ³J(H-H)), the fluorine atom (ortho coupling, ³J(H-F)), and H-6 (meta coupling, ⁴J(H-H)).

Proton Coupling Network:

The coupling interactions between the aromatic protons and the fluorine atom are key to assigning the signals correctly. The magnitudes of the coupling constants (J-values) provide valuable structural information. Ortho H-H coupling is typically the largest (7-10 Hz), followed by meta H-H coupling (2-3 Hz). H-F coupling constants are also distance and geometry-dependent, with ortho coupling being the largest.[3]

Caption: Coupling network in this compound.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling allows for a confident prediction and interpretation of the spectrum. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic singlet of the methyl ester, provide an unambiguous fingerprint of the molecule. This guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize 1H NMR spectroscopy for the characterization of this and structurally related compounds in their drug discovery and development endeavors.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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  • Interpreting Arom
  • FT-NMR Sample Prepar
  • Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Journal of the American Chemical Society. [Link]
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  • Chemical Shifts and Shielding. Chemistry LibreTexts. [Link]
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  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]
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  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
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  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • How to Analyze Chemical Shift in the Arom
  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. [Link]
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  • Chemical shifts. UCL. [Link]
  • Multinuclear NMR. Chemistry LibreTexts. [Link]
  • H1 NMR and chemical shifts. Student Doctor Network Forums. [Link]
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  • 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]
  • Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
  • 1H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
  • 1H and 13C NMR chemical shifts of nitrobenzene amination products...
  • Chemical Shift In NMR Spectroscopy. YouTube. [Link]
  • H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • methyl 2-fluoro-5-nitrobenzo
  • FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. [Link]
  • 1H NMR Chemical Shift.
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 5-fluoro-2-nitrobenzoate. In the absence of a publicly available experimental spectrum, this guide synthesizes data from analogous compounds and theoretical predictions to offer a robust interpretation of the anticipated spectrum. We will delve into the electronic effects of the fluorine, nitro, and methyl ester substituents on the chemical shifts of the aromatic carbons, providing a detailed rationale for the expected peak assignments. This guide also includes a standardized experimental protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound, ensuring methodological rigor for researchers.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The strategic placement of a fluorine atom, a nitro group, and a methyl ester on the benzene ring creates a unique electronic environment, making ¹³C NMR spectroscopy an invaluable tool for its structural elucidation and characterization. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering a detailed fingerprint of the molecule's structure. A thorough understanding of the interplay between the electron-withdrawing and electron-donating characteristics of the substituents is paramount for the accurate interpretation of the ¹³C NMR spectrum. This guide aims to provide a detailed predictive analysis and a practical framework for the experimental determination of the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Chemical Shifts and Structural Rationale

The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the seven carbon atoms of the substituted benzene ring and the one carbon of the methyl ester group. The chemical shifts are influenced by the inductive and resonance effects of the fluorine, nitro, and methyl ester substituents.

Substituent Effects on the Aromatic Ring:

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through induction (due to the high electronegativity of nitrogen and oxygen) and resonance. This leads to a significant deshielding of the carbon atoms in the aromatic ring, particularly at the ortho and para positions. In nitrobenzene, the ipso-carbon (the carbon directly attached to the nitro group) is observed at approximately 148.3 ppm, the ortho-carbons at 123.5 ppm, the meta-carbons at 129.4 ppm, and the para-carbon at 134.7 ppm.[1]

  • Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect, which deshields adjacent carbon atoms. However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via a +M (mesomeric or resonance) effect, which would shield the ortho and para carbons. In ¹³C NMR, the inductive effect is generally dominant for halogens.

  • Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group primarily through its resonance effect, which delocalizes electron density from the aromatic ring. This effect also contributes to the deshielding of the aromatic carbons.

Predicted Chemical Shift Assignments:

Based on the analysis of these substituent effects and data from related compounds such as methyl benzoate, nitrobenzene, methyl 3-nitrobenzoate, and methyl 3-fluorobenzoate, the following chemical shifts are predicted for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O~164The carbonyl carbon of the ester group is expected in this region, slightly influenced by the electronic nature of the substituted ring.
C2~148The ipso-carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a very low field.
C5~160 (d, ¹JCF ≈ 250 Hz)The carbon directly bonded to the highly electronegative fluorine atom will be deshielded and will appear as a doublet with a large one-bond C-F coupling constant.
C1~132This carbon is ortho to the ester and meta to the fluorine, and will be deshielded by the ester group.
C6~128 (d, ²JCF ≈ 25 Hz)This carbon is ortho to the fluorine and meta to the nitro group. It will experience deshielding from the nitro group and will show a smaller two-bond C-F coupling.
C4~120 (d, ²JCF ≈ 20 Hz)This carbon is ortho to the fluorine and meta to the ester. It will also exhibit a two-bond C-F coupling.
C3~115 (d, ³JCF ≈ 8 Hz)This carbon is ortho to the nitro group and para to the fluorine. It will be shielded by the resonance effect of the fluorine and will show a smaller three-bond C-F coupling.
O-CH₃~53The methyl carbon of the ester group is expected in this typical range.

Visualizing Substituent Effects

The following diagram illustrates the electronic influences of the substituents on the aromatic ring of this compound, which dictates the predicted ¹³C NMR chemical shifts.

G C1 C1 C2 C2 C1->C2 ortho COOCH3 COOCH₃ C1->COOCH3 -I, -M (deshielding) C2->C1 ortho C3 C3 NO2 NO₂ C2->NO2 -I, -M (strong deshielding) C3->C1 meta C4 C4 C4->C1 para C5 C5 C4->C5 ortho C6 C6 F F C5->F -I (deshielding), +M (shielding) C6->C2 ortho C6->C5 ortho

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

  • Concentration: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity.

    • Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

  • Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., waltz16 or garp).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label all significant peaks.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently predict and interpret the chemical shifts. The strong electron-withdrawing nature of the nitro and methyl ester groups, combined with the dual inductive and resonance effects of the fluorine atom, results in a well-dispersed spectrum with characteristic chemical shifts and C-F coupling patterns. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is essential for the unambiguous structural confirmation of this and related compounds in research and development settings.

References

  • Canadian Journal of Chemistry. (1967). 13C n.m.r. studies. X.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • PubChem. (n.d.). Methyl Benzoate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
  • RSC Publishing. (n.d.). Studies of 13C N.M.R. Substituent Chemical Shifts of Disubstituted Benzenes Using Multivariate Data Analysis.
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
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  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. 20(16), 10996-11003. [Link]
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.

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An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 5-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offering a predictive interpretation of its spectral features. We will explore the influence of electronic effects from the nitro, fluoro, and ester functional groups on the aromatic ring, and how these interactions manifest in the IR spectrum. This guide also outlines a detailed experimental protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a modern and efficient technique. While an experimental spectrum for this specific molecule is not publicly available in common databases at the time of writing, this guide provides a robust, theoretically grounded framework for its analysis and interpretation.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound (C₈H₆FNO₄) is a polysubstituted benzene derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a methyl ester, a nitro group, and a fluorine atom, all of which impart distinct electronic and steric properties to the aromatic ring. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the molecule's structure and bonding.

The IR spectrum of this compound is expected to be complex and highly informative. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom, along with the ester functionality, creates a unique electronic environment that influences the vibrational frequencies of the entire molecule. Understanding these spectral nuances is crucial for confirming the identity and purity of this compound in a research or manufacturing setting.

Theoretical Analysis: Predicting the Vibrational Landscape

The interpretation of an IR spectrum is fundamentally based on the correlation of absorption bands with specific molecular vibrations. For this compound, we can predict the key spectral features by considering the characteristic frequencies of its constituent functional groups and the electronic effects of the substituents on the benzene ring.

The Influence of Substituents on the Benzene Ring

The benzene ring itself exhibits characteristic C-H and C=C stretching and bending vibrations. However, the positions of these bands are sensitive to the nature of the substituents.[1][2]

  • Electron-Withdrawing Groups (Nitro and Fluoro): The nitro (-NO₂) group is a strong electron-withdrawing group through both resonance and inductive effects. The fluorine (-F) atom is strongly electron-withdrawing via the inductive effect. These effects decrease the electron density of the aromatic ring, which can influence the force constants of the C=C bonds and the out-of-plane C-H bending vibrations.

  • Methyl Ester Group (-COOCH₃): The ester group is also electron-withdrawing, though less so than the nitro group. Its presence further modifies the electronic distribution within the ring.

Characteristic Group Frequencies

The following table summarizes the expected characteristic absorption bands for this compound, based on established group frequency data for similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments and Rationale
Nitro Group (-NO₂) Asymmetric N-O Stretch1550 - 1475StrongThe strong electron-withdrawing nature of the aromatic ring slightly lowers the frequency compared to aliphatic nitro compounds.[3][4]
Symmetric N-O Stretch1360 - 1290StrongThis, along with the asymmetric stretch, provides a definitive signature for the nitro group.[3][4]
Ester Group (-COOCH₃) C=O Stretch1730 - 1715StrongThe carbonyl stretch is a very intense and sharp absorption. Conjugation with the aromatic ring and the presence of electron-withdrawing groups can influence its exact position.[5][6][7]
C-O Stretch (ester)1300 - 1000StrongEsters typically show two C-O stretching bands, one for the C-O bond adjacent to the carbonyl and one for the O-CH₃ bond. These can be coupled with other vibrations.[5][6]
Aromatic Ring Aromatic C-H Stretch3100 - 3000Medium to WeakThese bands appear at higher frequencies than aliphatic C-H stretches.[8][9]
Aromatic C=C Stretch1600 - 1450Medium to WeakAromatic rings typically show multiple bands in this region due to ring stretching vibrations.
C-H Out-of-Plane Bending900 - 675Strong to MediumThe pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[1][10]
Fluoro-Aromatic C-F Stretch1250 - 1000StrongThe C-F stretching vibration is typically a strong band, but it can be difficult to assign definitively as it falls in the crowded fingerprint region.
Methyl Group (-CH₃) Asymmetric & Symmetric C-H Stretch2960 - 2850Medium to WeakThese are the characteristic stretching vibrations for the methyl group of the ester.[11]
C-H Bending1450 - 1375MediumThese bending vibrations can sometimes be obscured by other strong absorptions in this region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is the recommended method for analyzing solid samples like this compound due to its minimal sample preparation and high reproducibility.[9][12][13][14][15]

Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Allow the crystal to air-dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact will result in a poor-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum can be analyzed for the presence of the characteristic absorption bands outlined in the theoretical analysis section.

    • Peak picking functions in the software can be used to determine the exact wavenumbers of the absorption maxima.

  • Cleaning:

    • Retract the press and remove the sample from the crystal.

    • Clean the crystal surface thoroughly with a solvent and lint-free wipes to prevent cross-contamination.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the IR spectrum analysis process, from sample preparation to final interpretation.

IR_Analysis_Workflow Workflow for IR Spectrum Analysis cluster_prep Sample Preparation & Acquisition cluster_analysis Data Processing & Interpretation start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_spectrum Process Spectrum (Baseline Correction, etc.) sample_scan->process_spectrum identify_functional_groups Identify Functional Group Frequencies process_spectrum->identify_functional_groups analyze_fingerprint Analyze Fingerprint Region identify_functional_groups->analyze_fingerprint correlate_structure Correlate Spectrum with Molecular Structure analyze_fingerprint->correlate_structure final_report Final Report & Interpretation correlate_structure->final_report

Caption: A flowchart outlining the key steps in the ATR-FTIR analysis of a solid sample.

Detailed Spectral Interpretation: Deconvoluting the Vibrational Signatures

A detailed analysis of the predicted IR spectrum of this compound involves assigning the major absorption bands to their corresponding molecular vibrations.

The Functional Group Region (4000 - 1500 cm⁻¹)

This region is typically the most straightforward to interpret, as it contains the characteristic stretching vibrations of key functional groups.

  • ~3100 - 3000 cm⁻¹ (Aromatic C-H Stretch): A series of weak to medium bands are expected in this region, confirming the presence of the aromatic ring.[8][9]

  • ~2960 - 2850 cm⁻¹ (Aliphatic C-H Stretch): Weaker absorptions corresponding to the stretching of the C-H bonds in the methyl group of the ester will be present.[11]

  • ~1720 cm⁻¹ (C=O Ester Stretch): A very strong and sharp peak is the hallmark of the ester carbonyl group. Its position is influenced by conjugation with the aromatic ring and the electron-withdrawing effects of the nitro and fluoro substituents.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹ (N-O Nitro Stretches): Two strong and distinct peaks are anticipated for the asymmetric and symmetric stretching of the nitro group, respectively. These are highly characteristic and provide strong evidence for the presence of this functional group.[3][4]

The Fingerprint Region (1500 - 500 cm⁻¹)

This region is rich with complex vibrational information, including bending vibrations and skeletal vibrations of the entire molecule. While challenging to interpret fully, it provides a unique "fingerprint" for the compound.[6][16][17]

  • ~1600 - 1450 cm⁻¹ (Aromatic C=C Stretches): Several medium-intensity bands are expected here due to the stretching of the carbon-carbon bonds within the benzene ring.

  • ~1300 - 1000 cm⁻¹ (C-O and C-F Stretches): This area will likely contain strong absorptions from the C-O stretching of the ester and the C-F stretching of the fluoro-aromatic moiety. These bands may be coupled and overlap, making individual assignment difficult without computational modeling.

  • ~900 - 675 cm⁻¹ (C-H Out-of-Plane Bending): The pattern of strong absorptions in this region is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, a characteristic pattern of bands is expected.

Conclusion: A Powerful Tool for Molecular Characterization

Infrared spectroscopy provides a rapid and reliable method for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of its functional groups and the electronic interplay between them, a detailed and accurate interpretation of the IR spectrum is achievable. The ATR-FTIR technique offers a practical and efficient means of obtaining high-quality spectra from solid samples. This guide provides a solid foundation for researchers and professionals working with this important pharmaceutical intermediate to confidently analyze and interpret its infrared spectrum, ensuring the integrity of their materials and the success of their research and development endeavors.

References

  • Sampling techniques for ir | DOCX - Slideshare. (n.d.).
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Foreword: A Molecule-Centric Approach to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 5-fluoro-2-nitrobenzoate

In the realm of drug discovery and synthetic chemistry, the precise characterization of novel compounds is paramount. This compound, a key intermediate in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its combination of functional groups: an aromatic ring, a nitro group, a fluorine substituent, and a methyl ester. This guide eschews a generic, templated approach to mass spectrometry (MS). Instead, we will adopt a molecule-centric strategy, allowing the specific chemical properties of this compound to dictate our analytical choices. We will explore not just the "how" but, more critically, the "why" behind each step, from sample preparation to spectral interpretation, providing a self-validating framework for robust and reproducible analysis.

Analyte Profile: Understanding this compound

A thorough understanding of the analyte is the foundation of any successful mass spectrometric method. The structural features of this compound directly inform our selection of analytical techniques.

PropertyValueSource
Chemical Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Structure
Key Features - Aromatic Ring: Confers stability. - Methyl Ester Group: Potential fragmentation site. - Nitro Group: Electron-withdrawing, influences fragmentation. - Fluorine Atom: Halogen isotope pattern is not a factor (¹⁹F is monoisotopic).
Physical State Solid / Crystalline Powder
Solubility Slightly soluble in water; soluble in organic solvents like DMSO, acetone, methanol, and acetonitrile.[1]
Volatility Sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis.[2]

The analyte's volatility and thermal stability make Gas Chromatography-Mass Spectrometry (GC-MS) an ideal primary technique. Its solubility in common organic solvents simplifies sample preparation for both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).

Strategic Sample Preparation: The Cornerstone of Quality Data

The adage "garbage in, garbage out" is particularly true for mass spectrometry. The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration, free from contaminants that could cause ion suppression or instrument fouling.[3][4]

Protocol 2.1: Sample Preparation for GC-MS Analysis

This protocol is designed to ensure volatilization of the analyte and minimize contamination of the GC inlet.

Rationale: The concentration is targeted to be within the linear dynamic range of a typical MS detector. Using a volatile, high-purity solvent is critical to prevent interference and ensure good chromatographic peak shape. Filtration removes any particulates that could block the syringe or injector.[5]

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade Ethyl Acetate or Methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final working concentration of 10 µg/mL.

  • Filtration (Critical Step): Filter the final working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

  • Vial Sealing: Securely seal the vial with a screw cap fitted with a soft septum to prevent solvent evaporation.

Instrumental Analysis: Selecting the Right Tool

Our primary analytical platform will be Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). This choice is directly dictated by the analyte's properties.

Causality behind the Choice of GC-EI-MS:

  • Gas Chromatography (GC): Provides excellent separation for volatile and semi-volatile compounds, ensuring that the mass spectrometer analyzes a pure compound at any given retention time.[6][7]

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[8] This energy is sufficient to not only ionize the molecule but also to induce extensive, reproducible fragmentation. This fragmentation pattern serves as a chemical "fingerprint," which is invaluable for structural confirmation and identification. Aromatic compounds like this one are known to produce a stable molecular ion even under EI conditions, providing clear molecular weight information.[9]

Workflow for GC-MS Analysis

GCMS_Workflow Sample Prepared Sample (10 µg/mL in Vial) Autosampler Autosampler Injection Sample->Autosampler GC_Inlet GC Inlet (250°C) Autosampler->GC_Inlet 1 µL Injection GC_Column GC Column Separation (e.g., BP-5) GC_Inlet->GC_Column Vaporization Transfer_Line MS Transfer Line (280°C) GC_Column->Transfer_Line Separation Ion_Source EI Ion Source (70 eV, 200°C) Transfer_Line->Ion_Source Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector m/z Filtering Data_System Data System & Spectrum Generation Detector->Data_System

Caption: High-level workflow for GC-MS analysis of this compound.

Protocol 3.1: Recommended GC-MS Operating Parameters

This protocol provides a robust starting point for method development.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column BP-5 or DB-5MS (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of semi-volatile organic compounds.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Volume 1 µL, Splitless ModeMaximizes analyte transfer to the column for sensitivity.
Inlet Temp. 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 minAn aggressive ramp is suitable for a single analyte and ensures elution in a reasonable time.
MS System Single Quadrupole or TOFA quadrupole is sufficient for routine analysis; a TOF would provide high-resolution mass data.[11]
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[8]
Source Temp. 230°CBalances efficient ionization with minimizing thermal degradation in the source.
Quad Temp. 150°CStandard operating temperature.
Scan Range m/z 40-300Covers the molecular ion and all expected fragments.

Decoding the Spectrum: Fragmentation Analysis

The mass spectrum is a puzzle that reveals the analyte's structure. The most intense peak is the base peak , and the peak corresponding to the intact ionized molecule is the molecular ion (M⁺•) . For this compound, the molecular ion peak is expected at m/z 199.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is not random; it follows predictable chemical principles, favoring pathways that lead to the formation of stable carbocations or neutral losses.[12] The primary fragmentation points are the ester and nitro functional groups.

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the C-O bond in the ester group results in the loss of a methoxy radical (mass 31). This forms a highly stable acylium ion, which is often a prominent peak for methyl esters.[12][13]

  • Loss of Nitro Group (•NO₂): The C-N bond can cleave to release a nitro radical (mass 46).

  • Characteristic Nitroaromatic Fragmentation: A common pathway for nitroaromatics involves the loss of NO (mass 30) followed by the subsequent loss of CO (mass 28).[14]

  • Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester carbonyl can lead to the loss of the entire methoxycarbonyl radical (mass 59).

Fragmentation_Pathway M [M]⁺• m/z 199 F1 [M - •OCH₃]⁺ m/z 168 M->F1 - •OCH₃ (31) F2 [M - •NO₂]⁺ m/z 153 M->F2 - •NO₂ (46) F3 [M - NO]⁺• m/z 169 M->F3 - NO (30) F5 [M - •COOCH₃]⁺ m/z 140 M->F5 - •COOCH₃ (59) F4 [M - NO - CO]⁺• m/z 141 F3->F4 - CO (28)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Ions
m/zProposed Ion StructureFragmentation PathwayExpected Relative Abundance
199[C₈H₆FNO₄]⁺•Molecular Ion (M⁺•) Moderate to High
168[M - •OCH₃]⁺Loss of methoxy radicalHigh (Potentially Base Peak)
153[M - •NO₂]⁺Loss of nitro radicalModerate
169[M - NO]⁺•Loss of nitric oxideModerate
141[M - NO - CO]⁺•Loss of NO, then COModerate to Low
140[M - •COOCH₃]⁺Loss of methoxycarbonyl radicalModerate

Alternative & Complementary Techniques: LC-MS

While GC-MS is the preferred method, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a valuable tool, especially when dealing with complex matrices (e.g., biological fluids) or analyzing related, less volatile compounds.

Considerations for LC-MS:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique. For a neutral molecule like this compound, achieving efficient ionization can be challenging. Atmospheric Pressure Chemical Ionization (APCI) might be more effective.[15]

  • Challenges: Some nitroaromatic compounds are known to exhibit poor ionization efficiency or in-source reactions like thermal decarboxylation with ESI, which can complicate spectral interpretation.[16]

  • High-Resolution MS (HRMS): Coupling LC to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system would be highly advantageous. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, greatly increasing confidence in identification.[11][17]

Conclusion: An Integrated Analytical Strategy

The mass spectrometric analysis of this compound is most effectively approached using GC-EI-MS. This technique leverages the analyte's volatility to achieve excellent chromatographic separation and employs high-energy electron ionization to generate a reproducible, information-rich fragmentation pattern essential for structural confirmation. The predicted fragmentation is dominated by the loss of the methoxy radical to form a stable acylium ion at m/z 168, with other key fragments arising from losses related to the nitro and ester groups. By understanding the chemical nature of the analyte and applying the fundamental principles of mass spectrometry, a robust, reliable, and self-validating analytical method can be confidently developed and executed.

References

  • Gómez-González, M. A., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 5(5), 1025-1036.
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  • ResearchGate. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
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  • Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116274.
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  • ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
  • Valentin, J. L., & Watson, C. H. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Journal of Chromatography A, 1568, 145-151.
  • Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312.
  • Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 234-42.
  • MDPI. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
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  • PubMed. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS).
  • University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
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chemical structure of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 393-85-1), a key chemical intermediate. The guide delves into its physicochemical properties, detailed synthesis protocols with mechanistic insights, and thorough spectroscopic characterization. We explore the compound's chemical reactivity, governed by its unique electronic structure, and its applications as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide is designed to serve as a practical and authoritative resource, combining established chemical principles with field-proven methodologies to support advanced research and development.

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl ester, a nitro group, and a fluorine atom. This specific arrangement of functional groups—an ortho-nitro ester and a para-fluoro substituent relative to the nitro group—creates a molecule with distinct electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, significantly influences the reactivity of the aromatic ring and the ester moiety.[1]

These characteristics make this compound a valuable intermediate in organic synthesis. Its functional groups serve as handles for a variety of chemical transformations, enabling the construction of more complex molecular architectures. Consequently, it is a sought-after building block in the development of novel pharmaceuticals and agrochemicals, where the introduction of fluoro and nitro groups can enhance metabolic stability, binding affinity, and overall bioactivity.[2] This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, from designing reaction conditions to developing purification strategies. The key properties of this compound are summarized below.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 393-85-1[3][4]
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [3]
Appearance White to yellow solid/powder[2]
Melting Point 47 - 51 °C[2]
Boiling Point 139 °C at 1.5 mmHg[2]
Solubility Slightly soluble in water; Soluble in DMSO and acetone.[3][5]
InChI Key JZLONOOYIXEAHM-UHFFFAOYSA-N[6]

The structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Pathways

The most direct and common synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. This method is reliable, high-yielding, and utilizes readily available reagents.

Primary Synthetic Route: Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] In this case, 5-fluoro-2-nitrobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The use of excess methanol is a critical experimental choice; according to Le Châtelier's principle, it drives the equilibrium towards the formation of the methyl ester product and water.

G start 5-Fluoro-2-nitrobenzoic Acid + Methanol (excess) reaction Acid-Catalyzed Esterification start->reaction reagents H₂SO₄ (catalyst) Heat (Reflux) reagents->reaction workup Quench with Ice Water & Extract reaction->workup purify Column Chromatography or Recrystallization workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning the steps include built-in checks and rationale to ensure a successful outcome.

  • Reagents and Equipment:

    • 5-fluoro-2-nitrobenzoic acid (1.0 eq)

    • Methanol (MeOH), anhydrous (10-20 volumes)

    • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask, add 5-fluoro-2-nitrobenzoic acid and methanol. The large excess of methanol acts as both reactant and solvent. Begin stirring to dissolve the acid.

    • Catalyst Addition (Causality): Cool the mixture in an ice bath. This is a critical safety and control step. The subsequent addition of concentrated sulfuric acid is highly exothermic. Slow, dropwise addition of H₂SO₄ prevents a dangerous temperature spike and potential side reactions.

    • Reflux (Driving the Reaction): Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Maintain reflux for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. This heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

    • Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and water. This precipitates the less polar ester product while retaining polar impurities and the acid catalyst in the aqueous phase. Neutralize the mixture carefully with a saturated solution of NaHCO₃ until effervescence ceases. This step removes the H₂SO₄ catalyst and any unreacted carboxylic acid.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). The organic layers are combined. This step isolates the desired ester from the aqueous phase.

    • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. This removes residual water and the extraction solvent to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) or by silica gel column chromatography to yield the pure this compound.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount for any chemical compound used in research. The following section outlines the expected spectroscopic signatures for this compound based on established principles of organic spectroscopy.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show strong, characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~1735-1750Ester (C=O)StretchingStrong, sharp peak characteristic of an aromatic ester carbonyl.[10]
~1500-1550Nitro (N-O)Asymmetric StretchingStrong absorption due to the -NO₂ group.[10]
~1290-1360Nitro (N-O)Symmetric StretchingStrong absorption, confirming the nitro group.[10]
~1250-1310Ester (C-O)StretchingStrong peak for the ester C-O bond.[10]
~1000-1100C-FStretchingModerate to strong absorption for the aryl-fluoride bond.
~1600, ~1475Aromatic C=CRing StretchingMultiple sharp peaks of variable intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show signals for the three aromatic protons and the three methyl protons. The aromatic region will display complex splitting patterns (multiplets) due to coupling between the protons and with the fluorine atom. The methyl group will appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will be significantly downfield. Carbons attached to electronegative atoms (F, O, N) will also be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In Electron Ionization (EI) mode, a strong molecular ion peak [M]⁺ at m/z ≈ 199 is expected, confirming the molecular weight.[11] Characteristic fragment ions may include losses of the methoxy group (-OCH₃, m/z 31), the nitro group (-NO₂, m/z 46), or the entire ester group (-COOCH₃, m/z 59).

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is highly electron-deficient due to the powerful withdrawing effects of the ortho-nitro group and the para-fluoro group. This makes the ring susceptible to nucleophilic attack. The fluorine atom, being a good leaving group and located para to the activating nitro group, is the most likely site for substitution by strong nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is a cornerstone of synthetic chemistry, as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity and providing a key functional group for further derivatization.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.

Its utility as a synthetic intermediate is broad, serving as a precursor for various heterocyclic compounds and other complex organic molecules of interest to the pharmaceutical and material science sectors.[2][12]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazards: It may be harmful if swallowed, causing irritation to the skin, eyes, and respiratory tract.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the precise arrangement of its reactive functional groups. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its synthetic potential effectively. The protocols and characterization data provided herein serve as a reliable foundation for its application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

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  • Al-Ahmadi, A. A., & El-Shazly, A. K. (2018). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Ju, H., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
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  • ResearchGate. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.

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The Decisive Role of Fluorine in Modulating the Reactivity of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-2-nitrobenzoate is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from a precisely arranged substitution pattern on the benzene ring, where each functional group—the methyl ester, the nitro group, and the fluorine atom—imparts distinct electronic properties. This guide provides an in-depth analysis of the fluorine atom's specific role in governing the molecule's reactivity. We will dissect the nuanced electronic effects, explore its influence on key chemical transformations such as nucleophilic aromatic substitution, and detail its strategic importance in the synthesis of complex, high-value molecules. This document serves as a technical resource for researchers aiming to leverage the unique chemical behavior of this versatile intermediate.

The Electronic Architecture: A Symphony of Competing Effects

The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. In this compound, the interplay between the fluorine, nitro, and methyl ester groups creates a unique electronic landscape that is key to understanding its chemical behavior.

The Dual Personality of Aromatic Fluorine

The fluorine atom exhibits a fascinating duality, exerting two opposing electronic forces on the aromatic ring:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma (σ) bond.[2][3] This inductive withdrawal deactivates the ring, making it less susceptible to attack by electrophiles compared to benzene.

  • Mesomeric (Resonance) Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi (π) system.[2][3] This resonance effect increases electron density at the ortho and para positions relative to the fluorine atom.

While in most halogens the deactivating inductive effect dominates, fluorine's ability to donate its valence electrons into the ring's pi orbitals is significant.[2] This makes it a deactivating group overall, yet one that directs incoming electrophiles to the ortho and para positions.

The Powerful Electron-Withdrawing Nitro and Ester Groups

The nitro (-NO₂) and methyl ester (-COOCH₃) groups are potent electron-withdrawing groups, significantly deactivating the aromatic ring towards electrophilic attack.

  • Nitro Group (-NO₂): This is one of the strongest deactivating groups. It withdraws electron density through both a powerful inductive effect (-I) and a strong resonance effect (-M), primarily from the ortho and para positions.

  • Methyl Ester Group (-COOCH₃): This group also deactivates the ring through induction and resonance, directing incoming electrophiles to the meta position.

The Net Result: An Electron-Deficient, Primed System

In this compound, these effects combine to create a highly electron-deficient aromatic ring. The nitro group at C2 and the ester at C1 work in concert to withdraw electron density. The fluorine atom at C5, positioned para to the powerful nitro group, further contributes to this electron deficiency through its strong inductive effect. This profound electron deficiency is the primary reason why the molecule is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr), while being highly resistant to Electrophilic Aromatic Substitution (EAS).

G substituents Substituent Effects on this compound ring C1-COOCH3 C2-NO2 C3-H C4-H C5-F C6-H F_effect Fluorine (C5) -I: Strong Inductive Withdrawal +M: Resonance Donation (ortho, para) ring:c5->F_effect Influences Ring NO2_effect Nitro (C2) -I: Strong Inductive Withdrawal -M: Strong Resonance Withdrawal (ortho, para) ring:c2->NO2_effect Influences Ring Ester_effect Methyl Ester (C1) -I: Inductive Withdrawal -M: Resonance Withdrawal (meta) ring:c1->Ester_effect Influences Ring Reactivity {Overall Reactivity Profile|Highly Activated for Nucleophilic Attack (SNAr)|Highly Deactivated for Electrophilic Attack (EAS)} F_effect->Reactivity Dictate NO2_effect->Reactivity Dictate Ester_effect->Reactivity Dictate

Caption: Electronic influence of substituents on the core ring.

Reactivity in Key Chemical Transformations

The electronic architecture described above directly governs the molecule's behavior in chemical reactions. The most significant transformation for this substrate is Nucleophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

SNAr is a cornerstone reaction for modifying electron-poor aromatic systems.[4] The mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion known as a Meisenheimer complex.[4] For this reaction to occur, two key conditions must be met:

  • The presence of a good leaving group (like a halogen).

  • The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atom is the leaving group, and the nitro group is perfectly positioned para to it. This arrangement provides powerful resonance stabilization for the negatively charged Meisenheimer intermediate, dramatically lowering the activation energy for the reaction.

Caption: Generalized workflow for the SNAr mechanism.

The fluorine atom, therefore, plays a dual role:

  • Activating Group: Its strong inductive effect contributes to the overall electron deficiency of the ring, making it susceptible to nucleophilic attack.

  • Leaving Group: It is displaced during the reaction, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols).

Table 1: Comparison of Halogen Leaving Group Ability in SNAr

Leaving GroupC-X Bond Strength (kJ/mol)Relative ReactivityRationale
F ~4851The C-F bond is the strongest, making cleavage the rate-determining step.
Cl ~340>1Weaker bond, better leaving group.
Br ~285>>1Weaker bond, better leaving group.
I ~210>>>1Weakest bond, best leaving group.

Despite the high C-F bond strength, the profound stabilization of the Meisenheimer complex by the para-nitro group makes the SNAr reaction at the C5 position not only feasible but highly efficient.

Experimental Protocol: Representative SNAr Reaction

The following is a representative protocol for the displacement of fluorine in a highly activated system.

Objective: Synthesis of an N-arylated product via SNAr.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound in DMSO, add the amine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.

Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine. K₂CO₃ acts as a base to deprotonate the amine in situ or neutralize any acid formed. The elevated temperature provides the necessary activation energy to overcome the C-F bond strength.

Electrophilic Aromatic Substitution (EAS): An Unlikely Pathway

Due to the presence of two powerful deactivating groups (-NO₂ and -COOCH₃), the aromatic ring of this compound is exceptionally electron-poor and thus highly resistant to electrophilic attack. Forcing conditions (strong acids, high temperatures) would likely lead to decomposition rather than substitution. While the fluorine atom is an ortho, para-director, its activating effect is completely overwhelmed by the deactivating influence of the other substituents. Therefore, EAS is not a synthetically viable transformation for this molecule.

Reduction of the Nitro Group: Gateway to New Functionality

A common and highly valuable transformation is the reduction of the nitro group to an amine (-NH₂).[5] This reaction fundamentally alters the electronic properties of the molecule, converting the powerful electron-withdrawing nitro group into a potent electron-donating amino group.

Objective: Synthesis of Methyl 2-amino-5-fluorobenzoate.

Procedure (using SnCl₂):

  • Suspend this compound in ethanol.

  • Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the aniline derivative.

The fluorine atom is inert during this transformation. However, its presence in the resulting aniline is critical. The product, Methyl 2-amino-5-fluorobenzoate, is now activated towards EAS, and the fluorine atom will help direct subsequent substitutions.

Strategic Importance in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[6] Fluorine can improve:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[5]

  • Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, improving its ability to cross cell membranes.[5]

This compound is an ideal starting material because it allows for the strategic introduction of a fluorine atom onto a scaffold that can be readily elaborated. The SNAr reaction at C5 and the reduction of the nitro group provide two orthogonal handles for building molecular complexity, making it a valuable intermediate in the synthesis of pharmaceuticals. For instance, related fluoronitrobenzoate structures are key intermediates in the synthesis of PARP inhibitors used in cancer therapy.[7]

Synthesis Workflow

The preparation of this compound itself highlights the principles of electrophilic aromatic substitution on a moderately deactivated ring.

Synthesis_Workflow start Methyl 3-fluorobenzoate product This compound start->product Nitration at C2 (ortho to -F, meta to -COOCH3) reagents HNO₃ / H₂SO₄ (Nitrating Mixture) reagents->product

Caption: A common synthetic route to the title compound.

The synthesis typically involves the nitration of methyl 3-fluorobenzoate.[5] The fluorine atom directs the incoming electrophile (ortho and para), while the methyl ester directs meta. The C2 position is ortho to the fluorine and meta to the ester, making it a favored site for nitration.

Conclusion

The fluorine atom in this compound is far from a passive spectator. It is a decisive modulator of the molecule's electronic character and reactivity. Its powerful inductive effect, combined with the influence of the nitro and ester groups, primes the C5 position for highly efficient Nucleophilic Aromatic Substitution—the molecule's signature reaction. While rendering the ring inert to electrophilic attack, the fluorine atom remains a stable and valuable substituent that imparts desirable pharmacokinetic properties in downstream applications. Understanding the nuanced role of fluorine is therefore essential for any scientist seeking to exploit this versatile building block for the synthesis of complex and functional molecules.

References

  • Bralsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.
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Introduction: Strategic Functionalization of a Deactivated Aromatic Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Methyl 5-fluoro-2-nitrobenzoate

This compound is a polysubstituted benzene derivative of significant interest in medicinal chemistry and materials science. Its utility often lies in its capacity to serve as a scaffold, where further functionalization via electrophilic aromatic substitution (EAS) can introduce key pharmacophores or modify electronic properties. However, the inherent electronic nature of the ring presents a formidable challenge. The benzene nucleus is substituted with two potent electron-withdrawing groups (a nitro group and a methyl ester) and a halogen (fluorine), rendering it significantly deactivated towards electrophilic attack.[1]

This guide provides a comprehensive analysis of the theoretical principles and practical considerations governing electrophilic aromatic substitution on the this compound core. We will dissect the complex interplay of substituent directing effects to predict regiochemical outcomes, discuss the feasibility of various EAS reactions, and provide a validated experimental protocol for a representative transformation. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of how to approach the strategic modification of this and similarly deactivated aromatic systems.

Analysis of the Substrate: A Triad of Competing Influences

The reactivity and regioselectivity of an EAS reaction are dictated by the substituents already present on the aromatic ring.[2][3] In this compound, three distinct electronic effects are at play. Understanding their individual and collective impact is paramount to predicting the site of electrophilic attack.

SubstituentPositionClassificationInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-COOCH₃ C1DeactivatingElectron-withdrawing (-I)Electron-withdrawing (-R)Strongly Deactivatingmeta
-NO₂ C2DeactivatingElectron-withdrawing (-I)Electron-withdrawing (-R)Strongly Deactivatingmeta
-F C5DeactivatingElectron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para

1.1. The Deactivating Directors: -NO₂ and -COOCH₃ Both the nitro (-NO₂) and methyl ester (-COOCH₃) groups are powerful deactivating substituents.[4] They withdraw electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles.[1][5] Their directing influence is meta, as this position avoids the placement of a positive charge on the carbon atom bearing the electron-withdrawing group in the resonance forms of the sigma complex intermediate.[6]

  • The -COOCH₃ group at C1 directs incoming electrophiles to positions C3 and C5. Since C5 is already occupied by the fluorine atom, its primary influence is directed toward C3 .

  • The -NO₂ group at C2 directs incoming electrophiles to positions C4 and C6.

1.2. The Halogen Anomaly: -F Halogens, including fluorine, present a unique case. They are deactivating overall due to their strong inductive electron withdrawal (-I effect), which outweighs their resonance electron donation (+R effect).[7] However, the resonance donation, which involves a lone pair of electrons on the halogen, preferentially enriches the ortho and para positions with electron density.[3] Consequently, halogens are deactivating but ortho, para-directing.[7]

  • The -F group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2). Since C2 is already occupied, its influence is directed toward C4 and C6 .

Predicting Regioselectivity: A Consensus of Directing Effects

The final regiochemical outcome is determined by the synergistic and antagonistic effects of the three substituents. The available positions for substitution are C3, C4, and C6.

  • Attack at C3: This position is directed only by the meta-directing ester group. It is also ortho to the powerful deactivating nitro group, a sterically and electronically disfavored position.

  • Attack at C6: This position is directed by the meta-directing nitro group and the ortho-directing fluoro group.

  • Attack at C4: This position is directed by the meta-directing nitro group and the ortho-directing fluoro group.

A qualitative analysis strongly suggests that position C4 is the most probable site for electrophilic attack . It benefits from the combined directing influence of two different substituents, the nitro group and the fluoro group. While C6 also has two directing influences, the C4 position is para to the ester group, which may exert a minor influence. The powerful deactivating nature of the ring means that forcing conditions will be necessary for most transformations.

Caption: Predicted regioselectivity for EAS on this compound.

Feasible vs. Impractical EAS Reactions

The highly deactivated nature of the substrate precludes certain classes of EAS reactions while necessitating harsh conditions for others.

  • Nitration: Introducing a second nitro group would require extreme conditions (e.g., fuming H₂SO₄/HNO₃). The reaction would be sluggish and potentially lead to decomposition. If successful, the product would be Methyl 5-fluoro-2,4-dinitrobenzoate.

  • Halogenation: Bromination or chlorination are feasible but require a potent Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and likely elevated temperatures.[8][9] The halogen would be directed to the C4 position.

  • Sulfonation: Possible with fuming sulfuric acid (H₂SO₄/SO₃) at high temperatures, but the reaction is often reversible.

  • Friedel-Crafts Alkylation and Acylation: These reactions are not feasible . The strong deactivating groups on the ring prevent the formation of the necessary carbocation or acylium ion intermediates and can complex with the Lewis acid catalyst, rendering it inactive.[10][11] This is a critical limitation for synthetic planning.

Experimental Protocol: Bromination of this compound

This protocol describes the synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate. It is a representative procedure that accounts for the low reactivity of the substrate.

Disclaimer: This protocol is intended for qualified professionals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

  • This compound (1.0 eq)

  • Anhydrous Iron(III) bromide (FeBr₃) (0.1 eq)

  • Bromine (Br₂) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • TLC plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous dichloromethane. Stir until all solid has dissolved.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.1 eq) to the solution. The mixture may darken.

  • Bromine Addition: In a dropping funnel, dissolve bromine (1.1 eq) in a small amount of anhydrous DCM. Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the deactivated ring, the reaction may require several hours (4-12 h) to proceed to completion.

  • Quenching: Once the starting material is consumed, cool the reaction to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution until the red-brown color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a solid or oil. Purify the material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure Methyl 4-bromo-5-fluoro-2-nitrobenzoate.

G cluster_workflow Workflow: Bromination Protocol setup 1. Setup Substrate + DCM in flask catalyst 2. Catalyst Add FeBr₃ setup->catalyst addition 3. Addition Dropwise Br₂/DCM catalyst->addition reaction 4. Reaction Reflux (40°C) Monitor via TLC addition->reaction quench 5. Quench Cool to 0°C Add Na₂S₂O₃ reaction->quench workup 6. Workup Wash with NaHCO₃, H₂O, Brine quench->workup dry 7. Dry & Concentrate Dry with MgSO₄ Rotovap workup->dry purify 8. Purification Column Chromatography dry->purify product Pure Product Methyl 4-bromo-5-fluoro-2-nitrobenzoate purify->product

Caption: Experimental workflow for the bromination of the title compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging but synthetically valuable transformation. A thorough understanding of the competing directing effects of the nitro, ester, and fluoro substituents is essential for predicting the regiochemical outcome. The reaction is heavily governed by the deactivating nature of the ring, with the electrophile being directed primarily to the C4 position. While common EAS reactions like halogenation are feasible under forcing conditions, Friedel-Crafts reactions are precluded. The provided protocol for bromination serves as a robust template for the strategic functionalization of this important chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

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A Senior Application Scientist's Guide to Starting Materials for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorine

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, a testament to the element's ability to modulate critical molecular properties.[2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can enhance metabolic stability, improve bioavailability, and fine-tune a molecule's lipophilicity and binding affinity.[1][2] However, the successful synthesis of these valuable compounds is fundamentally dependent on the judicious selection of the starting material or "fluorinating agent." Naturally occurring organofluorine compounds are exceedingly rare, making synthetic chemistry the sole gateway to this critical area of molecular design.[2][3][4]

This guide provides an in-depth exploration of the primary starting materials for fluorination. It is structured not as a rigid encyclopedia, but as a decision-making framework for the practicing scientist. We will dissect the causality behind experimental choices, compare the utility of different reagent classes, and provide actionable protocols, moving from foundational industrial sources to the sophisticated, selective reagents required for complex, late-stage functionalization.

The Fountainhead: Foundational Fluorine Sources

All fluorinating agents, regardless of their complexity, trace their lineage back to a few fundamental, industrial-scale chemicals. Understanding these primary sources is crucial for appreciating the cost, reactivity, and safety considerations that have driven the development of modern reagents.

  • Hydrogen Fluoride (HF): Produced from the reaction of mineral fluorspar (CaF₂) with sulfuric acid, anhydrous HF is the ultimate source of fluorine for the vast majority of organofluorine compounds.[3][5][6] It is the most basic nucleophilic fluorinating agent. While indispensable for large-scale industrial processes like halogen exchange (halex) reactions, its extreme corrosivity, toxicity, and the high strength of the H-F bond limit its utility in laboratory settings for fine chemical synthesis.[2][7][8]

  • Fluorine Gas (F₂): As the most electronegative element, elemental fluorine is an exceptionally powerful and often indiscriminate oxidizing agent.[9][10] Its direct use requires specialized equipment and extreme caution due to its high reactivity and toxicity.[2][11][12] Consequently, direct fluorination with F₂ is reserved for specific industrial applications, such as the synthesis of 5-fluorouracil, or highly controlled laboratory set-ups, often employing continuous flow technology to manage its reactivity safely.[9][11]

The significant handling challenges associated with HF and F₂ have spurred the development of a vast arsenal of derivative reagents designed for safer handling, greater selectivity, and broader functional group tolerance.[2][9][13]

A Dichotomy of Reactivity: Nucleophilic vs. Electrophilic Fluorination

The strategy for introducing a C-F bond is primarily dictated by the electronic nature of the substrate. This leads to a fundamental classification of fluorinating agents into two major categories based on their mechanism of action.

Caption: Classification of starting materials for fluorination.

Nucleophilic Fluorination involves a fluoride ion (F⁻) acting as a nucleophile to displace a leaving group or open an epoxide.[14][15] This is the most direct and atom-economical approach. Electrophilic Fluorination involves a reagent where the fluorine atom is electron-deficient (formally "F⁺") and attacks a nucleophilic carbon center, such as an enolate, an electron-rich aromatic ring, or an alkene.[14][16]

The Workhorses: Key Starting Materials in Detail

Nucleophilic Fluorinating Agents (F⁻ Sources)

These reagents are the preferred choice for converting substrates with good leaving groups (e.g., halides, tosylates) or for deoxofluorination of alcohols and carbonyls.

Reagent NameAcronym/TypeCommon ApplicationsKey AdvantagesKey Disadvantages
Potassium Fluoride KFHalogen Exchange (Halex) reactions, especially in aromatic systems.[17]Low cost, readily available, high atom economy.[7][15]Low solubility in organic solvents, high basicity, hygroscopic.[7][18]
Cesium Fluoride CsFHalogen Exchange, base in fluoroalkylation.Higher solubility and reactivity than KF.Higher cost than KF.
(Diethylamino)sulfur Trifluoride DASTDeoxofluorination of alcohols and aldehydes/ketones.[2]Highly effective for converting C-O to C-F bonds.Thermally unstable, can be explosive at elevated temperatures, corrosive byproducts.[7]
Bis(2-methoxyethyl)aminosulfur Trifluoride Deoxo-Fluor®Deoxofluorination of alcohols and carbonyls.More thermally stable and safer alternative to DAST.Corrosive byproducts, moisture sensitive.
Pyridine-HF Olah's ReagentHydrofluorination of alkenes, ring-opening of epoxides.Easier to handle and more controlled reactivity than neat HF.[14]Highly corrosive and toxic.
N,N'-(Sulfinyldiimidazole) XtalFluor-E®Deoxofluorination.Solid, stable, generates fewer elimination side products, no free HF.[13]Higher cost than traditional reagents.

Field Insight: The Challenge of "Naked" Fluoride A primary challenge in nucleophilic fluorination is the dual nature of the fluoride ion. In protic solvents, it is heavily solvated via hydrogen bonds, which blunts its nucleophilicity.[19] In aprotic solvents, this "naked" fluoride becomes a very strong base, often leading to undesired elimination side reactions instead of substitution.[19] The development of reagents like anhydrous tetrabutylammonium fluoride (TBAF) and phase-transfer catalysts aims to strike a balance, delivering a soluble, reactive, yet minimally basic fluoride source.[15][18]

Protocol Example: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene using spray-dried potassium fluoride.

Causality: This reaction exemplifies the industrial Halex process. 4-chloronitrobenzene is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. Spray-dried KF is used to maximize the reactive surface area and ensure anhydrous conditions, which are critical for fluoride reactivity. A high-boiling polar aprotic solvent like DMSO or sulfolane is used to dissolve the reactants and operate at the high temperatures required to overcome the activation energy.

Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (1.2 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Add 4-chloronitrobenzene (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Electrophilic Fluorinating Agents ("F⁺" Sources)

This class of reagents, dominated by compounds containing a nitrogen-fluorine (N-F) bond, has revolutionized the synthesis of complex molecules.[16][20] They are ideal for fluorinating electron-rich centers where a nucleophilic approach is not feasible.

Reagent NameAcronym/TypeCommon ApplicationsKey AdvantagesKey Disadvantages
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®α-fluorination of carbonyls, fluorination of enol ethers, aromatics, and organometallics.[14][16][21][22]Stable, non-volatile solid, easy to handle, highly versatile, predictable reactivity.[7][22][23]High molecular weight, generates stoichiometric amine waste.[7]
N-Fluorobenzenesulfonimide NFSIα-fluorination of carbonyls, C-H fluorination, fluorination of alkenes and aromatics.[1][14][16][21]Stable solid, highly effective, often complementary to Selectfluor.[1][7]Generates stoichiometric sulfonimide waste.
N-Fluoro-o-benzenedisulfonimide NFOBSFluorination of carbanions and other nucleophiles.Highly reactive electrophilic agent.Less commonly used than NFSI or Selectfluor.
Xenon Difluoride XeF₂Fluorination of alkenes, aromatics.Powerful fluorinating agent.Expensive, volatile solid, toxic.[9][12]

Field Insight: The N-F Bond as a Tunable "F⁺" Source The reactivity of N-F reagents is tuned by the electron-withdrawing groups attached to the nitrogen atom.[16] In reagents like NFSI, the two sulfonyl groups pull electron density away from the nitrogen, making the attached fluorine atom highly electrophilic.[16] In cationic reagents like Selectfluor, the positively charged nitrogen core achieves the same effect even more potently, making it one of the most powerful yet controllable electrophilic fluorinating agents available.[16][24]

Protocol Example: Electrophilic α-Fluorination of a Ketone

Objective: Synthesis of 2-fluoro-1-phenylpropan-1-one using Selectfluor®.

Causality: This reaction proceeds via an enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic fluorine of Selectfluor. The choice of solvent and conditions can favor either the neutral enol pathway (often in polar protic solvents) or the enolate pathway (using a base). This protocol uses a simple acid-catalyzed enolization.

G Start Propiophenone in Acetonitrile Reagent Add Selectfluor® (1.1 eq) Start->Reagent Catalyst Add catalytic p-TsOH (0.1 eq) Reagent->Catalyst React Heat to 60 °C Monitor by TLC/GC Catalyst->React Quench Cool to RT Quench with H₂O React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate Purify by Chromatography Extract->Purify Product 2-fluoro-1-phenylpropan-1-one Purify->Product

Caption: Workflow for electrophilic α-fluorination of a ketone.

Methodology:

  • Dissolve propiophenone (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Add Selectfluor® (1.1 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equivalents) to promote enolization.

  • Heat the mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to yield the pure α-fluoroketone.

The Modular Approach: Fluorinated Building Blocks

An increasingly powerful and common strategy, especially in drug discovery, is to bypass the often-challenging step of C-F bond formation altogether.[4][25] Instead, chemists utilize commercially available "building blocks"—simple molecules that already contain the desired fluorine atom or fluorinated motif (e.g., -CF₃, -CF₂H).[2][8][26]

This approach offers several advantages:

  • Avoids Hazardous Reagents: It eliminates the need to handle corrosive or highly reactive fluorinating agents in-house.[4]

  • Predictability: Standard organic reactions (e.g., Suzuki coupling, amide bond formation) can be used to incorporate the fluorinated piece into a larger molecule under well-understood and often mild conditions.

  • Late-Stage Functionalization: Allows for the introduction of fluorine at a late stage in a synthetic sequence, which is highly valuable in medicinal chemistry for generating analogues.

Common examples of fluorinated building blocks include:

  • Trifluoromethylated reagents (e.g., CF₃-trimethylsilane, Togni's reagent).[8][21]

  • Fluoroaromatic compounds (e.g., fluorinated phenylboronic acids, bromo-fluorobenzenes).[8][27]

  • Simple fluoroalkanes and fluoroalkenes.[26][27]

Safety and Handling: A Non-Negotiable Priority

The high reactivity that makes fluorinating agents useful also renders them hazardous.[23] A rigorous adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[23][28] For highly corrosive materials like DAST or HF-Pyridine, double-gloving and the use of a face shield are strongly recommended.[23]

  • Engineering Controls: All manipulations of fluorinating agents should be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.[23][28] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is advisable.[23]

  • Incompatible Materials: Keep fluorinating agents away from strong acids, bases, oxidizing agents, and reducing agents.[23] Be aware of specific incompatibilities; for example, DAST can react violently with DMSO.

  • Waste Disposal: Fluorinated waste must be segregated and disposed of according to institutional and local environmental regulations.[28] Quenching procedures should be performed carefully to neutralize reactive species before disposal.

Conclusion: A Strategic Selection

The choice of a starting material for synthesizing a fluorinated compound is a strategic decision that balances reactivity, selectivity, cost, scale, and safety. For large-scale industrial syntheses, foundational materials like HF and KF remain dominant due to cost. For complex, functional-group-rich molecules in pharmaceutical and agrochemical research, the development of stable, selective, and easy-to-handle electrophilic (Selectfluor®, NFSI) and nucleophilic (XtalFluor-E®, PyFluor) reagents has been transformative. Finally, the use of fluorinated building blocks provides a powerful and often safer modular approach that leverages well-established reaction chemistry, avoiding the direct challenges of C-F bond formation. A thorough understanding of this diverse toolkit is essential for any scientist aiming to harness the remarkable power of fluorine.

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A Technical Guide to Methyl 5-fluoro-2-nitrobenzoate: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 5-fluoro-2-nitrobenzoate (CAS No: 393-85-1) stands as a pivotal chemical intermediate, strategically employed by researchers and drug development professionals in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique trifunctional architecture—comprising a reactive nitro group, an activatable fluorine atom, and a versatile methyl ester—offers a robust platform for molecular elaboration. This guide provides an in-depth analysis of its synthesis, core reactivity, and applications, grounded in established chemical principles and field-proven insights. We will dissect the causality behind common experimental protocols and highlight the compound's role in constructing high-value molecules for medicinal chemistry.

Section 1: Introduction to a Versatile Building Block

In the landscape of pharmaceutical development, fluorinated organic compounds have gained prominence for their ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] this compound is a prime example of a fluorinated building block that provides chemists with multiple reaction handles to forge complex molecular frameworks with precision.[2]

Physicochemical Properties

A comprehensive understanding of a chemical intermediate begins with its physical and chemical properties, which dictate its handling, reactivity, and purification strategies.

PropertyValueSource(s)
CAS Number 393-85-1[4]
Molecular Formula C₈H₆FNO₄[4][5]
Molecular Weight 199.14 g/mol [4][5]
Appearance White to yellow or green crystalline powder[1]
Solubility Slightly soluble in water; Soluble in DMSO and acetone[4][6]
IUPAC Name This compound[4]

Section 2: Synthesis and Manufacturing Insights

The industrial and laboratory-scale synthesis of this compound is typically achieved through a well-understood electrophilic aromatic substitution pathway. The choice of starting material and the sequence of steps (nitration then esterification, or vice-versa) are critical decisions based on raw material availability, cost, and desired purity.

The Prevailing Synthetic Route

The most common and efficient synthesis involves a two-step process starting from 5-fluoro-2-methylbenzoic acid. This route is favored for its regiochemical control.

  • Nitration: The process begins with the nitration of 5-fluoro-2-methylbenzoic acid. This is a classic electrophilic aromatic substitution. A mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used at low temperatures (-5 to 0 °C) to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7][8] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[8] The low temperature is critical to control the exothermic reaction and prevent unwanted side products.

  • Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then converted to its methyl ester.[6] This is typically achieved via Fischer esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by using a more reactive reagent like thionyl chloride (SOCl₂) with methanol.[3][6] The use of SOCl₂ is often preferred in laboratory settings as it forms gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

G A 5-Fluoro-2-methylbenzoic Acid B Nitration (HNO₃, H₂SO₄, -5 to 0°C) A->B Step 1 C 5-Fluoro-2-methyl-3-nitrobenzoic Acid B->C D Esterification (Methanol, SOCl₂) C->D Step 2 E This compound D->E

Caption: General workflow for the synthesis of this compound.
Detailed Protocol: Laboratory-Scale Synthesis of this compound

This protocol is a representative synthesis adapted from literature procedures.[6][7]

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 700 mL of concentrated sulfuric acid to -5 °C using an ice-salt bath.

  • Slowly add 80 g (520 mmol) of 5-fluoro-2-methylbenzoic acid portion-wise, ensuring the temperature remains below 0 °C.

  • Prepare a nitrating mixture by carefully adding 60.4 g of concentrated nitric acid to 60 mL of concentrated sulfuric acid in a separate cooled beaker.

  • Add the nitrating mixture dropwise to the reaction flask over 1.5 hours, maintaining the temperature at -5 to 0 °C.

  • After the addition is complete, stir the mixture at this temperature for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid

  • Dissolve the crude acid (approx. 54 g) in 500 mL of dry methanol and cool the solution to 0 °C.

  • Add 64.5 g (542 mmol) of thionyl chloride (SOCl₂) dropwise to the cooled solution.

  • After the addition, heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a solid.[6]

Section 3: The Chemistry of Transformation: Key Reactions and Mechanisms

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. A skilled chemist can address each site selectively to build molecular complexity.

G cluster_0 A This compound B Methyl 2-amino-5-fluorobenzoate A->B Nitro Group Reduction (e.g., Fe, HCl) C Nucleophilic Substitution Product (e.g., ether, amine) A->C SNAr Reaction (Nucleophile, Base) D 5-Fluoro-2-nitrobenzoic Acid A->D Ester Hydrolysis (NaOH, then H⁺)

Caption: Key reaction pathways for this compound.
The Gateway Reaction: Reduction of the Nitro Group

The conversion of the electron-withdrawing nitro group to a nucleophilic amino group is arguably the most common and vital transformation.[3] This opens up a vast array of subsequent reactions, including amide bond formation and the construction of nitrogen-containing heterocycles.

  • Causality: The reduction is typically performed using metal-acid systems, such as iron powder in acetic or hydrochloric acid, or through catalytic hydrogenation.[9][10] The iron/acid system is cost-effective and robust. The reaction involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. Electrocatalytic methods using mediators have also been developed for this conversion.[11]

Building Complexity: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the ring is strategically positioned for Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of the powerful electron-withdrawing nitro group located ortho to it.

  • Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12] A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13] The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[12] This stabilization is the driving force for the reaction and explains why electron-withdrawing groups in the ortho or para positions are essential for SNAr to occur.[12][13] The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring. This pathway allows for the precise introduction of amine, ether, or thiol functionalities.[14]

Modifying the Carboxyl Group: Ester Hydrolysis

The methyl ester provides a protected form of a carboxylic acid. It can be easily deprotected through hydrolysis, typically under basic conditions (saponification) with a reagent like sodium hydroxide, followed by an acidic workup.[15] The resulting carboxylic acid can then be used in a variety of reactions, most notably the formation of amides by coupling with amines.

Section 4: Application in Drug Discovery and Development

The transformations described above make this compound a valuable precursor for a wide range of APIs.[14][16]

  • Case Study - PARP Inhibitors: This intermediate is a documented precursor in the synthesis of Rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[7] The synthesis leverages the key transformations of this building block to construct the complex heterocyclic core of the drug.

  • Scaffold for Heterocycles: The sequential reduction of the nitro group and intramolecular cyclization or intermolecular reactions with other building blocks allows for the efficient synthesis of diverse heterocyclic systems like oxazepines, which are prevalent in drug discovery.[14][17]

  • The "Fluorine Advantage": Incorporating fluorine into a drug molecule often enhances its metabolic stability by blocking sites susceptible to oxidative metabolism and can improve its binding affinity and membrane permeability.[1][2][3] Using this compound ensures this beneficial atom is integrated early in the synthetic sequence.

Section 5: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.[18]

Hazard ClassDescriptionGHS Pictogram
Skin Sensitization May cause an allergic skin reaction.[18]GHS07 (Exclamation Mark)
Acute Toxicity Harmful if swallowed.[5][19]GHS07 (Exclamation Mark)
Skin/Eye Irritation Causes skin and serious eye irritation.[5][19]GHS07 (Exclamation Mark)
  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18] Avoid creating dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18]

  • Incompatibilities: Avoid contact with strong bases.[20]

Section 6: Conclusion

This compound is more than just a chemical on a shelf; it is a testament to strategic molecular design. Its trifunctional nature provides a logical and versatile entry point into complex chemical space, enabling chemists to efficiently synthesize novel compounds with therapeutic potential. By understanding the causality behind its synthesis and the nuances of its reactivity, researchers and drug development professionals can fully leverage this powerful intermediate to accelerate innovation in medicinal chemistry.

References

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026.PubChem. [Link]
  • methyl 2-fluoro-5-nitrobenzo
  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860.PubChem. [Link]
  • The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis.
  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451.PubChem. [Link]
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange. [Link]
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Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-fluoro-2-nitrobenzoate from 3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the regioselective nitration of 3-fluorobenzoic acid to yield 5-fluoro-2-nitrobenzoic acid, followed by Fischer esterification to produce the final methyl ester. This guide offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical insights into process optimization and safety. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Synthetic Strategy

This compound is a valuable building block in organic synthesis. The strategic placement of the fluoro, nitro, and methyl ester groups on the benzene ring allows for diverse subsequent chemical transformations, making it a crucial precursor for various target molecules.

The synthetic route from 3-fluorobenzoic acid is logical and efficient, leveraging fundamental organic reactions. The overall transformation is achieved in two primary steps:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group (-NO₂) onto the aromatic ring of 3-fluorobenzoic acid.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This approach is favored due to the commercial availability and relatively low cost of the starting material, 3-fluorobenzoic acid.

Mechanistic Insights and Regioselectivity

A thorough understanding of the underlying reaction mechanisms is critical for predicting outcomes and troubleshooting the synthesis.

Step 1: Nitration of 3-Fluorobenzoic Acid

The nitration of 3-fluorobenzoic acid is a classic example of electrophilic aromatic substitution (EAS).[1] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the fluorine atom and the carboxylic acid group.

  • Fluorine (-F): An ortho-, para-director. It is an activating group through resonance (lone pair donation) but deactivating through induction (high electronegativity).

  • Carboxylic Acid (-COOH): A meta-director and a deactivating group due to its electron-withdrawing nature.[2]

In the case of 3-fluorobenzoic acid, these directing effects are in competition. The fluorine at position 3 directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6, which is equivalent to 2). The carboxylic acid at position 1 directs to the meta position (5). The formation of 5-fluoro-2-nitrobenzoic acid as the major product is a result of the nitro group adding to a position that is ortho to the fluorine and meta to the carboxylic acid.[2] This outcome highlights a complex interplay of electronic and steric factors. While a mixture of isomers is possible, reaction conditions can be optimized to favor the desired 5-fluoro-2-nitrobenzoic acid.[2]

Step 2: Fischer Esterification

The conversion of 5-fluoro-2-nitrobenzoic acid to this compound is achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or thionyl chloride. The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester.

Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive and must be handled with extreme care.[1]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
3-Fluorobenzoic acidC₇H₅FO₂140.1199%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Fuming Nitric AcidHNO₃63.01>90%
MethanolCH₃OH32.04Anhydrous
Thionyl ChlorideSOCl₂118.9799%
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Magnesium SulfateMgSO₄120.37Anhydrous
Detailed Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A 3-Fluorobenzoic Acid in conc. H₂SO₄ B Cool to 0°C A->B C Add Fuming HNO₃ dropwise B->C D Stir at 0°C, then warm to RT C->D E Quench with Ice Water D->E F Filter & Dry E->F G 5-Fluoro-2-nitrobenzoic Acid F->G H 5-Fluoro-2-nitrobenzoic Acid in Methanol G->H Intermediate Product I Cool to 0°C H->I J Add SOCl₂ dropwise I->J K Reflux J->K L Remove Solvent K->L M Purify (Chromatography) L->M N This compound M->N

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
  • In a flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) in concentrated sulfuric acid (50 mL). The solution may require gentle warming to fully dissolve the starting material.[3]

  • Cool the resulting solution to 0°C in an ice bath.

  • Slowly add fuming nitric acid (e.g., 4.7 g, 67 mmol) dropwise to the stirred solution, ensuring the temperature is maintained below 5°C.[4]

  • After the addition is complete, continue stirring the mixture at 0°C for approximately 3 hours.[4]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional hour.[3]

  • Carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 750 mL) with vigorous stirring. A precipitate will form.[3][4]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the collected solid to obtain 5-fluoro-2-nitrobenzoic acid as a pale yellow solid.[3] A typical yield for this step is around 93%.[3]

Protocol 2: Synthesis of this compound
  • Suspend the crude 5-fluoro-2-nitrobenzoic acid (e.g., 54 g) in dry methanol (500 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (e.g., 64.5 g, 542 mmol) dropwise to the suspension.[5]

  • After the addition is complete, heat the mixture to reflux and maintain for 16 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield this compound as a white solid.[5]

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the regiochemistry of the nitration. For 5-fluoro-2-nitrobenzoic acid, the ¹H NMR (in d6-DMSO) is expected to show signals around δ 7.66 (m, 1H), 7.74 (m, 1H), and 8.17 (m, 1H).[3]

  • Melting Point: The melting point of 5-fluoro-2-nitrobenzoic acid is in the range of 131-134°C.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low yield of nitrated product Incomplete reaction due to deactivation of the ring.Increase reaction time or cautiously increase the temperature. Using a stronger nitrating agent like fuming nitric acid can also improve the yield.[2]
Formation of multiple isomers Competing directing effects of -F and -COOH groups.Precise control of reaction temperature is crucial. Lower temperatures generally favor higher selectivity.[6]
Incomplete esterification Equilibrium not sufficiently shifted towards the product.Use a larger excess of methanol or ensure the removal of water formed during the reaction.

Conclusion

The synthesis of this compound from 3-fluorobenzoic acid is a robust and scalable two-step process. Careful control of reaction conditions, particularly temperature during the nitration step, is paramount for achieving high yield and regioselectivity. The protocols outlined in this document, grounded in established chemical principles, provide a reliable method for researchers and professionals in the field of chemical synthesis.

References

  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968.PubChem.[Link]
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Nitr
  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.Arkivoc.[Link]
  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Fluorinated benzoic acid derivatives.
  • Synthesis of 3-nitro-4-fluoro-benzoic acid.PrepChem.com.[Link]
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Application Note: Laboratory-Scale Synthesis of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-fluoro-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups—an ester, a nitro group, and a fluorine atom—provide multiple reaction sites for constructing more complex molecules. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound from its corresponding carboxylic acid using an acid-catalyzed Fischer esterification. The document details the underlying reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization.

Introduction and Scientific Principle

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. Among the various methods, the Fischer-Speier esterification, or Fischer esterification, is a classic and widely used acid-catalyzed reaction.[1] This method is employed here for the conversion of 5-fluoro-2-nitrobenzoic acid to this compound.

The reaction's success hinges on driving a reversible equilibrium toward the product.[2][3] The core principle involves the activation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically sulfuric acid (H₂SO₄), making it more electrophilic.[2][4] The alcohol, in this case methanol, then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[1][5] To overcome the reversibility, the reaction is typically conducted using a large excess of the alcohol (methanol), which acts as both a reactant and the solvent, shifting the equilibrium position according to Le Châtelier's principle.[3]

Reaction Mechanism and Experimental Workflow

Fischer Esterification Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism, as detailed below:

  • Protonation of the Carbonyl: The catalytic sulfuric acid protonates the carbonyl oxygen of 5-fluoro-2-nitrobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbon-oxygen double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[5]

Fischer_Esterification Figure 1: Fischer Esterification Mechanism Start 5-Fluoro-2-nitrobenzoic Acid + H⁺ ProtonatedAcid Protonated Carboxylic Acid (Activated Electrophile) Start->ProtonatedAcid 1. Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack Methanol Methanol (Nucleophile) Methanol->TetrahedralIntermediate ProtonTransfer Protonated Intermediate (Water as Leaving Group) TetrahedralIntermediate->ProtonTransfer 3. Proton Transfer WaterLoss Formation of Protonated Ester ProtonTransfer->WaterLoss 4. Elimination of H₂O Product This compound WaterLoss->Product 5. Deprotonation Water Water (Byproduct) WaterLoss->Water CatalystRegen Catalyst (H⁺) Regenerated Product->CatalystRegen

Figure 1: Fischer Esterification Mechanism
Overall Synthesis Workflow

The entire process, from setup to final product characterization, follows a logical sequence designed for safety and efficiency.

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Combine reactants in flask - Add catalyst slowly B 2. Reflux - Heat mixture to reflux - Monitor via TLC A->B Heat C 3. Work-up - Cool reaction - Quench with water - Neutralize with NaHCO₃ B->C Reaction Complete D 4. Extraction - Extract with Ethyl Acetate - Wash organic layer - Dry with MgSO₄ C->D E 5. Solvent Removal - Concentrate under reduced pressure (Rotary Evaporator) D->E F 6. Purification - Column Chromatography or Recrystallization E->F Crude Product G 7. Characterization - ¹H & ¹³C NMR - Melting Point F->G Pure Product

Figure 2: Experimental Workflow

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
5-Fluoro-2-nitrobenzoic acid394-01-4185.115.0 g (27.0 mmol)Starting material.
Methanol (Anhydrous)67-56-132.04100 mLReactant and solvent.
Sulfuric Acid (Conc., 98%)7664-93-998.083 mLCatalyst. Handle with extreme care.[6]
Sodium Bicarbonate (Sat. Soln.)144-55-884.01~150 mLFor neutralization.
Ethyl Acetate141-78-688.11~200 mLExtraction solvent.
Brine (Sat. NaCl Soln.)7647-14-558.44~50 mLFor washing.
Magnesium Sulfate (Anhydrous)7487-88-9120.37~5 gDrying agent.
Deuterated Chloroform (CDCl₃)865-49-6120.38~1 mLNMR solvent.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • 500 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Equipment for column chromatography or recrystallization

  • NMR Spectrometer

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5-fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol).

  • Addition of Reagents: Add 100 mL of anhydrous methanol to the flask and stir until the acid dissolves. Place the flask in an ice-water bath to cool the solution.

  • Catalyst Addition: While stirring vigorously, slowly add concentrated sulfuric acid (3 mL) dropwise to the methanol solution. Caution: This addition is highly exothermic.[7] A slow rate of addition is critical to control the temperature.

  • Reflux: Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) by observing the disappearance of the starting carboxylic acid spot.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The product may precipitate as a solid.

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the mixture in portions until the effervescence ceases (pH ≈ 7-8). This step neutralizes the excess sulfuric acid.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by silica gel column chromatography to afford a white to off-white solid.

  • Yield and Properties:

    • Molecular Formula: C₈H₆FNO₄

    • Molecular Weight: 199.14 g/mol [8]

    • Appearance: White to light yellow solid.

    • Theoretical Yield: 5.37 g

    • Solubility: Soluble in DMSO and acetone; slightly soluble in water.[8]

  • Characterization (¹H and ¹³C NMR): Dissolve a small sample of the purified product in CDCl₃. The expected NMR spectral data will confirm the structure. While specific spectra for this compound are available for reference on databases like ChemicalBook, typical shifts for related nitrobenzoates show aromatic protons between 7.5-8.5 ppm and the methyl ester singlet around 3.9 ppm.[9][10] The fluorine atom will cause characteristic splitting of adjacent proton and carbon signals.

Critical Safety Considerations

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.[11]

  • General Precautions: All operations must be conducted inside a certified chemical fume hood.[12] Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, with heavier gloves like butyl rubber for handling concentrated acids), is mandatory.[6][13] An eyewash station and safety shower must be readily accessible.[13]

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns upon contact with skin or eyes.[14] It reacts violently and exothermically with water and alcohols.[6] Always add acid to the alcohol/water slowly and with cooling.

    • Methanol: Highly flammable liquid and vapor.[14][15] It is toxic if inhaled, ingested, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve.[6][15] Ensure there are no ignition sources nearby.

    • Organic Solvents (Ethyl Acetate): Flammable and should be handled away from ignition sources.

  • Waste Disposal: All chemical waste, including aqueous and organic layers from the work-up, must be segregated and disposed of in accordance with institutional and local environmental regulations. Do not mix incompatible waste streams.[11]

Conclusion

This application note outlines a reliable and well-characterized method for the synthesis of this compound. By following the detailed Fischer esterification protocol and adhering strictly to the safety precautions, researchers can effectively produce this important chemical intermediate with good yield and purity. The mechanistic insights and workflow diagrams provided serve to enhance the understanding and successful execution of the synthesis.

References

  • ChemTalk. (n.d.). What is Fischer Esterification?.
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  • BYJU'S. (n.d.). Fischer esterification reaction.
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  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • ChemBK. (2024). methyl 2-fluoro-5-nitrobenzoate.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Columbus Chemical. (2022). Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article.
  • Quora. (2017). What happens when methanol reacts with sulphuric acid?.
  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Justia Patents. (1996). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Fisher Scientific. (n.d.). Methyl 2-fluoro-5-nitrobenzoate, 98%.
  • NIH National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate.

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Application Notes & Protocols: Methyl 5-fluoro-2-nitrobenzoate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Synthetic Potential

Methyl 5-fluoro-2-nitrobenzoate (CAS No. 393-85-1) is a trifunctional aromatic compound that has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility is derived from the strategic placement of three distinct functional groups on the benzene ring: a nitro group, a fluorine atom, and a methyl ester. This unique arrangement imparts a predictable and highly useful reactivity profile.

The powerful electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, renders the aromatic ring electron-deficient. This electronic profile is the key to its most valuable characteristic: its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom, positioned para to the strongly deactivating nitro group, becomes an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles.[2]

Beyond SNAr, the nitro group itself serves as a versatile synthetic handle, readily undergoing reduction to an aniline derivative. This transformation opens the door to a vast array of subsequent chemical reactions, including diazotization, acylation, and the formation of various heterocyclic systems.[3] Finally, the methyl ester provides a third point of modification, accessible through hydrolysis, amidation, or reduction. This multi-faceted reactivity makes this compound an indispensable tool for medicinal chemists and process development scientists aiming to construct novel molecular entities with enhanced biological activity and optimized pharmacokinetic properties.[1][3]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 393-85-1[4]
Molecular Formula C₈H₆FNO₄[4]
Molecular Weight 199.14 g/mol [4]
Appearance Solid[5]
Solubility Slightly soluble in water. Soluble in DMSO and acetone.[4]
Hazard Summary May cause skin irritation or allergic reaction. Harmful to aquatic life.[6]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is primarily centered on three key transformations: nucleophilic aromatic substitution, nitro group reduction, and ester manipulation.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity involves the displacement of the fluoride by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, stabilized by a resonance-delocalized anionic intermediate known as a Meisenheimer complex.[2] The strong electron-withdrawing nitro group at the C2 position is crucial for stabilizing the negative charge developed during the nucleophilic attack at the C5 position.

Caption: SNAr Mechanism via Meisenheimer Complex.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes a typical procedure for the substitution of the fluorine atom with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Inorganic base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the anhydrous solvent.

  • Add the amine nucleophile and the base to the stirring solution.

  • Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

NucleophileBaseSolventTemp (°C)Typical Yield (%)
PiperidineK₂CO₃DMSO100>90
MorpholineK₂CO₃DMF100>90
BenzylamineDIPEANMP12080-90
PhenolK₂CO₃DMF11075-85
Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental step that dramatically increases the molecular diversity achievable from this building block.[3] This transformation is typically high-yielding and can be accomplished under various conditions.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride

This method is a classic and reliable procedure for nitro group reduction in the presence of an ester, which remains intact under these conditions.

Materials:

  • Methyl 5-(substituted)-2-nitrobenzoate (from Protocol 1) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • Suspend the nitro-substituted benzoate in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O to the suspension.

  • Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring. The reaction is typically complete in 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product.

  • Purify by column chromatography on silica gel if required.

Synthetic_Workflow A Methyl 5-fluoro- 2-nitrobenzoate B Methyl 5-(Nu)- 2-nitrobenzoate A->B S_NAr with R-Nu (Protocol 1) C Methyl 2-amino- 5-(Nu)-benzoate B->C Nitro Reduction (e.g., SnCl₂, EtOH) (Protocol 2) D Diverse Heterocycles (e.g., Benzoxazoles) C->D Cyclization / Further Functionalization

Caption: Synthetic workflow from the core building block.

Application Spotlight: Synthesis of Heterocyclic Scaffolds

The true power of this compound is realized in multi-step syntheses. For example, it is a key precursor in the synthesis of the PARP inhibitor Rucaparib.[8] The aniline derivatives produced via the SNAr/reduction sequence are ideal precursors for constructing various fused heterocyclic systems, which are privileged structures in medicinal chemistry.[9] For instance, the resulting 2-amino-benzoate can be cyclized with various reagents to form benzoxazinones, quinazolinones, and other important scaffolds.

Conclusion

This compound is a high-value, versatile, and predictable building block for organic synthesis. Its well-defined reactivity, centered on nucleophilic aromatic substitution and nitro group reduction, provides a robust platform for the rapid generation of molecular complexity. The protocols and data presented herein offer a guide for researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

  • This compound - SAFETY D
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0. (2025-08-08). ChemicalBook.
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  • Methyl 2-fluoro-5-nitrobenzo
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
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  • Material Safety D
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  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Applic
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  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (PMC - NIH).
  • Methyl 5-fluoro-2-nitrobenzo
  • 2-Fluoro-5-nitrobenzoic acid. (CAS Number 7304-32-7). Ossila.
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Application Notes & Protocols: The Chemical Reactivity of the Nitro Group in Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Methyl 5-fluoro-2-nitrobenzoate

This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups—a nitro group, a fluorine atom, and a methyl ester on an aromatic ring—creates a unique electronic landscape that dictates its reactivity. The powerful electron-withdrawing nature of the nitro group is the primary driver of the molecule's chemical behavior, profoundly influencing two key reaction classes: the reduction of the nitro group itself and nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon.

This guide provides an in-depth exploration of these transformations. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and explain the rationale behind the selection of specific reagents and conditions. Our aim is to equip researchers with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.

Part 1: Reduction of the Nitro Group to Synthesize Methyl 2-amino-5-fluorobenzoate

The conversion of the nitro group in this compound to a primary amine yields Methyl 2-amino-5-fluorobenzoate, a crucial building block for a wide array of pharmaceuticals, including kinase inhibitors and other targeted therapeutics.[1][2] The introduction of the amino group dramatically alters the electronic properties of the ring, transforming the substituent from a strong deactivator to a potent activator for subsequent reactions like electrophilic aromatic substitution.[3]

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4] Several robust methods are available for this transformation, each with distinct advantages concerning chemoselectivity, scalability, and reaction conditions.

Mechanism Overview: From Nitro to Amino

The reduction of an aromatic nitro compound to an aniline derivative is a well-established transformation that can proceed through different pathways depending on the reagents used. The two primary mechanistic routes are catalytic hydrogenation and dissolving metal reduction.

Nitro Reduction Mechanisms cluster_0 Catalytic Hydrogenation cluster_1 Dissolving Metal Reduction (e.g., Fe, SnCl₂) Nitro_H Ar-NO₂ H2_PdC H₂, Pd/C Nitro_H->H2_PdC Nitroso_H Ar-N=O H2_PdC->Nitroso_H + H₂O Hydroxylamine_H Ar-NHOH Nitroso_H->Hydroxylamine_H + H₂ Amine_H Ar-NH₂ Hydroxylamine_H->Amine_H + H₂ Nitro_M Ar-NO₂ SET Single Electron Transfers (SET) + Protonation (H⁺) Nitro_M->SET Nitroso_M Ar-N=O SET->Nitroso_M Hydroxylamine_M Ar-NHOH Nitroso_M->Hydroxylamine_M 2e⁻, 2H⁺ Amine_M Ar-NH₂ Hydroxylamine_M->Amine_M 2e⁻, 2H⁺

Caption: General mechanisms for nitro group reduction.

Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile, high yields, and simple workup, which typically involves filtering off the catalyst.[5] It is particularly well-suited for molecules that do not contain other reducible functional groups, such as alkenes or alkynes.

Rationale: Palladium on carbon is a highly efficient heterogeneous catalyst for the hydrogenation of nitro groups. The reaction is typically carried out under a hydrogen atmosphere (from a balloon or a pressurized vessel). Protic solvents like methanol or ethanol are excellent choices as they readily dissolve the substrate and facilitate the interaction with the catalyst surface.[5]

Experimental Protocol:

  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.1 mmol).

  • Solvent Addition: Add 100 mL of methanol to the flask and stir until the substrate is fully dissolved.

  • Inerting: Securely attach a rubber septum to one neck of the flask and a three-way stopcock connected to a vacuum line and a hydrogen-filled balloon to another. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (10% w/w, ~0.25 g, 5 mol%). Caution: Pd/C can be pyrophoric; do not add it to a dry flask containing flammable solvent vapors.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen from the balloon. Ensure the system is sealed and allow the reaction to stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with the solvent at all times, as the catalyst can ignite upon drying. Wash the filter cake with an additional 20-30 mL of methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.

  • Purification (if necessary): The crude Methyl 2-amino-5-fluorobenzoate can be recrystallized from a suitable solvent system like ethanol/water if further purification is required.

Data Summary: Reduction of this compound

MethodReagents & ConditionsTypical YieldReference
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon), Methanol, RT, 2-4h>95%[5]
Iron Reduction Fe powder, NH₄Cl, Ethanol/Water, Reflux, 2-3h90-95%[5]
Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol, 50°C, 1-2h85-92%[3]
Protocol 1.2: Reduction with Iron Powder in Neutral Conditions

Reduction using iron powder with ammonium chloride is a classic, cost-effective, and highly reliable method.[5] It is particularly advantageous on an industrial scale and tolerates a wide range of functional groups that might be sensitive to catalytic hydrogenation.

Rationale: In this method, iron metal acts as the electron donor. The reaction is carried out in a protic solvent mixture, and ammonium chloride serves as a mild proton source and electrolyte, facilitating the electron transfer process. This method avoids the use of strong acids, which could potentially hydrolyze the ester group.[5]

Experimental Protocol:

  • Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (10.0 g, 50.2 mmol), ethanol (150 mL), and water (50 mL).

  • Reagent Addition: To the stirred suspension, add ammonium chloride (21.5 g, 402 mmol, 8 eq) followed by iron powder (14.0 g, 251 mmol, 5 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol (2 x 50 mL).

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as a solid.

Protocol 1.3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is another effective reducing agent for aromatic nitro compounds, often used for its chemoselectivity. It is particularly useful when other reducible groups are present that are not compatible with catalytic hydrogenation.

Rationale: Tin(II) chloride acts as a mild reducing agent in a series of single-electron transfer steps. The reaction is typically performed in an alcoholic solvent. The workup requires a basic wash to remove the tin salts.[6]

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 25.1 mmol) in 100 mL of ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (28.3 g, 125.5 mmol, 5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50°C and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice (200 g).

  • Basification: Slowly add a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is ~8. This will precipitate the tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite®, washing the cake with ethyl acetate (3 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the final product.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electronic structure of this compound makes it an excellent substrate for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). The fluorine atom itself is an excellent leaving group in SNAr reactions.[7]

Mechanism of SNAr on this compound

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge in this complex is delocalized onto the ortho and para positions, and critically, onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization, which is key to the reaction's feasibility. The subsequent elimination of the fluoride ion restores the aromaticity of the ring.

Caption: SNAr mechanism on this compound.

Protocol 2.1: Substitution with an Amine Nucleophile (e.g., Pyrrolidine)

This protocol describes a representative SNAr reaction where the fluorine atom is displaced by a secondary amine, a common transformation in the synthesis of bioactive molecules.

Rationale: Amines are effective nucleophiles for SNAr reactions. The reaction is often carried out in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to solvate the cationic counter-ion and enhance the nucleophilicity of the amine. A mild base, such as potassium carbonate (K₂CO₃), is typically added to neutralize the HF generated during the reaction.

Experimental Protocol:

  • Setup: To a 100 mL oven-dried round-bottom flask, add this compound (2.0 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent and Nucleophile Addition: Add 20 mL of dry DMSO, followed by pyrrolidine (1.0 mL, 12.0 mmol, 1.2 eq).

  • Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere.

  • Monitoring: Follow the disappearance of the starting material by TLC (typically complete in 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMSO, followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 5-(pyrrolidin-1-yl)-2-nitrobenzoate.

Conclusion

The nitro group in this compound is the key to its synthetic utility, serving both as a precursor to the versatile amino group and as a powerful activating group for nucleophilic aromatic substitution. Understanding the mechanisms and having access to robust protocols for these transformations are essential for any researcher working in drug discovery and chemical synthesis. The methods detailed in this guide provide a solid foundation for the effective utilization of this important chemical intermediate. By carefully selecting the appropriate reaction conditions, scientists can selectively manipulate the functional groups of this molecule to construct complex and valuable chemical entities.

References

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  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
  • Filo. 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide... (2025).
  • YouTube. [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. (2025).
  • ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • NIH National Library of Medicine. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate.

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Application Note: Strategic Reduction of Methyl 5-fluoro-2-nitrobenzoate to its Aniline Derivative for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-fluorobenzoic Acid Derivatives

Methyl 2-amino-5-fluorobenzoate and its parent acid are critical building blocks in the synthesis of a wide array of pharmaceuticals.[1] Their applications span the development of antivirals, anticancer agents, herbicides, and plant growth regulators.[1][2] The strategic placement of the fluorine atom and the amino group on the benzene ring allows for the fine-tuning of molecular properties essential for biological activity. This application note provides a detailed guide for researchers on the chemical reduction of Methyl 5-fluoro-2-nitrobenzoate, a common precursor, to its valuable aniline derivative. We will explore various methodologies, delve into the underlying chemical principles, and present detailed protocols to ensure reproducible and high-yield synthesis.

Chemical Theory and Mechanistic Overview

The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis.[3] This process involves the transfer of six electrons and six protons to the nitro group, ultimately yielding the corresponding aniline and two molecules of water.

The overall transformation can be summarized as: Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

While the overall reaction is straightforward, the mechanism proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species. The choice of reducing agent and reaction conditions is critical to ensure the reaction proceeds to the desired aniline product without the accumulation of these intermediates or the formation of undesired side products like azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds.[4]

This guide will focus on three widely employed and effective methods for this transformation:

  • Catalytic Hydrogenation: Utilizing a metal catalyst (e.g., Palladium on Carbon or Raney Nickel) and a hydrogen source.

  • Metal-Mediated Reduction in Acidic Media: Employing metals like Tin or Iron.

  • Transfer Hydrogenation: Using a hydrogen donor in the presence of a catalyst.

Safety Precautions

3.1. Reagent Handling:

  • This compound: May cause skin irritation or an allergic reaction. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Catalysts (Pd/C, Raney Nickel): Palladium on carbon is flammable.[6] Raney Nickel is highly flammable and pyrophoric, especially when dry, and should be handled as a slurry in water or a suitable solvent.[7]

  • Acids (Hydrochloric Acid, Acetic Acid): Corrosive and cause severe burns. Handle in a fume hood with appropriate PPE.

  • Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

3.2. Reaction Conditions:

  • Hydrogenation: Reactions involving hydrogen gas should be conducted in a well-ventilated area, away from sparks or flames, using appropriate high-pressure equipment and safety shields. Most nitro group reductions are highly exothermic and require careful monitoring and control of the reaction temperature to prevent runaways.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation with Pd/C is often the method of choice due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration.[6][9][10]

Behind the Procedure: The palladium catalyst adsorbs both the nitro compound and hydrogen gas onto its surface, facilitating the reduction.[11] The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.[6] Methanol is a common solvent as it readily dissolves the starting material and the product.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol

  • Hydrogen gas source

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-fluorobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride is a classic and reliable method for the reduction of nitroarenes, particularly when other reducible functional groups are present that might not be compatible with catalytic hydrogenation.[9][12]

Behind the Procedure: In an acidic environment, Sn(II) is oxidized to Sn(IV) while transferring electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates.[4] The acidic conditions protonate these intermediates, preventing side reactions.[4] A final basic workup is necessary to deprotonate the resulting anilinium salt and liberate the free aniline.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and Tin(II) chloride dihydrate (3-4 eq) in ethyl acetate or ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated HCl with vigorous stirring.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature, or gently heat to 40-50 °C to expedite the reaction.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Protocol 3: Transfer Hydrogenation with Raney Nickel and Formic Acid

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas.[8] Formic acid serves as the hydrogen donor in the presence of a catalyst like Raney Nickel.[13] This method is often rapid, selective, and can be performed at room temperature.[13]

Behind the Procedure: Raney Nickel is a high-surface-area nickel catalyst that is highly active for hydrogenation reactions.[7][14] In this protocol, formic acid decomposes on the catalyst surface to provide the hydrogen for the reduction. This method is particularly useful for substrates that may be sensitive to dehalogenation, which can sometimes be a side reaction with Pd/C.[9]

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Formic acid (90%)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in methanol.

  • Carefully add Raney Nickel (a catalytic amount, e.g., 0.2-0.3g per 5 mmol of substrate) to the suspension.

  • With stirring, add formic acid (several equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is often complete within 10-30 minutes.[13]

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and quench it with water.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether), wash with a saturated NaCl solution to remove any remaining formic acid salts, dry over anhydrous sodium sulfate, and concentrate to yield the product.[13]

Data Presentation and Comparison

Method Catalyst/Reagent Hydrogen Source Pressure Temperature Advantages Disadvantages
Catalytic Hydrogenation 10% Pd/CH₂ gas1-4 atmRoom Temp.High yield, clean, easy catalyst removalRequires specialized pressure equipment, potential for dehalogenation
Metal-Mediated Reduction SnCl₂·2H₂OH⁺ (from HCl)AtmosphericRoom Temp. to 50°CTolerant of many functional groups, inexpensiveStoichiometric amounts of metal salts, generates tin waste, requires basic workup
Transfer Hydrogenation Raney NickelFormic AcidAtmosphericRoom Temp.No H₂ gas needed, rapid, selectiveRaney Nickel is pyrophoric, requires careful handling and quenching

Visualizations

Reaction Workflow

Reduction_Workflow General Workflow for Reduction of this compound cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Workup & Purification cluster_end Final Product Start This compound Method1 Catalytic Hydrogenation (Pd/C, H₂) Start->Method1 Method2 Metal Reduction (SnCl₂, HCl) Start->Method2 Method3 Transfer Hydrogenation (Raney Ni, HCOOH) Start->Method3 Workup Filtration / Extraction Method1->Workup Method2->Workup Method3->Workup Purification Concentration & Optional Purification Workup->Purification End Methyl 2-amino-5-fluorobenzoate Purification->End

Caption: General experimental workflow for the synthesis of Methyl 2-amino-5-fluorobenzoate.

Chemical Transformation

Chemical_Reaction Reduction of this compound cluster_structures Reactant This compound (C₈H₆FNO₄) Product Methyl 2-amino-5-fluorobenzoate (C₈H₈FNO₂) Reactant->Product [Reduction] (e.g., H₂, Pd/C) img_reactant img_product

Caption: The chemical transformation from the nitro compound to the aniline derivative.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Wikipedia. (2023, November 29). Raney nickel.
  • Wikipedia. (2023, April 1). Palladium on carbon.
  • Master Organic Chemistry. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Abolhasani, J., & Naeimi, H. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 5(10), 7385-7391.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction.
  • Kosimov, A. S., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1184-1192.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (2023, October 28). Reduction of nitro compounds.
  • Bond, G. C., & Webster, D. E. (1965). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Annals of the New York Academy of Sciences, 158(2), 540-550.
  • Ma, Y., et al. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. Catalysis Science & Technology, 14(1), 1-8.
  • Pathare, R. S., et al. (2017). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 19(19), 4611-4616.
  • Campaigne, E., & Budde, W. M. (1944). Reduction of Nitro-Aromatics with Activated Iron. Journal of the American Chemical Society, 66(10), 1781–1782.
  • ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems.
  • ScienceMadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn.
  • Pettus, T. R. R., & Van De Water, R. W. (2004). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • ResearchGate. (2020, November). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Google Patents. (n.d.). CN105801587A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?.
  • Kavanagh, P., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 499-506.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (n.d.). WO2017085633A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wang, Y., et al. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Wang, Y., et al. (2022). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies.
  • PubMed. (2018). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay.
  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with SNAr Chemistry

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the ability to forge carbon-heteroatom bonds on aromatic scaffolds is of paramount importance.[1] Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and versatile strategy for the functionalization of electron-deficient aromatic rings.[1][2] This application note provides a comprehensive guide to the SNAr reaction using Methyl 5-fluoro-2-nitrobenzoate, a highly activated and versatile substrate.

This compound is an exemplary substrate for SNAr reactions due to the synergistic electron-withdrawing effects of the nitro (NO₂) group and the methyl ester (CO₂Me) group. These groups render the aromatic ring electrophilic and susceptible to attack by nucleophiles.[3][4] The fluorine atom, positioned para to the strongly activating nitro group, serves as an excellent leaving group in this context.[5] This unique reactivity profile allows for the synthesis of a diverse array of substituted nitroaromatic compounds, which are valuable precursors in the development of novel pharmaceuticals and functional materials.[6][7]

This document will delve into the mechanistic underpinnings of the SNAr reaction, provide detailed, field-tested protocols for its execution with various nucleophiles, and offer practical guidance on reaction optimization and product purification.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1][8][9]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][10] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group, at positions ortho and para to the site of attack.[3][8][11] These groups delocalize the negative charge through resonance, lowering the activation energy of this rate-determining step.[12]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group (in this case, the fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[8][9]

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Helvetica", fontsize=12];

// Reactants Reactants [label=< this compound + Nu⁻

>];

// Meisenheimer Complex Intermediate [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Product Product [label=< Substituted Product + F⁻

>];

// Arrows Reactants -> Intermediate [label="Nucleophilic Attack (Rate-Determining Step)", fontcolor="#202124"]; Intermediate -> Product [label="Elimination of F⁻", fontcolor="#202124"]; } } Caption: General mechanism of the SNAr reaction on this compound.

A noteworthy aspect of SNAr reactions is the leaving group ability, which follows the order F > Cl > Br > I. This is contrary to the trend observed in Sₙ2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[13][14]

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on this compound with common classes of nucleophiles. It is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive nucleophiles or bases.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol outlines a general procedure for the synthesis of N-substituted 2-nitro-5-aminobenzoate derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))

  • Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for aqueous work-up and extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent. Add the base (1.5 - 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.[1] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.[1]

Protocol 2: Reaction with Thiols

This protocol describes the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous solvent (e.g., DMF, DMSO, Tetrahydrofuran (THF))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Standard reaction and work-up equipment

Procedure:

  • Thiolate Formation: In a dry flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent. Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq) portion-wise to generate the thiolate.

  • SNAr Reaction: To this solution, add a solution of this compound (1.0 eq) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with water and brine, and then dry.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography.

Protocol 3: Reaction with Alcohols/Phenols

This protocol details the synthesis of ether derivatives.

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, phenol)

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Standard reaction and work-up equipment

Procedure:

  • Alkoxide/Phenoxide Formation: In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in the anhydrous solvent. Add the base (e.g., NaH, 1.3 eq) at 0 °C to form the corresponding alkoxide or phenoxide.

  • SNAr Reaction: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.

Reaction Optimization and Data Presentation

The success of an SNAr reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterGeneral Conditions & Optimization StrategiesRationale
Nucleophile Primary/secondary amines, thiols, alcohols, and phenols are common. More nucleophilic species react faster.The rate-determining step is the nucleophilic attack.[13]
Solvent Polar aprotic solvents (DMF, DMSO, ACN) are preferred.These solvents solvate the cation of the base, increasing the nucleophilicity of the anion, and can help stabilize the charged Meisenheimer complex.
Base A non-nucleophilic base is often required to deprotonate the nucleophile (for thiols and alcohols) or to act as a scavenger for the HF formed (for amines).The choice of base depends on the pKa of the nucleophile. Stronger bases are needed for less acidic nucleophiles.
Temperature Reactions can often be run at room temperature to 100 °C.Less reactive nucleophiles may require heating to increase the reaction rate. However, higher temperatures can lead to side reactions.
Concentration Typical concentrations range from 0.1 M to 1 M.Higher concentrations can increase the reaction rate but may also lead to solubility issues or side reactions.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Add this compound,\nSolvent, and Base"]; Nucleophile [label="Add Nucleophile"]; Reaction [label="Stir at Appropriate Temperature"]; Monitor [label="Monitor Reaction Progress\n(TLC/LC-MS)"]; Workup [label="Aqueous Work-up and Extraction"]; Purification [label="Purification\n(Column Chromatography)"]; Characterization [label="Product Characterization\n(NMR, MS)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Nucleophile; Nucleophile -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } } Caption: A generalized experimental workflow for SNAr reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient reactivity of the nucleophile- Inadequate temperature- Poor quality of reagents or solvent- Use a stronger base to generate a more potent nucleophile- Gradually increase the reaction temperature- Ensure all reagents and solvents are pure and anhydrous
Formation of Side Products - Reaction temperature is too high- Presence of water or oxygen- Competitive reaction sites on the nucleophile- Lower the reaction temperature- Ensure the reaction is run under a strictly inert atmosphere- Use protecting groups if necessary
Difficult Product Purification - High-boiling point solvents (DMSO, DMF)- Presence of excess base or salts- Perform multiple aqueous extractions to remove the solvent- Include an acidic wash in the work-up to remove basic impurities, followed by a neutral wash.[16]

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful and highly adaptable reaction for the synthesis of a wide range of functionalized aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse molecular scaffolds. The protocols and optimization strategies outlined in this application note serve as a valuable resource for scientists engaged in drug discovery and materials science, enabling the streamlined synthesis of novel molecules with tailored properties.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • BYJU'S.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2025). 16.
  • Lipshutz, B. H., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
  • Wyzant. (2019).
  • Chemistry Stack Exchange. (2013).
  • Cole, K. P., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Medicinal Chemistry Letters, 11(5), 893-899. [Link]
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023). 15.
  • Ostrowska, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. [Link]
  • ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
  • Royal Society of Chemistry. (2024).
  • Springer Nature. (2025).
  • Loughborough University Institutional Repository. (2018). Studies on biologically active natural products and synthesis of fluorinated heterocyclic drug scaffolds using SNAr substitution reactions. [Link]
  • Al-Suwaidan, I. A., et al. (2022).
  • Anasazi Instruments. (n.d.).
  • Sigman, M. S., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(3), 1148-1153. [Link]
  • Study.com. (n.d.).
  • Cram. (n.d.).
  • YouTube. (2012).
  • Zhu, J., et al. (2001). SNAr-Based Macrocyclization: An Application to the Synthesis of Vancomycin Family Models. The Journal of Organic Chemistry, 66(12), 4277-4284. [Link]
  • PubChem. (n.d.).

Sources

synthesis of heterocyclic compounds from Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds from Methyl 5-fluoro-2-nitrobenzoate

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of this compound in Medicinal Chemistry

This compound is a highly valuable and versatile starting material in the synthesis of complex organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.[1][2] Its structure is primed for strategic chemical modifications. The nitro group serves as a latent amino group, which can be unmasked via reduction to participate in a variety of cyclization reactions. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4] Furthermore, the methyl ester provides a handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.

This technical guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic scaffolds—benzimidazoles, quinolones, and oxindoles—using this compound as the common precursor. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure robust and reproducible outcomes.

Core Synthetic Strategy: Unmasking the Key Intermediate

The central strategy for leveraging this compound is the selective reduction of the aromatic nitro group to an amine. This transformation yields Methyl 2-amino-5-fluorobenzoate, a critical intermediate that opens the gateway to numerous heterocyclic systems. The choice of reducing agent is crucial and depends on the desired selectivity and scale.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, ideal for high-yield reductions without the need for harsh acidic or basic conditions. It is particularly suitable for sensitive substrates.

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): A classic, cost-effective, and robust method for nitro group reduction. Iron in acetic or hydrochloric acid is a common choice for its reliability and ease of work-up.[5]

The overall synthetic logic is depicted in the workflow below.

G A This compound B Reduction of Nitro Group (e.g., H₂/Pd-C or Fe/HCl) A->B C Intermediate: Methyl 2-amino-5-fluorobenzoate B->C D Pathway 1: Benzimidazole Synthesis C->D Reaction with Aldehyde/Carboxylic Acid E Pathway 2: Quinolone Synthesis C->E Gould-Jacobs Reaction with Diethyl Ethoxymethylenemalonate F Pathway 3: Oxindole Synthesis C->F Sandmeyer-type Reaction followed by Cyclization

Figure 1: General workflow for the synthesis of diverse heterocycles from this compound.

Application 1: Synthesis of 6-Fluoro-1H-benzimidazole-5-carboxylates

Rationale & Field Insights: The benzimidazole core is a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole.[6][7] Fluorinated benzimidazoles, in particular, have shown a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The following protocol details the synthesis of a substituted benzimidazole via condensation of the key amino-ester intermediate with an aldehyde, followed by oxidative cyclization.

Reaction Scheme: (Self-generated image placeholder)

Step 1: Reduction of this compound

Reagent/ParameterValue
Starting Material10.0 g (50.2 mmol)
Iron Powder14.0 g (250 mmol)
Glacial Acetic Acid100 mL
Reaction Temperature80-90 °C
Reaction Time2-3 hours
Expected Yield 85-95%

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g) and glacial acetic acid (100 mL).

  • Stir the mixture to form a suspension and begin heating to 80 °C.

  • Add iron powder (14.0 g) portion-wise over 30 minutes, controlling the exothermic reaction.

  • After the addition is complete, maintain the temperature at 80-90 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and pour it over 300 mL of ice-water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-fluorobenzoate as a solid, which can be used in the next step without further purification.

Step 2: Condensation and Oxidative Cyclization

Reagent/ParameterValue
Methyl 2-amino-5-fluorobenzoate8.5 g (50.2 mmol)
Aromatic Aldehyde (e.g., Benzaldehyde)5.3 g (50.2 mmol)
Sodium Metabisulfite (Na₂S₂O₅)1.9 g (10.0 mmol)
Solvent (Ethanol)150 mL
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time8-12 hours
Expected Yield 70-85%

Protocol:

  • In a 250 mL round-bottom flask, dissolve Methyl 2-amino-5-fluorobenzoate (8.5 g) and the chosen aromatic aldehyde (1.0 equivalent) in ethanol (150 mL).

  • Add sodium metabisulfite (0.2 equivalents) to the mixture.[7] This reagent acts as a mild oxidizing agent for the cyclization of the intermediate Schiff base.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure Methyl 6-fluoro-2-aryl-1H-benzimidazole-5-carboxylate.

Application 2: Synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-7-carboxylates

Rationale & Field Insights: The 4-quinolone core is fundamental to the fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin.[10] The synthesis often employs the Gould-Jacobs reaction, which involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization and ester hydrolysis/saponification.

Reaction Scheme: (Self-generated image placeholder)

G start Methyl 2-amino- 5-fluorobenzoate step1 React with Diethyl ethoxymethylenemalonate (DEEM) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Thermal Cyclization (e.g., in Dowtherm A) intermediate->step2 product Quinolone Ester Product step2->product

Figure 2: Key steps in the Gould-Jacobs synthesis of a quinolone core.

Protocol:

  • Condensation: Mix equimolar amounts of Methyl 2-amino-5-fluorobenzoate and diethyl ethoxymethylenemalonate. Heat the mixture at 100-110 °C for 1-2 hours. The reaction liberates ethanol, which can be distilled off. The resulting enamine intermediate can often be used directly.

  • Thermal Cyclization: Add the crude enamine intermediate to a high-boiling solvent like Dowtherm A or diphenyl ether. Heat the solution to 240-250 °C. The cyclization is typically complete within 30-60 minutes.

  • Work-up: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane or petroleum ether to precipitate the crude quinolone product.

  • Purification: Collect the solid by filtration and wash thoroughly with hexane. The product, an ethyl/methyl dicarboxylate derivative of the 6-fluoro-4-hydroxyquinoline system, can be purified by recrystallization.

  • (Optional) Saponification and Decarboxylation: To obtain the classic quinolone structure, the ester groups can be hydrolyzed with aqueous NaOH, followed by acidification to yield the carboxylic acid, which can then be decarboxylated if desired.

Application 3: Synthesis of 6-Fluorooxindole-5-carboxylates

Rationale & Field Insights: The oxindole scaffold is a prominent feature in many biologically active compounds and approved drugs, such as sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[11] A common route to oxindoles involves the reductive cyclization of a 2-nitrophenylacetate derivative.[12] This protocol adapts this logic, starting from our key intermediate.

Reaction Scheme: (Self-generated image placeholder)

Protocol:

  • Diazotization: Dissolve Methyl 2-amino-5-fluorobenzoate in a mixture of concentrated HCl and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

  • Reaction with Malonate: In a separate flask, prepare a solution of dimethyl malonate and a base (e.g., sodium ethoxide in ethanol). Add a copper(I) catalyst. Slowly add the cold diazonium salt solution to this mixture. This Meerwein-type arylation will form Methyl 5-fluoro-2-(dimethyl malonate)nitrobenzoate.[11][13]

  • Reductive Cyclization: The nitro-malonate intermediate is then subjected to reductive cyclization. A common method is catalytic hydrogenation (H₂ over Pd/C) in a solvent like ethanol or acetic acid.[12] This single step reduces the nitro group to an amine, which spontaneously cyclizes onto one of the adjacent ester groups to form the oxindole ring.

  • Work-up and Purification: After the reaction is complete (monitored by hydrogen uptake or TLC), filter the catalyst. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Methyl 6-fluoro-2-oxoindoline-3,5-dicarboxylate.

Conclusion

This compound is a powerful and economically viable building block for accessing a range of high-value heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in synthesizing benzimidazoles, quinolones, and oxindoles—scaffolds of immense importance in contemporary drug discovery. By understanding the core synthetic transformations and the rationale behind the chosen reagents and conditions, researchers can effectively leverage this starting material to accelerate their research and development programs.

References

  • ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
  • BenchChem. (n.d.). An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent.
  • BenchChem. (n.d.). The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals.
  • Chem-Impex. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.
  • Google Patents. (n.d.). EP1904481B1 - Process for preparing benzimidazole compounds.
  • ChemBK. (2024). methyl 2-fluoro-5-nitrobenzoate.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.
  • ResearchGate. (n.d.). Synthesis of fluorinated benzimidazoles 5a–5v.
  • Medwin Publishers. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review.
  • National Institutes of Health. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
  • PMC - NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • PubMed Central. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate 2965-22-2.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7.
  • PMC - PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Google Patents. (n.d.). CN104045592A - 5-fluoroindole-2-one preparation method.
  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles.
  • Angene. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.

Sources

The Strategic Role of Methyl 5-fluoro-2-nitrobenzoate in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of Methyl 5-fluoro-2-nitrobenzoate as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel oncology drugs. We will delve into the rationale behind the use of this specific fluorinated nitroaromatic compound, provide detailed, field-tested protocols for its conversion into advanced intermediates, and offer insights into the optimization of these critical synthetic steps.

Introduction: The Rise of PARP Inhibitors and the Quest for Efficient Synthesis

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular DNA damage response (DDR) machinery.[1] In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of drugs that exploit the concept of synthetic lethality.[1] In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death.[2] The clinical success of PARP inhibitors like Olaparib and Niraparib has fueled extensive research into the development of new and improved analogs, as well as more efficient and scalable synthetic routes.

The molecular architecture of many PARP inhibitors features a core scaffold responsible for binding to the nicotinamide pocket of the PARP enzyme, and a tail region that influences solubility, cell permeability, and pharmacokinetic properties. The synthesis of these complex molecules often relies on the strategic use of highly functionalized building blocks. This compound has emerged as a valuable starting material in this context, offering a unique combination of reactive handles and beneficial physicochemical properties conferred by its constituent functional groups.

Why this compound? A Strategic Choice in Medicinal Chemistry

The selection of this compound as a precursor for PARP inhibitor synthesis is a deliberate choice rooted in the principles of modern medicinal chemistry. The fluorine atom and the nitro group are not merely passive substituents; they play active roles in both the synthetic sequence and the biological activity of the final drug molecule.

  • The Role of Fluorine: The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance drug-like properties.[3][4] Fluorine's high electronegativity and small size can modulate the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][5] In the context of PARP inhibitors, the fluorine atom can contribute to improved pharmacokinetic profiles and target engagement.[5]

  • The Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature deactivates the aromatic ring to certain reactions while directing others. Crucially, the nitro group can be selectively and efficiently reduced to an amine, which then serves as a key nucleophile for the construction of amide bonds or heterocyclic systems, both common features in PARP inhibitors.[6]

The combination of these two functionalities in this compound provides a powerful platform for the elaboration of complex molecular architectures required for potent PARP inhibition.[7]

Synthetic Pathway Overview: From Starting Material to a Key PARP Inhibitor Precursor

The synthetic journey from this compound to a key intermediate for PARP inhibitors, such as those leading to Olaparib, involves two pivotal transformations: the reduction of the nitro group to an amine and the subsequent formation of an amide bond. This section will provide a conceptual overview of this pathway, which will be further detailed in the experimental protocols.

Synthesis_Pathway A This compound B Methyl 2-amino-5-fluorobenzoate A->B Nitro Group Reduction C Key PARP Inhibitor Precursor B->C Amide Bond Formation Amide_Coupling cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C Activated Ester A->C B HBTU + DIPEA B->C E Amide Product C->E Nucleophilic Attack D Methyl 2-amino-5-fluorobenzoate D->E

Sources

Application Note: A Detailed Protocol for the Nitration of Methyl 3-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a gateway to a diverse array of functionalized molecules. The introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals, agrochemicals, and specialty materials. This application note provides a comprehensive experimental protocol for the nitration of methyl 3-fluorobenzoate.

The presence of both a fluorine atom and a methyl ester group on the benzene ring introduces competing directing effects, making the regioselectivity of this reaction a key point of consideration. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for its execution, and provide guidance on the characterization of the resulting isomeric products.

Mechanistic Insights and Regioselectivity

The nitration of methyl 3-fluorobenzoate is an electrophilic aromatic substitution reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2]

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring: the fluorine atom at the 3-position and the methyl ester group at the 1-position.

  • The Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The positions ortho and para to the ester are particularly deactivated, thus directing the incoming electrophile to the meta positions (positions 3 and 5).[1]

  • The Fluorine Atom (-F): Fluorine is a deactivating, ortho, para-director. Its high electronegativity withdraws electron density from the ring inductively (a deactivating effect). However, it can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the fluorine).

The interplay of these competing effects will result in a mixture of constitutional isomers. The primary sites of nitration are expected to be positions 2, 4, and 6, which are ortho and para to the fluorine atom. Position 5 is meta to both substituents and is therefore less likely to be nitrated.

Expected Products:

Based on these directing effects, the following isomers are the most likely products of the reaction:

  • Methyl 3-fluoro-2-nitrobenzoate

  • Methyl 3-fluoro-4-nitrobenzoate

  • Methyl 3-fluoro-6-nitrobenzoate

  • Methyl 5-fluoro-2-nitrobenzoate

The exact ratio of these products will depend on the specific reaction conditions, such as temperature and the ratio of acids used.

Visualizing the Reaction Mechanism

Nitration Mechanism Figure 1: General Mechanism for the Nitration of Methyl 3-Fluorobenzoate cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Formation of Sigma Complex cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Substrate Methyl 3-Fluorobenzoate SigmaComplex Arenium Ion Intermediate (Sigma Complex) Substrate->SigmaComplex + NO₂⁺ Product Methyl 3-Fluoro-nitrobenzoate Isomers SigmaComplex->Product - H⁺

Caption: General Mechanism for the Nitration of Methyl 3-Fluorobenzoate

Experimental Protocol

Safety Precautions:

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents. Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Have an ice bath readily available for cooling and quenching the reaction if necessary.

  • Neutralize any acid spills immediately with sodium bicarbonate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 3-fluorobenzoate≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade (95-98%)Commercially Available
Concentrated Nitric Acid (HNO₃)ACS Reagent Grade (~70%)Commercially Available
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Crushed Ice
Round-bottom flask (50 mL)
Magnetic stir bar
Magnetic stir plate with cooling bath
Dropping funnel
Thermometer
Separatory funnel
Erlenmeyer flasks
Rotary evaporator
Reaction Setup and Procedure

Experimental_Workflow Figure 2: Experimental Workflow for the Nitration of Methyl 3-Fluorobenzoate Start Start Step1 Cool Methyl 3-fluorobenzoate in H₂SO₄ to 0°C Start->Step1 Step3 Slowly add Nitrating Mixture to Substrate Solution at 0-5°C Step1->Step3 Step2 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) and cool Step2->Step3 Step4 Stir at 0-5°C for 30 min, then at room temp for 1 hr Step3->Step4 Step5 Quench reaction by pouring onto crushed ice Step4->Step5 Step6 Extract with Dichloromethane Step5->Step6 Step7 Wash organic layer with NaHCO₃ solution Step6->Step7 Step8 Dry organic layer with MgSO₄ and filter Step7->Step8 Step9 Concentrate in vacuo Step8->Step9 Step10 Purify by Column Chromatography Step9->Step10 End Characterize Products (NMR, MS) Step10->End

Caption: Experimental Workflow for the Nitration of Methyl 3-Fluorobenzoate

Step-by-Step Procedure:

  • Preparation of the Substrate Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-fluorobenzoate (e.g., 2.0 g, 12.9 mmol). Place the flask in an ice-water bath on a magnetic stir plate.

  • Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) to the methyl 3-fluorobenzoate with continuous stirring. Ensure the temperature is maintained at or below 10°C during the addition.

  • Preparation of the Nitrating Mixture: In a separate small, dry beaker or flask, carefully add concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL).[3] Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirring solution of methyl 3-fluorobenzoate in sulfuric acid over a period of 15-20 minutes. Use a dropping funnel for better control. The internal temperature of the reaction mixture must be maintained between 0°C and 5°C throughout the addition.[4][5]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice (e.g., 50 g) in a beaker with vigorous stirring.[3] A precipitate of the crude product should form.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of isomers.

  • Purification: The isomeric products can be separated by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[6] The separation of constitutional isomers can be challenging and may require careful optimization of the chromatographic conditions.[7]

Product Characterization

The resulting product mixture should be characterized by spectroscopic methods to identify the different isomers and determine their relative ratios.

Expected Analytical Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the starting material and the potential nitrated products. Please note that the exact chemical shifts can vary depending on the solvent and the specific instrument used.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
Methyl 3-fluorobenzoate (Starting Material) 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45 – 7.34 (m, 1H), 7.28 – 7.19 (m, 1H), 3.91 (s, 3H)[6]165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, 52.2[6]
Methyl 3-fluoro-2-nitrobenzoate Expected aromatic signals in the range of 7.5-8.5 ppm.Expected aromatic signals in the range of 120-160 ppm.
Methyl 3-fluoro-4-nitrobenzoate Expected aromatic signals in the range of 7.5-8.5 ppm.[8][9]Expected aromatic signals in the range of 120-160 ppm.[8][9]
Methyl 3-fluoro-6-nitrobenzoate Expected aromatic signals in the range of 7.5-8.5 ppm.Expected aromatic signals in the range of 120-160 ppm.
This compound Expected aromatic signals in the range of 7.5-8.5 ppm.[10][11]Expected aromatic signals in the range of 120-160 ppm.[10][11]

Note: Complete and verified ¹H and ¹³C NMR data for all the potential isomers were not available in the searched literature. The provided data for the starting material is from a reliable source.[6] For the products, further experimental work or consultation of spectral databases is recommended for definitive peak assignments.

In addition to NMR, Mass Spectrometry (MS) should be used to confirm the molecular weight of the products (199.14 g/mol ).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the nitration of methyl 3-fluorobenzoate. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can successfully synthesize a mixture of nitrated isomers. The provided guidelines for purification and characterization will aid in the isolation and identification of the desired products. This protocol serves as a valuable resource for scientists engaged in the synthesis of functionalized aromatic compounds for various applications in research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • RSC Education. (n.d.). Nitration of methyl benzoate.
  • RSC Education. (n.d.). Nitration of methyl benzoate | Resource.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate.
  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
  • VCU. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.
  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate.
  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

Sources

Application Note & Protocol: Real-Time Monitoring of Methyl 5-fluoro-2-nitrobenzoate Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

The synthesis of Methyl 5-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical development, requires precise monitoring to optimize yield and minimize impurity formation.[1] This application note provides a comprehensive, field-tested protocol for the in-process monitoring of this synthesis using Thin-Layer Chromatography (TLC). We delve into the underlying principles, from selecting an appropriate mobile phase to interpreting the chromatographic data, ensuring researchers can confidently track the consumption of the starting material, Methyl 2-fluorobenzoate, and the formation of the desired product. This guide is designed to be a self-validating system, incorporating best practices such as co-spotting to provide an unambiguous assessment of reaction progression.

Introduction: The Imperative for Reaction Monitoring

In organic synthesis, simply combining reagents and waiting for a prescribed time is often inefficient and can lead to complex product mixtures. Real-time reaction monitoring is crucial for determining the precise moment of completion, identifying the formation of byproducts, and optimizing reaction conditions. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique perfectly suited for this purpose.[2][3][4]

The nitration of Methyl 2-fluorobenzoate to produce this compound is a classic electrophilic aromatic substitution.[5][6] The success of this reaction hinges on factors like temperature control and reaction time to prevent over-nitration or degradation.[7] TLC provides immediate visual feedback on the state of the reaction, allowing the chemist to quench it at the optimal point, thereby maximizing the yield and purity of the target molecule.

Principle of TLC in the Context of this Synthesis

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[8][9] The key to monitoring this specific reaction lies in the polarity difference between the reactant and the product.

  • Starting Material (Reactant): Methyl 2-fluorobenzoate

  • Product: this compound

The introduction of the nitro group (-NO₂) significantly increases the polarity of the molecule. Consequently, the product, this compound, will have a stronger affinity for the polar silica gel stationary phase compared to the less polar starting material. This causes the product to travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rƒ) value.[9] By observing the disappearance of the higher-Rƒ spot (starting material) and the appearance of a new, lower-Rƒ spot (product), we can effectively track the reaction's progress.[10][11]

Reaction Pathway

The synthesis is typically achieved by reacting Methyl 2-fluorobenzoate with a nitrating mixture, commonly nitric acid and sulfuric acid.[12]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for monitoring the reaction.

Materials and Reagents
Material/ReagentSpecificationsPurpose
TLC Plates Silica gel 60 F₂₅₄ coated on aluminum or glassStationary Phase with UV indicator
Developing Chamber Glass jar with a tight-fitting lid or a dedicated TLC tankTo maintain a saturated solvent vapor environment
Spotting Capillaries Glass micro-capillary tubesFor precise application of samples to the TLC plate
Mobile Phase Solvents Hexanes (or Heptane) and Ethyl Acetate (EtOAc)Reagent-grade or higher
Sample Solvent Dichloromethane (DCM) or Ethyl AcetateTo dissolve reaction aliquots for spotting
Visualization Tools UV Lamp (254 nm)Non-destructive visualization
Iodine ChamberOptional destructive visualization
Personal Protective Equipment Safety glasses, lab coat, nitrile glovesEssential for safe handling of all chemicals[13][14]
Step-by-Step Workflow

The entire process, from plate preparation to final analysis, follows a systematic workflow.

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline in pencil) prep_chamber 2. Prepare Developing Chamber (Add solvent & filter paper) prep_samples 3. Prepare Samples (Dilute SM & reaction aliquot) prep_chamber->prep_samples spot_plate 4. Spot the Plate (SM | Co-spot | Reaction) prep_samples->spot_plate develop_plate 5. Develop Plate (Run in chamber) spot_plate->develop_plate mark_front 6. Mark Solvent Front develop_plate->mark_front visualize 7. Visualize (Under UV 254 nm light) mark_front->visualize calc_rf 8. Calculate Rƒ Values visualize->calc_rf interpret 9. Interpret Results (Assess reaction progress) calc_rf->interpret

Caption: Standard workflow for reaction monitoring by TLC.

The choice of the mobile phase (eluent) is the most critical variable for achieving good separation.[4] For compounds of intermediate polarity like aromatic esters and nitro compounds, a mixture of hexanes and ethyl acetate is an excellent starting point.[15]

  • Initial Solvent System: Begin with a 20% Ethyl Acetate in Hexanes (v/v) mixture. This translates to a 1:4 ratio of EtOAc to Hexanes.

  • Prepare the Chamber: Pour the prepared solvent into the developing chamber to a depth of approximately 0.5 cm. This level must be below the baseline you will draw on your TLC plate.[16]

  • Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform and reproducible separation.

Proper spotting is key to obtaining clean, well-defined spots.[8]

  • Draw the Baseline: Using a pencil, lightly draw a line across a TLC plate approximately 1 cm from the bottom.[17] Never use ink, as it will chromatograph with the solvent.

  • Mark Lanes: Make three small tick marks on the baseline for the different spots:

    • SM: Starting Material (a reference solution of Methyl 2-fluorobenzoate).

    • CO: Co-spot (a mix of the starting material and the reaction mixture).

    • RXN: Reaction Mixture (an aliquot taken directly from the reaction).

  • Prepare Samples:

    • SM Sample: Dissolve a tiny amount (~1 mg) of pure Methyl 2-fluorobenzoate in ~1 mL of dichloromethane or ethyl acetate.

    • RXN Sample: At your desired time point (e.g., t = 30 min), take a small aliquot from the reaction (e.g., with a glass capillary) and quench it in a vial containing ~1 mL of dichloromethane.

  • Spot the Plate: Using a clean capillary tube for each sample, touch the tip lightly and briefly to the corresponding tick mark on the baseline. The goal is to create small, concentrated spots (1-2 mm in diameter).

    • Spot the SM sample in the left lane.

    • Spot the RXN sample in the right lane.

    • For the CO (co-spot) lane, first spot the SM sample, then carefully spot the RXN sample directly on top of it.[11] The co-spot is crucial as it validates that the Rƒ of the starting material in the reaction mixture is identical to the pure reference, eliminating ambiguity.[11]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to ascend the plate via capillary action.[16]

  • Completion: Remove the plate when the solvent front is about 0.5 - 1 cm from the top. Immediately mark the position of the solvent front with a pencil.[18]

  • Visualization:

    • Allow the plate to dry completely.

    • View the plate under a short-wave UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark purple/black spots against the fluorescent green background.[19][20][21]

    • Lightly circle the observed spots with a pencil, as they will disappear when the UV light is removed.[20]

    • (Optional) Further visualization can be done using an iodine chamber, where organic compounds typically appear as brown spots.[19][22]

Data Interpretation and Analysis

Calculating the Retention Factor (Rƒ)

The Rƒ value is a ratio that quantifies the movement of a compound. It is a characteristic value for a specific compound in a given solvent system.[4]

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Measure the distances from the baseline to the center of each spot and to the solvent front line.

Interpreting the Chromatogram

The progression of the reaction is monitored by comparing the spots in the different lanes over time.

LaneExpected ObservationInterpretation
SM A single spot.This is the reference Rƒ for the starting material (e.g., Rƒ ≈ 0.6).
RXN A spot matching the SM, and a new, lower Rƒ spot.The lower Rƒ spot (e.g., Rƒ ≈ 0.3) is the more polar product. The relative intensity of the spots indicates the extent of conversion.
CO Two distinct spots that align perfectly with the spots in the SM and RXN lanes.Confirms the identity of the starting material spot in the reaction mixture. If the spots merge, the Rƒ values are very close and a different solvent system may be needed.

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edge [arrowhead="none", color="#5F6368"];

subgraph "cluster_t0" { label="Time = 0"; style="rounded"; plate0 [label=< <TABLEBORDER="1"CELLBORDER="0"CELLSPACING="3"BGCOLOR="#FFFFFF"><TR><TDCOLSPAN="3">TD>TR><TR><TDCOLSPAN="3"BORDER="1"SIDES="B">TD>TR><TR><TDHEIGHT="60"WIDTH="30"VALIGN="BOTTOM"><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT>TD><TDHEIGHT="60"WIDTH="30"VALIGN="BOTTOM"><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT>TD><TDHEIGHT="60"WIDTH="30"VALIGN="BOTTOM"><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT>TD>TR><TR><TDCOLSPAN="3"BORDER="1"SIDES="T">TD>TR><TR><TD>SMTD><TD>COTD><TD>RXNTD>TR>TABLE> >]; }

subgraph "cluster_t_int" { label="Intermediate Time"; style="rounded"; plate1 [label=< <TABLEBORDER="1"CELLBORDER="0"CELLSPACING="3"BGCOLOR="#FFFFFF"><TR><TDCOLSPAN="3">TD>TR><TR><TDCOLSPAN="3"BORDER="1"SIDES="B">TD>TR><TR><TDHEIGHT="60"WIDTH="30"VALIGN="MIDDLE"><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT>TD><TDHEIGHT="60"WIDTH="30"VALIGN="MIDDLE"><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT><BR/><BR/><FONTCOLOR="#4285F4"POINT-SIZE="20">●FONT>TD><TDHEIGHT="60"WIDTH="30"VALIGN="MIDDLE"><FONTCOLOR="#EA4335"POINT-SIZE="16">●FONT><BR/><BR/><FONTCOLOR="#4285F4"POINT-SIZE="20">●FONT>TD>TR><TR><TDCOLSPAN="3"BORDER="1"SIDES="T">TD>TR><TR><TD>SMTD><TD>COTD><TD>RXNTD>TR>TABLE> >]; }

subgraph "cluster_t_final" { label="Reaction Complete"; style="rounded"; plate2 [label=< <TABLEBORDER="1"CELLBORDER="0"CELLSPACING="3"BGCOLOR="#FFFFFF"><TR><TDCOLSPAN="3">TD>TR><TR><TDCOLSPAN="3"BORDER="1"SIDES="B">TD>TR><TR><TDHEIGHT="60"WIDTH="30"VALIGN="MIDDLE"><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT>TD><TDHEIGHT="60"WIDTH="30"VALIGN="MIDDLE"><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT><BR/><BR/><FONTCOLOR="#4285F4"POINT-SIZE="20">●FONT>TD><TDHEIGHT="60"WIDTH="30"VALIGN="MIDDLE"><FONTCOLOR="#FFFFFF"POINT-SIZE="16">●FONT><BR/><BR/><FONTCOLOR="#4285F4"POINT-SIZE="20">●FONT>TD>TR><TR><TDCOLSPAN="3"BORDER="1"SIDES="T">TD>TR><TR><TD>SMTD><TD>COTD><TD>RXNTD>TR>TABLE> >]; }

legend [shape=plaintext, label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="5"><TR><TD><FONTCOLOR="#EA4335"POINT-SIZE="20">●FONT>TD><TDALIGN="LEFT">Starting Material (Higher Rƒ)TD>TR><TR><TD><FONTCOLOR="#4285F4"POINT-SIZE="20">●FONT>TD><TDALIGN="LEFT">Product (Lower Rƒ)TD>TR>TABLE> >];

plate0 -> plate1 -> plate2 -> legend; }

Caption: Idealized TLC plates at different reaction stages.

  • Time = 0: Only the starting material spot is visible in the RXN lane.

  • Intermediate Time: A new, lower Rƒ product spot appears in the RXN lane, while the starting material spot diminishes in intensity.

  • Reaction Complete: The starting material spot is completely absent from the RXN lane, indicating full consumption.

Troubleshooting and Optimization

ProblemProbable CauseSolution
All spots remain on the baseline (Rƒ ≈ 0) The mobile phase is not polar enough.Increase the polarity. Try 30% or 40% EtOAc in Hexanes.[18]
All spots are at the solvent front (Rƒ ≈ 1) The mobile phase is too polar.Decrease the polarity. Try 10% EtOAc in Hexanes.[18]
Spots are streaky or "tailing" Sample is too concentrated, or the compound is acidic/basic.Dilute the sample. For acidic compounds, adding a few drops of acetic acid to the mobile phase can help.[17]
Spots are not well-separated The chosen solvent system does not have the right selectivity.Try a different solvent system. For example, substitute Dichloromethane for Ethyl Acetate or Toluene for Hexanes.

Safety and Handling

All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause an allergic skin reaction. Avoid breathing dust and contact with skin and eyes.[13]

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizer. Handle with extreme care.

  • Organic Solvents: Flammable and volatile. Keep away from ignition sources.[14]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][23][24]

References

  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
  • Chemistry LibreTexts. (2025, August 21). 5.
  • University of California, Los Angeles.
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Application Notes & Protocols: The Transformative Power of Click Chemistry in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Paradigm Shift in Molecular Assembly

In medicinal chemistry, the quest for molecular efficiency—the ability to synthesize complex, functional molecules with precision and high yield—is paramount. For decades, this pursuit was often hampered by laborious, multi-step syntheses, challenging purifications, and the limitations of protecting-group chemistry. The introduction of "click chemistry" by K.B. Sharpless in 2001 marked a paradigm shift.[1][2][3] It is not a single reaction, but a philosophical approach to synthesis that prioritizes modularity, reliability, and simplicity, mirroring nature's own efficiency in building complexity from simple units.[3][4]

These reactions are characterized by their high yields, stereospecificity, simple reaction conditions (often in benign, aqueous solvents), and the generation of inoffensive or easily removable byproducts.[1][5] This powerful toolkit has revolutionized drug discovery, bioconjugation, and the development of advanced therapeutic systems by providing a reliable method for covalently linking molecular components.[6][7][8][9] This guide provides an in-depth exploration of the core applications of click chemistry in the modern pharmaceutical landscape, complete with field-tested protocols and the scientific rationale behind them.

Core Methodologies: The Pillars of Click Chemistry

While numerous reactions fit the click criteria, three classes have become indispensable in medicinal chemistry due to their bioorthogonality—the ability to proceed within complex biological environments without interfering with native biochemical processes.[10][11][12]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, where a terminal alkyne and an azide "click" together to form a highly stable 1,4-disubstituted 1,2,3-triazole.[5][13] The copper(I) catalyst accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction, enabling it to proceed at room temperature.[5] Its efficiency and the stability of the resulting triazole linker make it a workhorse for synthesizing compound libraries and bioconjugates in vitro.[7][14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[] This reaction utilizes a strained cyclooctyne, where the inherent ring strain (~18 kcal/mol) provides the activation energy for the cycloaddition with an azide.[16][17] This metal-free approach is ideal for labeling proteins and tracking molecules in live cells and whole organisms.[17]

  • Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) or alkyne.[18][19] Its defining feature is its exceptionally rapid reaction kinetics, which are orders of magnitude faster than both CuAAC and SPAAC.[20] This incredible speed makes it the premier choice for applications requiring rapid bond formation in highly dilute conditions, such as in vivo imaging and pretargeted drug delivery.[19][21]

Comparative Kinetics

The choice of click reaction is fundamentally dictated by the experimental context, particularly the tolerance for a metal catalyst and the required reaction speed.

Reaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagePrimary Limitation
CuAAC 10² - 10⁴High yield, simple reagentsCopper toxicity limits in vivo use
SPAAC 10⁻¹ - 10¹Bioorthogonal (metal-free)Slower kinetics than CuAAC/Tetrazine
Tetrazine Ligation 10² - 10⁶Extremely rapid kinetics, bioorthogonalReagents can have lower stability

Application I: Accelerating Drug Discovery & Target Identification

Click chemistry provides the modularity needed to expedite the early, critical phases of drug discovery.

Fragment-Based Drug Discovery (FBDD)

FBDD involves identifying small, low-affinity molecular fragments that bind to a biological target and then linking them to create a high-affinity lead compound.[8] Click chemistry is the ideal "glue" for this process. Researchers can screen for azide- and alkyne-containing fragments that bind to adjacent pockets on a target protein. The protein then acts as a template, bringing the reactive fragments into close proximity and enabling an efficient in situ click reaction to form a potent inhibitor.[8]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 In Situ Click Reaction cluster_2 Lead Compound Target Target Protein FragA Fragment A (Azide) Complex Complex FragA->Complex:f0 Binds FragB Fragment B (Alkyne) FragB->Complex:f1 Binds Lead High-Affinity Ligand (A-Triazole-B) Complex->Lead CuAAC Reaction (on protein template)

Fragment-Based Drug Discovery (FBDD) using in situ click chemistry.
Chemical Proteomics for Target Identification

Identifying the specific protein targets of a bioactive small molecule is a major challenge. Activity-Based Protein Profiling (ABPP) enabled by click chemistry provides a powerful solution.[22][23] A known bioactive compound is modified with a minimally-disruptive alkyne or azide handle. This probe is introduced to cells or cell lysates, where it covalently binds to its protein target(s).[22][24] After binding, a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) containing the complementary click handle is added.[25] The subsequent click reaction attaches the tag, allowing for the selective enrichment and identification of the target proteins via mass spectrometry.[22][24]

ABPP_Workflow Probe 1. Bioactive Probe (Molecule + Alkyne) Lysate 2. Incubate with Cell Lysate Probe->Lysate Binding 3. Covalent Binding to Target Protein(s) Lysate->Binding Click 4. Click Reaction with Azide-Biotin Tag Binding->Click Enrich 5. Streptavidin Affinity Purification Click->Enrich Analyze 6. Mass Spectrometry Analysis Enrich->Analyze Identify Target Protein Identified Analyze->Identify

Workflow for target identification using click chemistry-based ABPP.

Application II: Precision Bioconjugation for Targeted Therapeutics

The ability to selectively join molecules to complex biologics like antibodies has unlocked new therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[1][] A critical factor for ADC efficacy and safety is the drug-to-antibody ratio (DAR). Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying DARs, which can negatively impact the therapeutic window.[1]

Click chemistry offers a solution for creating homogeneous, site-specific ADCs.[][27] By genetically incorporating an unnatural amino acid containing an azide or alkyne handle into the antibody structure, the cytotoxic payload can be attached at a precise location.[28][29] This allows for exact control over the DAR, leading to a more consistent and effective therapeutic product.[1] Both CuAAC (for ex vivo conjugation) and SPAAC (for its biocompatibility) are widely used.[27][30]

ADC_Synthesis cluster_0 Components cluster_1 Conjugation cluster_2 Product Ab Antibody with Azide Handle Reaction SPAAC Reaction (Metal-Free) Ab->Reaction Drug Cytotoxic Drug with Strained Alkyne (DBCO) Drug->Reaction ADC Homogeneous ADC (Defined DAR) Reaction->ADC

Site-specific synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC.

Application III: Advanced Drug Delivery and In Vivo Chemistry

The speed and bioorthogonality of click reactions, particularly tetrazine ligation, enable sophisticated drug delivery strategies to be executed directly within a living organism.

Pretargeted Drug Delivery

A major challenge in drug delivery is ensuring that the therapeutic agent reaches its target before being cleared from circulation. Pretargeting separates the targeting and therapy steps.[21]

  • Step 1 (Targeting): A modified antibody or nanoparticle bearing a bioorthogonal handle (e.g., trans-cyclooctene) is administered. This construct is given time to accumulate at the target site (e.g., a tumor) while the excess unbound construct clears from the body.

  • Step 2 (Delivery): A small, fast-clearing therapeutic agent carrying the complementary handle (e.g., a tetrazine) is injected. It rapidly circulates, "clicks" with the pre-accumulated targeting construct, and releases its payload, thereby increasing the therapeutic concentration at the target and minimizing systemic exposure.[19]

Pretargeting_Workflow Pretargeting Workflow Using Tetrazine Ligation cluster_Step1 Step 1: Targeting cluster_Step2 Step 2: Delivery Inject_Ab Inject Antibody-TCO Conjugate Accumulate Antibody accumulates at tumor site Inject_Ab->Accumulate Clear Unbound antibody clears from circulation Accumulate->Clear Click_Reaction Rapid in vivo 'Click' at tumor site Clear->Click_Reaction Tumor is 'primed' Inject_Drug Inject Tetrazine-Drug (small molecule) Inject_Drug->Click_Reaction Release Drug is activated/ concentrated at target Click_Reaction->Release

Pretargeted drug delivery enabled by rapid in vivo tetrazine ligation.

Protocols: Field-Tested Methodologies

Causality Statement: The following protocols are designed for robustness and reproducibility. The choice of reagents, concentrations, and incubation times are based on established kinetic data and extensive empirical validation to maximize reaction efficiency while preserving the integrity of sensitive biological molecules.

Protocol 1: General Procedure for CuAAC Bioconjugation

Application: Labeling a purified, alkyne-modified peptide with an azide-containing fluorescent dye. This protocol is self-validating as reaction completion can be easily assessed by LC-MS or SDS-PAGE (observing a mass or mobility shift).

Materials:

  • Alkyne-modified peptide (1 mg/mL in PBS)

  • Azide-fluorophore (e.g., Azide-PEG4-FITC) (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in H₂O)

  • THPTA (a water-soluble Cu(I)-stabilizing ligand) (50 mM stock in H₂O)[31]

  • Sodium Ascorbate (100 mM stock in H₂O, freshly prepared)

  • PBS (pH 7.4)

Procedure:

  • Preparation: In a microcentrifuge tube, combine 100 µL of the alkyne-peptide solution (final concentration ~50 µM) with PBS.

  • Add Azide: Add 2.5 µL of the 10 mM azide-fluorophore stock solution (final concentration ~250 µM, a 5-fold molar excess). Mix gently. The excess ensures the reaction goes to completion.

  • Prepare Catalyst Premix: In a separate tube, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[32][33] Let it stand for 2 minutes. The THPTA ligand stabilizes the active Cu(I) species and accelerates the reaction.[32]

  • Add Catalyst: Add the entire catalyst premix to the peptide/azide solution. The final copper concentration will be ~0.25 mM.

  • Initiate Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.[32] This reduces Cu(II) to the active Cu(I) catalyst, initiating the click reaction.[31]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove unreacted reagents and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

  • Analysis: Confirm conjugation by analyzing the product via LC-MS (expecting a mass shift corresponding to the added azide-fluorophore) or fluorescence spectroscopy.

Protocol 2: Live Cell Protein Labeling using SPAAC

Application: Visualizing cell-surface glycoproteins that have been metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz). This protocol is self-validating through direct visualization via fluorescence microscopy; successful labeling results in fluorescently stained cells.

Materials:

  • Cells cultured on glass-bottom dishes

  • Ac₄ManNAz (azide-modified mannosamine precursor) (stock in DMSO)

  • DBCO-fluorophore (e.g., DBCO-PEG4-5/6-TAMRA) (10 mM stock in DMSO)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

Procedure:

  • Metabolic Labeling: Culture cells to desired confluency. Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM. Incubate for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[16] During this time, the cells process the sugar analog and display azide groups on their surface glycoproteins.

  • Prepare Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • Washing: Gently wash the cells twice with warm PBS to remove residual unincorporated Ac₄ManNAz.

  • SPAAC Reaction: Add the DBCO-fluorophore labeling solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[16] The strained DBCO alkyne will react specifically with the azide handles on the cell surface.

  • Final Wash: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

  • Fix and Image: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash again with PBS. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[16]

References

  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery - Research and Reviews. (2024).
  • (PDF) Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. (2025). ResearchGate.
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  • Bioorthogonal chemistry based on-demand drug delivery system in cancer therapy. (2022).
  • Click Chemistry Applied To Antibody Drug Conjugates In Clinical Development. (2020).
  • An optimal "Click" formulation strategy for antibody-drug conjugate synthesis. (2020). PubMed - NIH.
  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (2020).
  • Click chemistry: A novel tool in pharmaceutical research. (2022). Allied Academies.
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  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024). PMC - NIH.
  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (2020). PubMed.
  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. (2017). ACS Publications.
  • The Use of Click Chemistry in Drug Development Applications. (2021). ResearchGate.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2023). MDPI.
  • A Recent Concept of Importance: Click Chemistry. (2023).
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). NIH.
  • An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences.
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (2013). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2022). MDPI.
  • Click chemistry and its application to proteomics. (2019). G-Biosciences.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PMC - PubMed Central.
  • Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis. (2020). PubMed Central.
  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. (2016).
  • A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. (2011). PubMed Central.
  • The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications. (2010). ProQuest.
  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. (2016). Journal of Visualized Experiments.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Jena Bioscience.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). PMC - NIH.
  • Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. (2025). Request PDF on ResearchGate.
  • Recent Fascinating Aspects of the CuAAC Click Reaction. (2022). Request PDF on ResearchGate.
  • CuAAC reaction and the proposed mechanism. (2022). ResearchGate.
  • Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (2021). NIH.
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Application Notes: Synthesis and Utility of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione as a Key Intermediate for the Anti-Inflammatory Agent Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering targeted relief from pain and inflammation with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Celecoxib (marketed as Celebrex) is a leading example of this class, widely prescribed for conditions like osteoarthritis and rheumatoid arthritis.[1][4]

The synthesis of complex pharmaceutical agents such as Celecoxib relies on the efficient and high-purity production of key chemical intermediates.[5] This document provides a detailed technical guide on the synthesis, characterization, and application of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (CAS 720-94-5), a pivotal intermediate in a common and robust synthetic route to Celecoxib.[5][6] Understanding the chemistry and handling of this intermediate is crucial for researchers and drug development professionals aiming for high-yield, high-purity production of the final active pharmaceutical ingredient (API).

Part 1: Synthesis of the Intermediate via Claisen Condensation

The synthesis of the diketone intermediate is achieved through a base-catalyzed Claisen condensation. This reaction joins an ester (ethyl trifluoroacetate) with a ketone (4'-methylacetophenone) to form a β-dicarbonyl compound, which is the desired intermediate.[6][7]

Experimental Protocol: Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

Objective: To synthesize the title intermediate with high yield and purity.

Materials & Reagents:

Reagent CAS Number Molecular Weight Quantity Purity
4'-Methylacetophenone 122-00-9 134.18 g/mol 26.8 g (0.2 mol) >98%
Ethyl trifluoroacetate 383-63-1 142.08 g/mol 31.2 g (0.22 mol) >99%
Sodium methoxide (NaOMe) 124-41-4 54.02 g/mol 12.4 g (0.23 mol) >95%
Toluene 108-88-3 92.14 g/mol 300 mL Anhydrous
Hydrochloric acid (HCl) 7647-01-0 36.46 g/mol As needed (2M aq.) -
Ethyl acetate 141-78-6 88.11 g/mol 300 mL ACS Grade

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |

Equipment:

  • 1 L three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 1 L flask with the mechanical stirrer, reflux condenser (with a nitrogen bubbler), and dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Addition: Charge the flask with sodium methoxide (12.4 g) and anhydrous toluene (150 mL). Begin stirring to form a suspension.

  • In a separate beaker, dissolve 4'-methylacetophenone (26.8 g) in toluene (50 mL). Add this solution to the dropping funnel.

  • Condensation Reaction: Add the 4'-methylacetophenone solution dropwise to the stirred sodium methoxide suspension over 30 minutes at room temperature.

  • After the addition is complete, add ethyl trifluoroacetate (31.2 g) dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition of the ester, heat the mixture to 50-55°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold deionized water.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~3-4 with 2M HCl.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid/oil.

  • Recrystallization: Recrystallize the crude product from a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a light yellow solid. Dry the purified product under vacuum. The expected yield is approximately 90-95%.[8]

Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Claisen Condensation cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification Setup Dry 1L 3-Neck Flask under Nitrogen Reagents Charge NaOMe & Toluene Setup->Reagents Add_Ketone Add 4'-Methylacetophenone in Toluene (dropwise) Reagents->Add_Ketone Add_Ester Add Ethyl Trifluoroacetate (dropwise, <40°C) Add_Ketone->Add_Ester Heat Heat to 55°C for 3-4h Add_Ester->Heat Quench Cool and Quench with Ice Water Heat->Quench Acidify Acidify with 2M HCl to pH 3-4 Quench->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Dry Dry Organic Layers (Na2SO4) Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Recrystallize Recrystallize from Hexane/EtOAc Concentrate->Recrystallize Final_Product Yields Pure Intermediate: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Recrystallize->Final_Product

Caption: Workflow for the synthesis of the diketone intermediate.

Part 2: Characterization and Quality Control of the Intermediate

Verifying the structural integrity and purity of the synthesized intermediate is paramount. Contaminants or isomeric impurities can lead to side reactions and significantly lower the yield and purity of the final Celecoxib API.[9]

Analytical Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence and connectivity of protons in the molecule. The spectrum for the p-tolyl derivative is expected to show a singlet for the methyl group protons, aromatic protons in the characteristic para-substituted pattern, and a singlet for the methylene protons of the diketone backbone.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A crucial technique to confirm the presence of the trifluoromethyl (-CF₃) group. A single sharp peak is expected.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct elemental composition.

  • HPLC (High-Performance Liquid Chromatography): Assesses the purity of the compound by separating it from any unreacted starting materials or byproducts.

Expected Analytical Data
AnalysisParameterExpected Result
Appearance Physical StateLight yellow to white solid
Melting Point Range44-46 °C[10]
¹H NMR Chemical Shift (δ)~2.4 ppm (s, 3H, -CH₃), ~6.5 ppm (s, 1H, -CH-), ~7.3 ppm (d, 2H, Ar-H), ~7.9 ppm (d, 2H, Ar-H)
¹⁹F NMR Chemical Shift (δ)~ -76 ppm (s, 3F, -CF₃)
MS (ESI-) m/z229.0 [M-H]⁻
HPLC Purity>99.0%

Part 3: Application in Celecoxib Synthesis

The purified diketone intermediate serves as the direct precursor for constructing the pyrazole core of Celecoxib. This is achieved through a regioselective condensation reaction with 4-hydrazinylbenzenesulfonamide.[9][11][12]

Experimental Protocol: Synthesis of Celecoxib

Objective: To synthesize Celecoxib via cyclocondensation of the intermediate.

Materials & Reagents:

Reagent CAS Number Molecular Weight Quantity
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione 720-94-5 230.18 g/mol 23.0 g (0.1 mol)
4-Hydrazinylbenzenesulfonamide HCl 17852-52-7 223.66 g/mol 22.4 g (0.1 mol)
Ethanol 64-17-5 46.07 g/mol 250 mL
Isopropanol 67-63-0 60.10 g/mol As needed

| Water | 7732-18-5 | 18.02 g/mol | As needed |

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the intermediate (23.0 g), 4-hydrazinylbenzenesulfonamide hydrochloride (22.4 g), and ethanol (250 mL).

  • Cyclocondensation: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • Crystallization: Upon reaction completion, cool the mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a cold mixture of isopropanol and water (1:1) to remove unreacted starting materials and impurities.

  • Purification: The crude Celecoxib can be further purified by recrystallization from a suitable solvent like isopropanol/water to achieve pharmaceutical-grade purity (>99.5%).

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.

Reaction Mechanism Diagram

Pyrazole_Formation cluster_reactants Reactants cluster_steps Mechanism cluster_product Product Intermediate Diketone Intermediate (enol form) Step1 Nucleophilic attack by hydrazine on ketone Intermediate->Step1 Hydrazine 4-Hydrazinyl- benzenesulfonamide Hydrazine->Step1 Step2 Intramolecular cyclization and dehydration Step1->Step2 Forms pyrazole ring Celecoxib Celecoxib Step2->Celecoxib Regioselective

Caption: Regioselective pyrazole formation to synthesize Celecoxib.

Part 4: Biological Context and Mechanism of Action

The final product, Celecoxib, exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1][4] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][13] While COX-1 is a constitutive enzyme involved in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[3] Celecoxib's selectivity for COX-2 allows it to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]

Signaling Pathway Diagram

COX_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Protective Prostaglandins (e.g., Gastric Mucosa, Platelets) COX1->PG1 Inflammation Inflammatory Stimuli (Cytokines, etc.) Inflammation->COX2 Induces Expression PG2 Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits the COX-2 inflammatory pathway.

Safety and Handling

  • Sodium Methoxide (NaOMe): Highly flammable solid and corrosive. Reacts violently with water. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[14][15]

  • Ethyl Trifluoroacetate: A highly flammable liquid and eye irritant.[16][17] Keep away from heat and ignition sources. Use in a well-ventilated area.

  • General Precautions: All synthetic steps should be carried out by trained personnel in a well-ventilated chemical fume hood. Standard laboratory safety practices should be strictly followed.

Conclusion

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is a critical intermediate whose quality directly impacts the efficiency of Celecoxib manufacturing. The protocols detailed herein provide a robust framework for its synthesis, purification, and subsequent conversion to the final API. Careful execution of these steps and rigorous analytical characterization are essential for ensuring a high-purity product suitable for further pharmaceutical development.

References

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Source
  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Source
  • Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed. Source
  • Synthesis of Celecoxib and Structural Analogs- A Review - Ingenta Connect. Source
  • What is the mechanism of Celecoxib?
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. Source
  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchG
  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Source
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Source
  • Synthesis of Celecoxib and Structural Analogs- A Review | Bentham Science Publishers. Source
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. Source
  • 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 - ChemicalBook. Source
  • CELECOXIB | New Drug Approvals. Source
  • WO2010095024A2 - An improved process for the preparation of celecoxib - Google P
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. Source
  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. Source
  • Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study - PubMed. Source
  • A novel three-step synthesis of Celecoxib via palladium-catalyzed direct aryl
  • SAFETY D
  • Safety D
  • SAFETY D
  • 720-94-5|4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione - BLDpharm. Source
  • KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl)
  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione - Anant Pharmaceuticals Pvt. Ltd. Source
  • Sodium Methoxide - Safety D
  • 4,4,4,-Trifluoro-1-(p-tolyl)-butane-1,3-dione - Advent Chembio. Source
  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure. Source
  • SAFETY D
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum - ChemicalBook. Source
  • 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione - PubChem - NIH. Source
  • CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl- | Chemsrc. Source

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the nitration of methyl 3-fluorobenzoate.

Problem 1: Low Yield of this compound

Potential Causes & Solutions

Potential CauseScientific ExplanationRecommended Action
Incomplete Reaction The starting material, methyl 3-fluorobenzoate, has an electron-withdrawing fluorine atom and a deactivating ester group, which make the aromatic ring less reactive towards electrophilic aromatic substitution.[1][2]Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[1] Increase Temperature (with caution): While cautiously raising the temperature can increase the reaction rate, it may also lead to the formation of byproducts.[1] Finding the optimal temperature for your specific setup is crucial. Use a Stronger Nitrating Agent: Employing fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[1]
Loss of Product During Workup The product may have some solubility in the aqueous phase, especially if the solution is not sufficiently acidic. Additionally, the product might "oil out" instead of crystallizing during recrystallization if the solution is too saturated.[1]Optimize Workup: Ensure the aqueous solution is strongly acidic during the workup to minimize the solubility of any corresponding carboxylic acid that might have formed due to ester hydrolysis. Controlled Crystallization: During recrystallization, control the rate of cooling and the amount of solvent to prevent the product from oiling out.[1]
Incorrect Stoichiometry The molar ratios of the reactants are critical for achieving a high yield.Precise Reagent Measurement: Carefully control the molar ratios of methyl 3-fluorobenzoate and the nitrating agent.[1]
Problem 2: Formation of Multiple Isomers

Potential Causes & Solutions

Potential CauseScientific ExplanationRecommended Action
Competing Directing Effects The fluorine atom is an ortho-, para- director, while the methyl ester group is a meta- director.[1][2] This can lead to the formation of a mixture of isomers, including 3-fluoro-2-nitrobenzoate and 3-fluoro-4-nitrobenzoate.Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) to enhance the selectivity of the reaction.[1][3] Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly and dropwise to the solution of methyl 3-fluorobenzoate with efficient stirring. This helps to maintain a low concentration of the nitronium ion and dissipate heat.[1][4]
Problem 3: Dinitration and Byproduct Formation

Potential Causes & Solutions

Potential CauseScientific ExplanationRecommended Action
Excess Nitrating Agent or High Temperature Harsh reaction conditions can lead to the addition of a second nitro group to the aromatic ring or other side reactions.Optimize Stoichiometry: Use a modest excess of the nitrating agent to minimize dinitration.[1] Maintain Low Temperature: Running the reaction at 0°C or below can significantly reduce the formation of unwanted byproducts.[1]
Impurities in Starting Material Impurities in the methyl 3-fluorobenzoate can lead to the formation of dark-colored byproducts or "tars".[1]Ensure Purity of Starting Material: Use highly pure methyl 3-fluorobenzoate for the reaction.
Problem 4: Difficulty in Product Purification

Potential Causes & Solutions

Potential CauseScientific ExplanationRecommended Action
Product Oiling Out During recrystallization, if the solution is supersaturated, the product may separate as an oil instead of crystals.[1]Controlled Recrystallization: Adjust the solvent volume and cooling rate during recrystallization. Using a mixed solvent system (e.g., ethanol/water) can sometimes facilitate crystallization.[5]
Product Soluble in Workup Solvent The desired product may have some solubility in the aqueous workup solution, leading to loss of yield.Acidify the Aqueous Layer: Ensure the aqueous layer is sufficiently acidic to minimize the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid serves two primary roles in the nitration of methyl 3-fluorobenzoate. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[6][7][8] Second, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion, which helps to drive the reaction forward.[8]

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product.[9] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[10]

Q3: What are the key safety precautions for this synthesis?

The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction.[1] It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • Handle concentrated acids with extreme care.

  • Add the nitrating agent slowly and control the reaction temperature meticulously to prevent the reaction from running away.

Q4: Can I perform the esterification after the nitration?

Yes, an alternative synthetic route is to first nitrate 3-fluorobenzoic acid to form 5-fluoro-2-nitrobenzoic acid, followed by esterification with methanol to yield the desired product.[11][12] This two-step approach may offer advantages in terms of purification and handling of intermediates.

Experimental Protocol: Nitration of Methyl 3-fluorobenzoate

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:
  • Methyl 3-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

  • 500 mL 4-necked flask

  • Stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser

Procedure:
  • Reaction Setup: In a 500 mL, 4-necked flask equipped with a stirrer, thermometer, addition funnel, and reflux condenser, add 50 ml of concentrated sulfuric acid.[3]

  • Addition of Starting Material: To the sulfuric acid, add 8.5 g (0.055 mole) of methyl m-fluorobenzoate.[3]

  • Cooling: Cool the reaction mixture to 5°C using an ice bath.[3]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid.

  • Addition of Nitrating Mixture: Slowly add the nitrating mixture to the reaction flask via the addition funnel, ensuring the temperature of the reaction mixture is maintained at or below 5°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 5°C and monitor its progress using TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[5][13]

  • Isolation: The solid product will precipitate out of the solution. Isolate the crude product by vacuum filtration and wash the filter cake with cold water.[4][13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start charge_flask Charge Flask with Sulfuric Acid and Methyl 3-fluorobenzoate start->charge_flask cool Cool to 5°C charge_flask->cool add_nitrating_mix Slowly Add Nitrating Mixture cool->add_nitrating_mix monitor Monitor Reaction (TLC/HPLC) add_nitrating_mix->monitor quench Quench on Ice monitor->quench Reaction Complete filter Vacuum Filtration quench->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Jasperse, J. (n.d.). Nitration of Methyl Benzoate.
  • Develop Chemistry. (2022, January 25).
  • Jasperse, J. (n.d.). Nitration of Methyl Benzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation.
  • Worcester Polytechnic Institute. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1330. [Link]
  • ChemBK. (2024, April 9). methyl 2-fluoro-5-nitrobenzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
  • ACS Catalysis. (2018). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.

Sources

purification of Methyl 5-fluoro-2-nitrobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Methyl 5-fluoro-2-nitrobenzoate by Recrystallization

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of this compound. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature.[1] A successful purification requires a carefully selected solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain either entirely soluble or insoluble throughout the process.[2][3]

This compound, a key intermediate in pharmaceutical synthesis, often requires purification to remove by-products and unreacted starting materials from its synthesis, which typically involves the nitration of methyl m-fluorobenzoate.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered when purifying this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for designing an effective purification strategy. The relatively low melting point is a key consideration, as it increases the risk of the compound "oiling out" during recrystallization.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₄[6][7]
Molecular Weight 199.14 g/mol [6][7]
Appearance White to yellow low melting solid or powder[8][9]
Melting Point 35°C to 42°C[7][8]
Solubility Slightly soluble in water; Soluble in DMSO, acetone, methanol.[6][7][8][10]

Recrystallization Workflow Overview

The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration 2. Perform Hot Filtration check_insoluble->hot_filtration Yes cool 3. Cool Solution Slowly to Induce Crystallization check_insoluble->cool No hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals troubleshoot Troubleshoot: - Supersaturated? - Too much solvent? check_crystals->troubleshoot No collect 4. Collect Crystals (Vacuum Filtration) check_crystals->collect Yes troubleshoot->dissolve Adjust & Retry wash 5. Wash with Minimal Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end_node End: Pure Product dry->end_node

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound in a Q&A format.

Question 1: I've cooled the solution, but no crystals have formed. What should I do?

Answer: This is a frequent issue, typically arising from two main causes: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated.[11][12]

  • Causality: Crystal formation requires nucleation, a process where molecules begin to aggregate in an ordered lattice. In a supersaturated solution, this process is kinetically hindered without a starting point.[12] If too much solvent is present, the concentration of the solute remains below its saturation point even at low temperatures, preventing crystallization.[12][13]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[11][12]

      • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for further crystal formation.[11]

    • Reduce Solvent Volume: If induction methods fail, too much solvent is the likely culprit.[12] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool slowly again.[14] Be prepared to repeat this until the saturation point is found.

Question 2: My compound separated as an oil instead of crystals. Why did this happen and how can I fix it?

Answer: This phenomenon, known as "oiling out," is particularly common with low-melting-point compounds like this compound (m.p. 35-42°C).[7][8][12]

  • Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[12] The dissolved compound, upon reaching saturation, separates as a liquid phase (the oil) rather than a solid crystalline phase. This can be triggered by a high concentration of impurities (which depresses the melting point) or by cooling the solution too rapidly.[12][15]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation temperature.[12][14]

    • Slow Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Insulate the flask by placing it on a cork ring or wooden block and cover the top to allow for very slow cooling to room temperature. This gives molecules time to arrange themselves into an ordered crystal lattice rather than crashing out as a liquid.[12][14]

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider using a solvent with a lower boiling point or adjusting the ratio in a mixed-solvent system.

Question 3: My final yield is very low. Where did my product go?

Answer: A low recovery is often a consequence of suboptimal technique rather than a single catastrophic event.[14]

  • Causality and Solutions:

    • Excessive Solvent Use: The most common cause is dissolving the crude product in too much hot solvent.[11][12] The mother liquor (the remaining solution after filtration) will retain a significant amount of the product.

      • Fix: Always use the minimum amount of boiling solvent necessary to just dissolve the solid.[11]

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel, leading to product loss.

      • Fix: Use a pre-heated funnel and receiving flask and pour the solution through quickly to prevent premature crystallization.[16]

    • Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice-water bath) will leave more product dissolved in the solvent.[13]

      • Fix: After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal precipitation.[15]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your pure product.[11][15]

      • Fix: Wash the crystals with a minimal amount of ice-cold solvent.

Question 4: My purified crystals are still yellow. How can I get a colorless product?

Answer: The yellow color is likely due to persistent, colored impurities, which can sometimes be co-opted into the crystal lattice.

  • Causality: The synthesis of nitroaromatic compounds can sometimes produce colored by-products.[17] These impurities may have solubility characteristics similar to the desired product.

  • Solution:

    • Activated Charcoal: Use a small amount of activated charcoal (decolorizing carbon).[16] Its high surface area allows it to adsorb colored impurities.

    • Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of charcoal (a spatula tip is usually sufficient). Re-heat the mixture to boiling for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed via hot filtration before allowing the solution to cool and crystallize.[15][16]

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for recrystallizing this compound?

A1: The ideal solvent is one where the compound has high solubility when hot and low solubility when cold.[1][2] Based on its properties, several options are viable:

  • Single Solvents: Alcohols like methanol or ethanol are excellent starting points. They are polar enough to dissolve the compound when heated but are likely to yield good recovery upon cooling.

  • Mixed Solvents: An ethanol/water or methanol/water system is highly effective. The compound is very soluble in ethanol/methanol but poorly soluble in water. This allows for fine-tuned control. You dissolve the compound in a minimum of hot alcohol (the "good" solvent) and then add hot water (the "bad" or "anti-solvent") dropwise until the solution just becomes cloudy (the saturation point). A few drops of hot alcohol are then added to re-clarify the solution, which is then cooled slowly.[2][15]

Q2: What are the likely impurities in my crude sample?

A2: Impurities often stem from the synthesis reaction. The nitration of methyl m-fluorobenzoate can potentially yield:

  • Regioisomers: Other isomers such as Methyl 3-fluoro-2-nitrobenzoate or Methyl 5-fluoro-4-nitrobenzoate.

  • Dinitro Compounds: Over-nitration can lead to dinitrobenzoic acid methyl esters.[18]

  • Unreacted Starting Material: Unreacted methyl m-fluorobenzoate.

  • Hydrolyzed Acid: 5-fluoro-2-nitrobenzoic acid, if moisture is present during synthesis or workup.

Q3: How do I know if my product is pure after recrystallization?

A3: Purity is typically assessed by two main criteria:

  • Melting Point: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value (35-42°C).[7][8]

  • Spectroscopy: Techniques like NMR (Nuclear Magnetic Resonance) or LC-MS (Liquid Chromatography-Mass Spectrometry) can provide definitive structural confirmation and identify the presence and quantity of any remaining impurities.

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol-Water)

This protocol is recommended for this compound due to the fine control it offers, which helps prevent oiling out.

Protocol_Diagram cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization & Collection dissolve_eth Dissolve crude solid in minimum hot ethanol add_water Add hot water dropwise until solution turns cloudy dissolve_eth->add_water reclarify Add a few drops of hot ethanol to re-clarify add_water->reclarify cool_slow Cool slowly to room temp, then place in ice bath reclarify->cool_slow filter Collect crystals via vacuum filtration cool_slow->filter wash_cold Wash with minimal ice-cold water/ethanol mix filter->wash_cold

Caption: Key stages in a mixed-solvent recrystallization protocol.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding ethanol in small portions until the solid has just dissolved. It is crucial to use the minimum volume of hot solvent required.[11][15]

  • Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise. The water acts as an anti-solvent. Continue adding water until the solution becomes persistently cloudy. This indicates you have reached the saturation point.[15]

  • Re-clarification: Add a few drops of hot ethanol to the cloudy mixture, just enough to make it clear again. This ensures the solution is perfectly saturated at that high temperature.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rushing this step may cause the compound to oil out.[1][12] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[16]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of an ice-cold ethanol-water mixture to remove any residual soluble impurities.[11][15]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.

References

  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn.
  • methyl 2-fluoro-5-nitrobenzoate. (2024). ChemBK.
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2021). Google Patents.
  • This compound, 98%. (n.d.). Thermo Scientific Alfa Aesar.
  • Recrystallization. (n.d.). California State University, Long Beach.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization. (n.d.). University of Wisconsin-Madison.
  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. (1999). Google Patents.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses.
  • Methyl 2-Fluoro-5-Nitrobenzoate. (n.d.). Neta Scientific.
  • Methyl 2-fluoro-5-nitrobenzoate, 98%. (n.d.). Fisher Scientific.
  • EAS Nitration Experiment & Recrystallization. (2020). YouTube.

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Technical Support Center: Column Chromatography of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this compound. Our aim is to equip you with the necessary knowledge to anticipate and resolve common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase in the column chromatography of this compound on silica gel?

A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on the purification of structurally similar compounds, such as Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a gradient elution from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 50:1) has proven effective.[1] For this compound, a starting mobile phase of 95:5 hexane:ethyl acetate is a reasonable choice for initial TLC analysis.

Q2: How can I determine the optimal mobile phase composition for my specific crude sample?

The optimal mobile phase should provide a good separation between your target compound and any impurities. This is best determined by Thin-Layer Chromatography (TLC) before running the column.

  • TLC Analysis: Spot your crude mixture on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Target Rf Value: Aim for a solvent system that gives your product, this compound, an Rf value between 0.25 and 0.35. This generally provides the best separation in column chromatography. For comparison, methyl 3-nitrobenzoate has an Rf of 0.35 in 8:2 hexane/ethyl acetate.[2]

  • Impurity Separation: Ensure that the chosen solvent system shows clear separation between your product spot and the spots of any impurities.

Q3: What are the common impurities I should be looking to separate?

The synthesis of this compound typically involves the nitration of a fluorobenzoic acid derivative.[3][4] Common impurities can include:

  • Isomeric Byproducts: Nitration of substituted benzenes can lead to the formation of other isomers. For example, the nitration of 2-fluorobenzoic acid can yield both 2-fluoro-5-nitrobenzoic acid and 2-fluoro-3-nitrobenzoic acid.[5]

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated species, which will be significantly more polar.[5]

  • Unreacted Starting Material: Incomplete reaction will leave some of the starting fluorobenzoic acid or its methyl ester in the crude product.

  • Hydrolysis Product: Residual water can lead to the hydrolysis of the methyl ester back to the carboxylic acid (5-fluoro-2-nitrobenzoic acid), which is very polar and will likely remain at the baseline on the TLC plate.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

While nitroaromatic compounds are generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive molecules.[6][7]

  • Test for Stability: Before running a large-scale column, you can test the stability of your compound on silica gel. Spot your purified compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely degrading.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your mobile phase.

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

Preparation of the Slurry and Packing the Column
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Procedure:

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.

Sample Loading
  • Solubility: this compound is soluble in solvents like dimethyl sulfoxide and acetone, and slightly soluble in water.[8] For loading, use a solvent that is as non-polar as possible to ensure a narrow starting band.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase).

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the product is transferred.

  • Dry Loading (Recommended for less soluble compounds):

    • Dissolve the crude product in a volatile solvent (e.g., acetone or dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Mobile Phase Gradient: Start with a low polarity mobile phase and gradually increase the polarity.

    • Initial Elution: Begin with a non-polar solvent mixture like 98:2 hexane:ethyl acetate to elute non-polar impurities.

    • Gradient Elution: Gradually increase the proportion of ethyl acetate (e.g., to 95:5, then 90:10) to elute the product. The exact gradient will depend on the TLC analysis.

  • Flow Rate: Maintain a steady and moderate flow rate. A flow rate that is too fast will lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column) and monitor the elution of your compound by TLC.

Data Presentation: TLC Monitoring
Solvent System (Hexane:Ethyl Acetate) Expected Rf of Product *Potential Impurities and their Expected Rf
9:1~0.3 - 0.4Non-polar impurities (higher Rf), Dinitrated byproducts (lower Rf)
4:1~0.5 - 0.6Isomeric byproducts may have similar Rf values.
1:1>0.7Starting carboxylic acid (if present) will remain at the baseline (Rf ~0).

*Note: These are estimated Rf values. Actual values may vary based on the specific batch of silica gel and experimental conditions.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered PoorSeparation Poor Separation of Product and Impurity Start->PoorSeparation ProductNotEluting Product Not Eluting from the Column Start->ProductNotEluting BroadBands Broad or Tailing Product Bands Start->BroadBands LowYield Low Recovery of Product Start->LowYield CheckTLC CheckTLC PoorSeparation->CheckTLC Did you run a proper TLC analysis? CheckPolarity CheckPolarity ProductNotEluting->CheckPolarity Is your mobile phase polar enough? CheckLoading CheckLoading BroadBands->CheckLoading How was the sample loaded? CheckFractions CheckFractions LowYield->CheckFractions Did you monitor all fractions by TLC? CheckDegradation2 CheckDegradation2 LowYield->CheckDegradation2 Could the compound have degraded? OptimizeSolvent Optimize mobile phase: use a shallower gradient or a different solvent system. CheckTLC->OptimizeSolvent Yes RunTLC Perform detailed TLC analysis to find an optimal solvent system. CheckTLC->RunTLC No IncreasePolarity Gradually increase the polarity of the mobile phase (increase % of ethyl acetate). CheckPolarity->IncreasePolarity No CheckDegradation Is the compound degrading on silica? CheckPolarity->CheckDegradation Yes UseDeactivatedSilica Use deactivated silica gel (add triethylamine to eluent) or an alternative stationary phase (alumina). CheckDegradation->UseDeactivatedSilica Yes DryLoad Use dry loading or dissolve the sample in the weakest possible solvent. CheckLoading->DryLoad Wet loaded in a strong solvent CheckPacking Is the column packed evenly? CheckLoading->CheckPacking Properly RepackColumn Repack the column carefully to avoid channels and cracks. CheckPacking->RepackColumn No CombineFractions Ensure all product-containing fractions were combined. Consider a final column flush with a more polar solvent. CheckFractions->CombineFractions Yes MonitorAllFractions Analyze all collected fractions by TLC to locate the product. CheckFractions->MonitorAllFractions No UseDeactivatedSilica2 Refer to solutions for compound degradation. CheckDegradation2->UseDeactivatedSilica2 Yes

Caption: A troubleshooting workflow for common issues in the column chromatography of this compound.

References

  • Restek. (n.d.). Troubleshooting Guide.
  • ChemBK. (2024, April 9). methyl 2-fluoro-5-nitrobenzoate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis, 85(12), 1674.
  • Brainly. (2023, August 12). Calculate the Rf values for each substance visible on the chromatography plate. Do your results support the.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • LCGC. (n.d.). HPLC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp.
  • PubMed. (2013, October 11). A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer.
  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • PubMed. (2024, August). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.
  • ResearchGate. (n.d.). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates.
  • IJMCA. (n.d.). Medicinal Chemistry & Analysis.

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controlling regioselectivity in the synthesis of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-fluoro-2-nitrobenzoate

Guide for Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of this compound is a common challenge where the principles of electrophilic aromatic substitution must be carefully applied to achieve the desired isomer. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide

Q1: My nitration of methyl 3-fluorobenzoate is producing a mixture of isomers, with a low yield of the desired this compound. How can I improve the regioselectivity?

Answer: This is the most critical challenge in this synthesis and stems from the competing directing effects of the fluorine and methyl ester substituents on the aromatic ring.

Understanding the Root Cause:

  • Fluorine (-F): This is an ortho, para-director. While it is deactivating overall due to its strong inductive electron-withdrawing effect (-I), it can donate electron density through resonance (+M effect) to stabilize the intermediates formed during ortho and para attack.[1][2]

  • Methyl Ester (-COOCH₃): This is a meta-director. It is a deactivating group due to both inductive (-I) and resonance (-M) effects, which withdraw electron density from the ring, particularly from the ortho and para positions.[3][4][5]

In the nitration of methyl 3-fluorobenzoate, the incoming electrophile (the nitronium ion, NO₂⁺) can add to several positions. The desired product, this compound, results from nitration at the C2 position, which is ortho to the fluorine and meta to the ester. This is a favorable outcome as both groups "agree" on this position relative to their directing effects. However, a significant byproduct, Methyl 3-fluoro-4-nitrobenzoate, often forms from nitration at the C4 position, which is para to the fluorine but ortho to the deactivating ester group.

Solutions to Improve Regioselectivity:

  • Strict Temperature Control: This is the most crucial parameter. The nitration reaction is highly exothermic.[4] Running the reaction at a consistently low temperature, typically between -5°C and 0°C, is essential.[6] Lower temperatures reduce the overall reaction rate and can enhance the subtle energetic differences between the transition states leading to different isomers, thereby favoring the formation of the thermodynamically preferred product.

  • Controlled Reagent Addition: The nitrating mixture (e.g., concentrated HNO₃ in H₂SO₄) must be added dropwise to the solution of methyl 3-fluorobenzoate.[7] A slow addition rate prevents localized temperature spikes that can decrease selectivity and lead to the formation of unwanted byproducts, including dinitrated species.

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acids is common, the composition can be optimized. Using fuming nitric acid in concentrated sulfuric acid can provide a more potent source of the nitronium ion. A patent for the synthesis of the corresponding carboxylic acid specifies using 100% sulfuric acid with a mixture of 100% sulfuric and 100% nitric acids to ensure anhydrous conditions, which can improve outcomes.[6]

Q2: I'm struggling to separate the 5-fluoro-2-nitro and 3-fluoro-4-nitro isomers. Their Rf values on TLC are nearly identical. What purification strategies do you recommend?

Answer: The constitutional isomers of methyl fluoro-nitrobenzoate often exhibit very similar polarities, making their separation by standard silica gel chromatography challenging.

Recommended Strategies:

  • High-Performance Flash Chromatography: Utilize a high-resolution silica column with a shallow solvent gradient. A non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture, is a good starting point. Running a very slow, shallow gradient (e.g., increasing from 2% to 10% ethyl acetate over many column volumes) can often resolve closely-eluting spots.

  • Recrystallization: This can be a highly effective method if a suitable solvent is found.

    • Solvent Screening: Test a range of solvents and solvent pairs. Start with methanol or ethanol, as the product is often soluble in hot alcohol and less soluble when cold.[3] A mixed solvent system, like methanol/water or ethanol/water, can also be effective.

    • Procedure: Dissolve the crude isomeric mixture in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. The desired isomer may preferentially crystallize, leaving the other isomer in the mother liquor. Multiple recrystallizations may be necessary.

  • Chemical Separation (Advanced): If chromatographic and recrystallization methods fail, a chemical approach can be employed. This involves selectively reacting the undesired isomer. For example, some unhindered nitroarenes can be selectively reduced to anilines using sulfide salts, while sterically hindered nitro groups remain unchanged.[8] The resulting aniline is basic and can be easily separated from the unreacted nitro-isomer by an acid-base extraction. This is a more destructive method but can be effective for isolating the desired product in a pure form.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the regioselectivity in this synthesis?

Answer: The regioselectivity is governed by the cumulative electronic effects of the existing substituents on the stability of the carbocation intermediate (the Wheland intermediate or sigma complex) that forms during the electrophilic aromatic substitution reaction.[9][10] The incoming electrophile (NO₂⁺) will preferentially attack the position that leads to the most stable intermediate.

  • Attack at C2 (ortho to F, meta to COOCH₃): This position is electronically favored. The fluorine atom can stabilize the positive charge of the intermediate through its +M (resonance) effect, while the ester group's deactivating -M effect does not destabilize this intermediate as much as it would for ortho/para attack relative to itself.[5]

  • Attack at C4 (para to F, ortho to COOCH₃): This position is also activated by the fluorine's +M effect. However, it is strongly destabilized by the proximity to the electron-withdrawing ester group, making this pathway less favorable than attack at C2, but still competitive.

  • Attack at C6 (ortho to F, ortho to COOCH₃): This position is generally disfavored due to steric hindrance from the two adjacent substituents.

The diagram below illustrates how the directing effects of the fluorine and methyl ester groups influence the positions available for nitration on the methyl 3-fluorobenzoate ring.

Caption: Regioselectivity analysis for the nitration of methyl 3-fluorobenzoate.

Q2: Are there alternative synthetic routes that bypass this regioselectivity problem?

Answer: Yes. When direct nitration proves inefficient, it is often better to use a starting material where the desired substitution pattern is already established.

Alternative Strategy: Oxidation of a Toluene Derivative A robust alternative involves the oxidation of 4-fluoro-2-nitrotoluene. In this precursor, the nitro and fluoro groups are already in the correct 1,4-relationship. The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[11] The resulting 5-fluoro-2-nitrobenzoic acid can then be easily esterified to the final product, for example, by reacting with methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or sulfuric acid.[12] This route offers unambiguous control over the regiochemistry.

G Alternative Synthetic Workflow start 4-Fluoro-2-nitrotoluene step1 Oxidation start->step1 KMnO₄, H₂O, Reflux intermediate 5-Fluoro-2-nitrobenzoic Acid step1->intermediate step2 Esterification intermediate->step2 CH₃OH, H⁺ (e.g., SOCl₂) product This compound step2->product

Caption: An alternative synthesis via oxidation avoids regioselectivity issues.

Q3: What are the best analytical techniques to confirm the isomer ratio and final product purity?

Answer: A combination of techniques is recommended for unambiguous characterization.

TechniquePurposeKey Observations
¹H NMR Structural Confirmation & Isomer RatioThe aromatic region is diagnostic. The coupling constants between the protons and the fluorine atom (JHF) will differ for each isomer. The relative integration of unique signals for each isomer can be used to determine the ratio in a crude mixture.
¹⁹F NMR Isomer ConfirmationEach constitutional isomer will give a distinct singlet or multiplet in the ¹⁹F NMR spectrum. This is a very clean method for confirming the presence of multiple fluorine-containing species.
GC-MS Purity & Isomer SeparationGas Chromatography can often separate the isomers based on their different boiling points and interactions with the column's stationary phase. The mass spectrometer provides the molecular weight (m/z), confirming the elemental composition.
Melting Point Purity AssessmentA sharp melting point range that matches the literature value is a strong indicator of high purity. Isomeric impurities will typically cause melting point depression and broadening. The reported melting point for 2-Fluoro-5-nitrobenzoic acid (a related compound) is 142-144 °C.

Experimental Protocols

Protocol 1: Optimized Nitration of Methyl 3-fluorobenzoate

This protocol is based on established procedures for the nitration of substituted benzoates and is optimized for regioselectivity.[7][11]

Materials:

  • Methyl 3-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl 3-fluorobenzoate (1.0 eq). Cool the flask in an ice-salt bath to -5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 3.0 eq) to the flask while maintaining the internal temperature below 0°C.

  • Prepare Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl 3-fluorobenzoate over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 0°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: Dry the crude solid. Purify by recrystallization from hot methanol to yield this compound as a solid.[3]

References

  • ChemBK. (2024). methyl 2-fluoro-5-nitrobenzoate.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • ChemTalk. (n.d.). Directing Effects.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitration.
  • Fisher Scientific. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%.
  • PubChem. (n.d.). Methyl 4-fluoro-3-nitrobenzoate.
  • News Zone. (n.d.). Methyl Benzoate To Methyl 3 Nitrobenzoate Mechanism.
  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate.

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Technical Support Center: Synthesis of Fluorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of fluorinated nitroaromatics. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing nitro groups into fluorinated aromatic systems. The unique electronic properties of the fluorine atom introduce specific challenges that require careful consideration of reaction conditions to achieve desired outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of fluorinated nitroaromatics, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures

Question: My reaction is producing a mixture of nitro isomers instead of the single, desired product. How can I improve the regioselectivity?

Answer: The formation of isomeric mixtures is a frequent challenge, primarily due to the directing effects of the fluorine atom and other substituents on the aromatic ring. Fluorine is an ortho, para-director, while other groups may direct to different positions (e.g., a carboxylic acid is a meta-director).[1][2] Both fluorine and the nitro group are deactivating, which can further complicate selectivity.[1][3]

Root Cause Analysis & Solutions:

Potential Cause Explanation Suggested Solution
Competing Directing Effects The fluorine atom directs incoming electrophiles to the ortho and para positions. If another substituent with a competing directing effect is present, a mixture of products is likely.Prioritize a synthetic route that minimizes competing directing effects. If this is not possible, carefully optimize the reaction conditions (see below) to favor one isomer.
Steric Hindrance Bulky substituents near a potential reaction site can hinder the approach of the nitronium ion (NO₂⁺), favoring substitution at less sterically crowded positions.Consider the steric environment of your substrate. If the desired isomer is sterically hindered, you may need to explore alternative synthetic strategies.
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a decrease in selectivity.[1]Maintain low reaction temperatures (e.g., 0 °C or below) to enhance selectivity.[1]
Nitrating Agent The nature and concentration of the nitrating agent can influence the isomer distribution.For highly activated rings, a milder nitrating agent may be sufficient. For deactivated rings, a stronger agent like fuming nitric acid might be necessary, but this can also reduce selectivity.[1]

Workflow for Optimizing Regioselectivity:

start Mixture of Isomers Observed check_directing_effects Analyze Competing Directing Effects start->check_directing_effects check_sterics Evaluate Steric Hindrance check_directing_effects->check_sterics optimize_temp Optimize Reaction Temperature check_sterics->optimize_temp optimize_nitrating_agent Select Appropriate Nitrating Agent optimize_temp->optimize_nitrating_agent purification Purification of Isomers optimize_nitrating_agent->purification success Desired Regioisomer Isolated purification->success

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Slow or Incomplete Reaction

Question: My nitration reaction is very slow, or the starting material is not fully consumed even after an extended period. What should I do?

Answer: The presence of a fluorine atom, and especially a nitro group, deactivates the aromatic ring towards electrophilic aromatic substitution, which can result in sluggish or incomplete reactions.[1]

Root Cause Analysis & Solutions:

Potential Cause Explanation Suggested Solution
Deactivated Aromatic Ring The strong electron-withdrawing nature of fluorine and other deactivating groups on the ring reduces its nucleophilicity, slowing down the reaction with the electrophilic nitronium ion.[1]1. Increase Reaction Time: Monitor the reaction by TLC or HPLC to determine the necessary duration for completion.[1]2. Cautiously Increase Temperature: Gradually increasing the temperature can enhance the reaction rate. However, this must be done carefully to avoid byproduct formation.[1]
Insufficiently Potent Nitrating Agent For highly deactivated substrates, the standard mixture of concentrated nitric and sulfuric acids may not generate a high enough concentration of the active electrophile, NO₂⁺.[4]Use a stronger nitrating system, such as fuming nitric acid or increasing the proportion of sulfuric acid.[1] Nitronium salts like NO₂BF₄ can also be effective.[5]
Poor Solubility If the starting material is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.Consider a co-solvent that is inert to the strong acid conditions, but be aware that this can also decrease the reaction rate.[6]
Issue 3: Formation of Byproducts and Dark-Colored Tars

Question: My reaction mixture has turned dark, and I'm observing significant byproduct formation, including dinitrated products. How can I minimize these side reactions?

Answer: The formation of dark-colored byproducts and dinitration is often a sign of overly harsh reaction conditions or the presence of impurities.[1]

Root Cause Analysis & Solutions:

Potential Cause Explanation Suggested Solution
High Reaction Temperature Elevated temperatures can promote side reactions such as oxidation of the starting material or product, as well as dinitration.[1]Strictly control the temperature, keeping it as low as possible for the reaction to proceed.[1] Use a reliable cooling bath.
Excess of Nitrating Agent Using a large excess of the nitrating agent can lead to the formation of dinitrated products.Carefully control the stoichiometry of the nitrating agent. A small excess is often sufficient.
Impurities in Starting Material Impurities in the starting fluorinated aromatic compound can lead to undesired side reactions.Ensure the purity of your starting material before beginning the reaction.
Rapid Addition of Reagents Adding the nitrating mixture too quickly can cause localized "hot spots" leading to decomposition and byproduct formation.[7]Add the nitrating agent slowly and dropwise with efficient stirring to maintain a homogenous temperature throughout the reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing nitration of fluorinated aromatics?

A1: The nitration of aromatic compounds is a highly exothermic process and can be hazardous if not properly controlled.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8][9]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[8]

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the heat generated.[1]

  • Cooling Bath: Use an ice bath or other cooling system to maintain the desired reaction temperature and prevent a runaway reaction.[7]

  • Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice with vigorous stirring.[7]

  • Incompatible Materials: Nitric acid is a strong oxidizer and reacts violently with many substances, including alcohols, organic solvents, and metals.[8][10]

Q2: How does the position of the fluorine atom on the aromatic ring affect the nitration reaction?

A2: The position of the fluorine atom significantly influences the outcome of the nitration. Fluorine is an ortho, para-director due to its ability to donate electron density through resonance, which stabilizes the carbocation intermediate at these positions.[11] However, its strong electronegativity creates a powerful inductive effect (-I effect) that deactivates the ring, particularly at the ortho position.[11] This often results in a preference for para-nitration over ortho-nitration.[2][11]

Q3: What is ipso-substitution, and how can I avoid it?

A3: Ipso-substitution is a reaction where the incoming electrophile (in this case, the nitronium ion) displaces a substituent other than hydrogen on the aromatic ring.[12] Groups like carboxylic acids, silyl groups, and sometimes even alkyl groups can be displaced during nitration.[12][13] To avoid ipso-substitution, it is crucial to carefully consider the lability of the existing substituents on your aromatic ring under strong acidic conditions. If a substituent is prone to ipso-attack, you may need to modify your synthetic strategy.

Q4: What are the best methods for purifying fluorinated nitroaromatics?

A4: The purification strategy will depend on the physical properties of your product and the impurities present. Common techniques include:

  • Crystallization: This is an effective method for obtaining highly pure solid compounds. Screening for a suitable solvent system is crucial.[14]

  • Column Chromatography: A fundamental technique for separating isomers and other byproducts. Both normal-phase and reverse-phase chromatography can be effective.[14]

  • Preparative HPLC: For achieving high purity (>98%), preparative HPLC can be very effective. Specialized fluorinated HPLC columns may offer enhanced selectivity.[14]

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

This protocol is a general guideline for the nitration of a deactivated fluorinated aromatic compound. Caution: This reaction is hazardous and must be performed with strict adherence to all safety protocols.

1. Preparation of the Nitrating Mixture: a. In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with stirring. b. Keep the nitrating mixture cooled in the ice bath until use.

2. Reaction Setup: a. Dissolve 4-fluorobenzoic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid in a separate flask equipped with a magnetic stirrer and a thermometer. b. Cool this flask in an ice bath to 0-5 °C.

3. Nitration Reaction: a. Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-fluorobenzoic acid, ensuring the internal temperature does not exceed 10 °C. b. After the addition is complete, continue stirring the reaction mixture at 0-5 °C. c. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Workup and Isolation: a. Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. b. The product should precipitate out of the solution. c. Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. d. Dry the product under vacuum.

5. Purification: a. Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified 4-fluoro-3-nitrobenzoic acid.

Decision Tree for Nitration Protocol:

start Start Nitration Protocol prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix setup_reaction Dissolve Substrate in H₂SO₄ and Cool to 0-5 °C prep_nitrating_mix->setup_reaction add_nitrating_mix Add Nitrating Mixture Dropwise (T < 10 °C) setup_reaction->add_nitrating_mix monitor_reaction Monitor Reaction by TLC add_nitrating_mix->monitor_reaction workup Quench on Ice and Filter monitor_reaction->workup purify Recrystallize Product workup->purify final_product Obtain Purified Fluorinated Nitroaromatic purify->final_product

Caption: Step-by-step workflow for the nitration of 4-fluorobenzoic acid.

References

  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. [Link]
  • Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal. (2014). Chemistry – A European Journal, 20(27), 8343-6. [Link]
  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. [Link]
  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). International Journal of Research and Analytical Reviews, 3(4). [Link]
  • US Patent 4164517A: Preparation of fluoronitrobenzene. (1979).
  • In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? (2017). Chemistry Stack Exchange. [Link]
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
  • Reduce your risk of a nitric acid incident. (2024). University of Washington Environmental Health & Safety. [Link]
  • The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (2025). [Link]
  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2025).
  • The ortho : para ratio in aromatic nucleophilic substitution. (n.d.). RSC Publishing. [Link]
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). Beilstein Journal of Organic Chemistry, 13, 1146–1172. [Link]
  • Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. (2014). Chemistry, 20(27), 8343-6. [Link]
  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
  • Overcoming Challenges in Fluorine-Based Chemistry. (2012). Pharmaceutical Technology, 36(10). [Link]
  • GMP Fluorination Challenges Limit Use in API Synthesis. (2015). Pharmaceutical Technology, 39(8). [Link]
  • Ipso nitration in organic synthesis. (2025). RSC Advances, 15(1), 1-20. [Link]
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfon
  • Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. (2021).
  • A convenient chemical-microbial method for developing fluorinated pharmaceuticals. (2014). Biotechnology Letters, 36(4), 835-841. [Link]
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2016). Indian Journal of Nuclear Medicine, 31(3), 213–216. [Link]
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2021). Organic & Biomolecular Chemistry, 19(21), 4596-4619. [Link]
  • Fluorine in drug discovery: Role, design and case studies. (2023). World Journal of Pharmaceutical Research, 12(14), 1-15. [Link]
  • Possible mechanism underlying the ipso-nitration of substituted nitroolefins. (2023).
  • Ipso attack in aromatic nitration. (1978). Accounts of Chemical Research, 11(11), 413-420. [Link]
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023).
  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014).
  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). (1982). Proceedings of the National Academy of Sciences, 79(19), 5906-5910. [Link]
  • Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
  • Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. (2021).
  • Fluorinated porous organic frameworks for C 2 F 6 /CF 4 gases separation. (2024). Chinese Chemical Letters. [Link]

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Technical Support Center: Purification of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-fluoro-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomeric impurities in this crucial chemical intermediate. Here, we provide in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and a foundational understanding of why these impurities form and how to effectively remove them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: I've synthesized this compound and my analytical data (NMR/GC-MS) shows a mixture of products. What are the likely isomeric impurities?

A1: The synthesis of this compound is typically achieved by the nitration of a precursor like methyl 3-fluorobenzoate.[1] This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents on the benzene ring: the fluorine atom and the methyl ester group.

  • Fluorine (-F): An ortho-, para- director.

  • Methyl Ester (-COOCH₃): A meta- director.[2][3]

These competing influences mean that while the desired 2-nitro isomer (ortho to -F, meta to -COOCH₃) is often the major product, other isomers are almost inevitably formed.[4] The most common and challenging impurity to separate is Methyl 3-fluoro-4-nitrobenzoate .

The diagram below illustrates the formation of the desired product and its principal isomeric byproduct.

Caption: Formation of this compound and its primary isomer.

Q2: Why is it so difficult to separate these isomers?

A2: Positional isomers often exhibit very similar physicochemical properties, such as boiling points, solubility, and polarity, which makes their separation by traditional methods like distillation or simple recrystallization challenging.[5] The subtle differences in dipole moment and crystal lattice energy between the 2-nitro and 4-nitro isomers of methyl 3-fluorobenzoate require more sophisticated purification techniques to exploit.

Part 2: Troubleshooting Guide - Isomer Identification & Quantification

Before attempting purification, it is critical to identify and quantify the isomers present in your crude product. This data will inform your choice of purification strategy.

Q3: What are the best analytical methods to identify and quantify my isomers?

A3: A multi-pronged approach is recommended for unambiguous identification and accurate quantification.

Analytical TechniquePrincipleBest Suited ForKey Considerations
GC-MS Separation by volatility, detection by mass.Definitive identification of isomers and trace impurity profiling.Requires a robust temperature gradient for separation. Can provide relative quantification based on peak area.[6][7]
HPLC/UHPLC Separation by polarity/partitioning.Accurate quantification and routine quality control.Excellent resolution can be achieved with the right column and mobile phase. Does not require derivatization.[6][8]
¹H NMR Spectroscopy Distinguishes protons in different chemical environments.Structural confirmation and ratio estimation.The aromatic region of the NMR spectrum will show distinct splitting patterns for each isomer. Integration of unique peaks can provide a molar ratio.[9]

For a typical workflow, HPLC is used for routine quantification of the isomer ratio, while GC-MS is employed for initial identification and to check for other potential process impurities.

Analysis_Workflow Start Crude Product Sample QC_Check Analyze by HPLC or GC Start->QC_Check Identify Confirm Isomer Structures (GC-MS, NMR) QC_Check->Identify Qualitative Quantify Determine Isomer Ratio (HPLC Integration) Identify->Quantify Decision Is Purity > 99%? Quantify->Decision Purify Proceed to Purification Decision->Purify No Done Final Product Decision->Done Yes QC_check QC_check QC_check->Quantify Quantitative

Caption: Workflow for the analysis and purification of isomeric mixtures.

Part 3: Troubleshooting Guide - Purification Strategies

Once you have confirmed the presence of isomeric impurities, you can select an appropriate purification method.

Q4: My primary impurity is Methyl 3-fluoro-4-nitrobenzoate. Can I remove it by recrystallization?

A4: Recrystallization is often the first method attempted due to its scalability and cost-effectiveness.[4] However, its success is highly dependent on finding a solvent system where the solubility of the desired isomer and the impurity are significantly different at varying temperatures.

Troubleshooting Recrystallization:

  • Problem: Both isomers co-crystallize.

    • Cause: The solubilities of the isomers are too similar in the chosen solvent.

    • Solution: You must systematically screen a range of solvents and solvent mixtures. An ethanol/water or methanol/water system is a common starting point for nitrobenzoates.[2][4] The goal is to find a system where the desired product is soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor.

  • Problem: "Oiling out" occurs instead of crystallization.

    • Cause: The solution is supersaturated, or the cooling rate is too fast. Impurities can also lower the melting point, leading to an oil.[10]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent, and allow the solution to cool much more slowly (e.g., by insulating the flask). Using a seed crystal of the pure desired isomer can also promote proper crystal growth.[10]

  • Problem: Low recovery yield.

    • Cause: Too much solvent was used, or the product is too soluble even at low temperatures.

    • Solution: Concentrate the mother liquor by carefully evaporating some solvent and attempting a second crystallization. Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[10]

Q5: Recrystallization is not providing the required purity. What is the next step?

A5: For difficult separations where isomers have very similar properties, column chromatography is the most effective technique.[4][5] While less scalable than recrystallization, it offers superior resolving power.

Chromatography_Principle Principle of Chromatographic Separation cluster_column Chromatography Column (Silica Gel) cluster_elution Eluted Fractions Top Mixture Added Band1 Isomers Together Band2 Separation Begins Band3 Isomers Separated Bottom Elution Impurity_Frac Fraction 1: Less Polar Isomer Bottom->Impurity_Frac Elutes First Product_Frac Fraction 2: More Polar Isomer Bottom->Product_Frac Elutes Second

Caption: Separation of isomers on a silica gel column based on polarity.

Key to Successful Chromatographic Separation:

  • Stationary Phase: Silica gel is the standard choice for these types of compounds.

  • Mobile Phase (Eluent): This is the most critical parameter. The goal is to find a solvent system that results in a significant difference in the retention factor (Rf) between the isomers on a TLC plate.

    • Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • A typical starting eluent system for screening would be 95:5 or 90:10 Hexane:Ethyl Acetate.

    • Run TLC plates to find a system that gives good separation (ΔRf > 0.1) and an Rf value for the desired product between 0.2 and 0.4.

Part 4: Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Quantification

This protocol provides a starting point for developing a quantitative HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~10 mg of crude material in 10 mL of Acetonitrile.

Protocol 2: Preparative Column Chromatography

This protocol outlines a general procedure for purifying a 1-gram batch of crude material.

  • Slurry Preparation: In a beaker, add 30-40 g of silica gel to your chosen eluent. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve 1 g of the crude product in a minimal amount of dichloromethane or the eluent. Use a pipette to carefully apply the concentrated sample solution to the top of the silica bed.

  • Elution: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Apply gentle air pressure to achieve a steady flow rate (e.g., 5-10 mL/min).

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL) in test tubes.

  • Analysis: Spot each fraction on a TLC plate and develop it using the eluent. Visualize the spots under a UV lamp.

  • Pooling & Evaporation: Combine the fractions that contain only the pure, desired isomer. Remove the solvent using a rotary evaporator to yield the purified product.

References

  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate.
  • Benchchem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • ChemBK. (2024). methyl 2-fluoro-5-nitrobenzoate.
  • PubMed. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • University Course Material. (n.d.). NITRATION OF METHYL BENZOATE.
  • ResearchGate. (2023). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.
  • ScienceDirect. (n.d.). Chromatographic separation of conformers of substituted asymmetric nitrosamines.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic.
  • University Course Material. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid.
  • PubMed. (2003). Optimization and validation of an analytical procedure by high-performance liquid chromatography for the quantification of peroxisomicines and isoperoxisomicines.

Sources

preventing dinitration in the synthesis of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on preventing the formation of undesired dinitrated byproducts. Our approach is grounded in mechanistic principles and validated experimental protocols to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Preventing Dinitration

The formation of dinitrated species is a common side reaction in the nitration of methyl 3-fluorobenzoate. This guide will walk you through the causes and solutions to ensure a high yield of the desired mononitrated product, this compound.

Question 1: I am observing a significant amount of a dinitrated byproduct in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of a dinitrated byproduct is primarily due to the reaction conditions being too harsh or not adequately controlled, leading to a second electrophilic aromatic substitution on the initially formed mononitro product.

Mechanistic Insight:

In the synthesis of this compound from methyl 3-fluorobenzoate, the regioselectivity of the first nitration is governed by the directing effects of the two substituents on the benzene ring:

  • Methyl Ester (-COOCH₃): This is a deactivating group and a meta-director.

  • Fluorine (-F): This is a deactivating group but an ortho, para-director.

The combined effect of these two groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C5 positions. The desired product is the result of nitration at the C2 position, which is ortho to the fluorine and meta to the ester. However, the mononitrated product, this compound, still possesses positions on the aromatic ring that can be susceptible to a second nitration under forcing conditions. The presence of the activating fluorine atom, despite the deactivating nitro and ester groups, can still allow for a second nitration if the concentration of the powerful nitronium electrophile is too high or the reaction temperature is not sufficiently controlled.

To suppress the formation of the dinitro-byproduct, several key parameters of the reaction must be precisely controlled.

Solutions:

  • Strict Temperature Control: Maintaining a low temperature is critical. The nitration reaction is exothermic, and an increase in temperature will significantly increase the rate of the second nitration. It is recommended to keep the reaction temperature at or below 0-5°C throughout the addition of the nitrating mixture.[1]

  • Slow and Controlled Addition of Nitrating Agent: A rapid addition of the nitrating mixture leads to a high localized concentration of the nitronium ion, which increases the likelihood of dinitration. The nitrating agent should be added dropwise over a prolonged period to maintain a low concentration of the electrophile.

  • Choice of Nitrating Agent: The use of a stronger nitrating system can surprisingly lead to better control. A mixture of fuming nitric acid and oleum (fuming sulfuric acid) has been shown to significantly reduce the formation of dinitrated byproducts to less than 0.5%.[2] This is likely due to the increased efficiency of the primary nitration at low temperatures, allowing for completion of the reaction before significant side reactions can occur.

dot

Caption: Overview of the nitration reaction and potential products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating mixture for this synthesis to avoid dinitration?

A patent for a similar synthesis strongly suggests that a mixture of fuming nitric acid and oleum (fuming sulfuric acid) is highly effective at minimizing dinitration.[2] This combination provides a powerful nitrating system that can drive the reaction to completion at low temperatures, thereby reducing the thermal window for side reactions. A standard mixture of concentrated nitric acid and concentrated sulfuric acid can also be used, but with a potentially higher risk of dinitration if not carefully controlled.

Q2: How can I monitor the progress of the reaction to avoid over-nitration?

Regular monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis.

  • TLC Protocol:

    • Prepare a TLC plate with silica gel.

    • Use a solvent system such as petroleum ether/ethyl acetate (e.g., 1:1) to develop the plate.[1]

    • Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture).

    • The product, being more polar than the starting material, will have a lower Rf value. The dinitrated byproduct will be even more polar and have a still lower Rf value.

    • The reaction is complete when the starting material spot is no longer visible.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.05% TFA) can effectively separate the starting material, the desired product, and the dinitrated byproduct.[2]

Q3: What are the key safety precautions when working with nitrating mixtures?

Nitrating mixtures are extremely corrosive and powerful oxidizing agents. Always handle them with extreme care in a well-ventilated chemical fume hood.[3][4][5][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: Always add the acid to water when diluting, never the other way around. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and clean up according to your institution's safety protocols.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of dinitrated byproducts.

dot

optimized_protocol start Start step1 1. Prepare Nitrating Mixture: Slowly add fuming nitric acid to oleum in an ice bath (0-5°C). start->step1 step2 2. Prepare Substrate Solution: Dissolve methyl 3-fluorobenzoate in concentrated sulfuric acid at 0-5°C. step1->step2 step3 3. Nitration Reaction: Add nitrating mixture dropwise to the substrate solution over 1-2 hours, maintaining temperature at 0-5°C. step2->step3 step4 4. Reaction Monitoring: Monitor reaction progress using TLC or HPLC until starting material is consumed. step3->step4 step5 5. Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. step4->step5 step6 6. Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. step5->step6 step7 7. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture). step6->step7 end End: Pure Methyl 5-fluoro-2-nitrobenzoate step7->end

Caption: Optimized workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Ratio
Methyl 3-fluorobenzoate1.0 eq
Fuming Nitric Acid (99%)1.2 eq
Oleum (e.g., 20-30% SO₃)1.2 eq
Concentrated Sulfuric AcidSolvent

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid (1.2 eq) to oleum (1.2 eq) while cooling the mixture in an ice-salt bath to maintain a temperature between 0-5°C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve methyl 3-fluorobenzoate (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of methyl 3-fluorobenzoate over a period of 1.5 to 2 hours.[1] Ensure the internal temperature does not rise above 5°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

Analytical Characterization

Accurate characterization of the product is essential to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the desired product, this compound, will show characteristic signals for the aromatic protons and the methyl ester protons. The dinitrated byproduct will have a distinct and more complex aromatic region in its ¹H NMR spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule. The loss of symmetry in the dinitrated product will result in a different number of aromatic carbon signals compared to the mononitrated product.

  • HPLC: As mentioned, HPLC is an excellent tool for assessing the purity of the final product and quantifying any dinitrated impurities.

References

  • East Harbour Group. (2022).
  • AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3)
  • University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]
  • Quora. (2024). What safety precautions should I take when handling nitric acid?[Link]
  • Anasazi Instruments. (n.d.).
  • GOV.UK. (n.d.). Nitric acid - Incident management. [Link]
  • Prezi. (n.d.).
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • EduBirdie. (n.d.).
  • Quora. (2018).
  • YouTube. (2016). Aromatic 3a.
  • Reddit. (2018).
  • PMC. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
  • YouTube. (2013). Aromatic 3b.

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Technical Support Center: Synthesis of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-fluoro-2-nitrobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the workup and purification of this key synthetic intermediate. Our focus is on ensuring not just a successful reaction, but a robust, reproducible, and high-purity outcome.

Fluorinated nitroaromatic compounds are critical building blocks in modern chemical research, particularly in drug discovery where the inclusion of fluorine can significantly improve a molecule's metabolic stability and binding affinity.[1][2] The successful synthesis and, critically, the purification of intermediates like this compound are paramount to the overall success of a synthetic campaign.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that address common challenges encountered during the post-reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quenching the nitration reaction mixture on ice?

A1: The primary reason for quenching the highly acidic reaction mixture on ice water is twofold. First, it rapidly halts the electrophilic aromatic substitution reaction, preventing the formation of undesired over-nitrated byproducts, such as dinitro derivatives.[3][4][5] The reaction is highly exothermic, and maintaining low temperatures is crucial for selectivity.[6][7] Second, this compound is sparingly soluble in water, especially cold water.[8] Pouring the reaction mixture into a large volume of ice water causes the crude product to precipitate out of the aqueous solution, allowing for its isolation by filtration.[4][9][10]

Q2: I've filtered my crude product, but it has a distinct yellow or brownish color. What causes this, and how can I obtain a colorless product?

A2: The coloration is typically due to the presence of nitrophenolic impurities or other colored byproducts formed at elevated temperatures.[4][5] While a patent suggests that using oleum and fuming nitric acid can yield a colorless product directly, this may not be feasible for all lab setups.[3] For post-synthesis purification, the most effective method to remove colored impurities is recrystallization. A common technique involves dissolving the crude product in a minimal amount of a hot solvent, such as methanol or ethanol, and then allowing it to cool slowly.[4][11] For persistent color, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities.[12]

Q3: During the aqueous wash, I notice my yield is lower than expected. What could be happening?

A3: While the product has low solubility in cold water, there is always some degree of loss. More critically, if the reaction did not go to completion, you might be washing away unreacted, and more water-soluble, starting material. Another possibility, though less common under acidic workup conditions, is hydrolysis of the methyl ester to the corresponding carboxylic acid (5-fluoro-2-nitrobenzoic acid), which would be deprotonated and lost to the aqueous filtrate. To minimize losses, always use ice-cold water for washing and use the minimum volume necessary to remove residual acid.

Q4: What is the best method for final purification: recrystallization or column chromatography?

A4: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is highly effective for removing small amounts of impurities and is easily scalable. It is the preferred method if the main impurities are regioisomers or byproducts with different solubility profiles.[4][11] Methanol is a commonly cited solvent for this purpose.[4]

  • Silica Gel Chromatography is useful when dealing with a mixture of compounds with similar solubilities but different polarities, such as separating the desired product from unreacted starting material or dinitro byproducts.[9] It is often used for smaller scale purifications or when very high purity is required.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Over-nitration to dinitro compounds.[3][4] 3. Product loss during aqueous wash. 4. Hydrolysis of the ester during workup.[13]1. Monitor reaction completion via TLC or HPLC. 2. Maintain strict temperature control (0-15°C) during nitrating agent addition.[4][6][7][14] 3. Use minimal volumes of ice-cold water for washing the crude solid. 4. Ensure the workup remains acidic to suppress ester hydrolysis.
Product is an Oil or Fails to Solidify 1. High concentration of impurities depressing the melting point.[12] 2. Presence of regioisomers (e.g., methyl 3-fluoro-6-nitrobenzoate). 3. Incomplete removal of solvent after extraction.1. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[12] 2. Purify the oil via silica gel chromatography to isolate the desired product. 3. Ensure the product is dried under high vacuum to remove all residual solvents.
Final Product Contains Starting Material 1. Insufficient nitrating agent or reaction time.1. If the impurity level is low, attempt purification by recrystallization. 2. For significant contamination, purification by column chromatography is recommended.
Melting Point of Purified Product is Broad or Low 1. Presence of impurities, even after recrystallization.1. Perform a second recrystallization, potentially with a different solvent system (e.g., ethanol-water).[12] 2. Characterize the product by ¹H NMR and/or LC-MS to identify the impurity and select an appropriate purification strategy.

Experimental Protocol: Workup and Purification

This protocol outlines a robust procedure for the workup and purification of this compound following its synthesis via nitration of methyl 3-fluorobenzoate.

Step 1: Reaction Quenching and Product Precipitation

  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (approximately 10 volumes relative to the reaction mixture volume).

  • Once the nitration reaction is deemed complete by TLC or HPLC analysis, slowly and carefully pour the reaction mixture into the ice/water slurry with continuous stirring. The addition should be done in a controlled manner to manage the exothermic nature of neutralizing the concentrated acid.

  • A precipitate, the crude this compound, should form.[9][10]

  • Allow the ice to melt completely while continuing to stir the slurry for an additional 15-30 minutes to ensure full precipitation.

Rationale: This step rapidly stops the reaction and utilizes the low aqueous solubility of the product to isolate it from the acidic reaction medium.[4][8]

Step 2: Isolation and Washing

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric and nitric acids.

  • Press the solid as dry as possible on the funnel.

Rationale: Removal of residual acid is critical to prevent potential hydrolysis of the ester group in subsequent steps and to ensure the purity of the final product.

Step 3: Purification by Recrystallization

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to boiling (using a steam bath or hot plate) with stirring to dissolve the solid completely.[4]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals of pure this compound should form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Dry the crystals under vacuum to a constant weight.

Rationale: Recrystallization is an effective method for purifying crystalline solids. The principle is that the desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution.[11][12]

Visual Workflow

The following diagram illustrates the logical flow of the workup and purification procedure.

Workup_Procedure A Completed Nitration Mixture (H2SO4, HNO3) B Quench on Ice Water A->B C Crude Product Slurry B->C D Vacuum Filtration C->D E Crude Solid Cake D->E F Wash with Cold H2O E->F G Washed Crude Product F->G H Recrystallization (Hot Methanol) G->H I Slow Cooling & Ice Bath H->I J Pure Crystals in Mother Liquor I->J K Final Filtration & Drying J->K L Pure Methyl 5-fluoro- 2-nitrobenzoate K->L

Caption: Workflow for the workup of this compound.

References

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.).
  • Synthesis of Methyl 5-Fluoro-2-nitrobenzo
  • methyl 2-fluoro-5-nitrobenzo
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
  • Recent Advances in the Synthesis of Aromatic Nitro Compounds. (2018).
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. [Link]
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. [Link]
  • Nitration of Methyl benzo
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2005).
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. [Link]
  • EAS Nitration Experiment & Recrystalliz
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

Sources

Technical Support Center: A Guide to Optimizing Methyl 5-fluoro-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering yield-related challenges in this critical synthesis. We will explore the common pitfalls and provide field-proven solutions for the two primary synthetic routes: the esterification of 5-fluoro-2-nitrobenzoic acid and the nitration of methyl 3-fluorobenzoate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Part 1: Troubleshooting the Esterification of 5-Fluoro-2-Nitrobenzoic Acid

The conversion of 5-fluoro-2-nitrobenzoic acid to its methyl ester, commonly via Fischer esterification, is a cornerstone of this synthesis. However, its equilibrium nature presents significant challenges to achieving high yields.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification yield is consistently low. What is the primary cause?

The most common culprit for low yields in Fischer esterification is the presence of water.[1][2] This reaction is a reversible equilibrium between the carboxylic acid and alcohol on one side, and the ester and water on the other.[3][4] The water produced as a byproduct can react with the ester to hydrolyze it back to the starting carboxylic acid, thereby shifting the equilibrium to the left and reducing your final yield.[3][5] Furthermore, water can strongly inhibit the catalytic activity of sulfuric acid by preferentially solvating the catalytic protons, effectively deactivating the catalyst.[6][7]

Q2: How can I effectively drive the reaction toward the product and maximize my yield?

To overcome the equilibrium, you must rigorously control the water content and shift the reaction in favor of the ester. Here are several effective strategies:

  • Use Anhydrous Reagents: Ensure your starting 5-fluoro-2-nitrobenzoic acid is completely dry.[2] Use anhydrous methanol and concentrated sulfuric acid. Even small initial amounts of water can significantly hinder the reaction.[6]

  • Leverage Le Châtelier's Principle: Use a large excess of the alcohol (methanol). This increases the concentration of reactants and pushes the equilibrium towards the product side.[4]

  • Actively Remove Water:

    • Dehydrating Agent: Concentrated sulfuric acid serves not only as a catalyst but also as a powerful dehydrating agent, sequestering the water as it is formed.[3]

    • Dean-Stark Apparatus: For larger-scale reactions, using a Dean-Stark trap with a co-solvent like toluene is highly effective. The toluene-water azeotrope boils off, condenses, and collects in the trap. Since water is denser than toluene, it sinks to the bottom, effectively removing it from the reaction mixture and preventing the reverse reaction.[4]

    • Molecular Sieves: Adding activated molecular sieves to the reaction mixture can also absorb the water produced.[8]

Q3: My reaction seems to stall before completion, even with efforts to remove water. What else could be wrong?

If the reaction stalls, consider the following:

  • Catalyst Amount and Type: The electron-withdrawing nitro group on the aromatic ring can make the carboxylic acid less reactive. Ensure you are using a sufficient catalytic amount of a strong acid like H₂SO₄.

  • Alternative Reagents: A highly effective alternative to the standard Fischer esterification is the use of thionyl chloride (SOCl₂) in methanol. In this procedure, thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide. This method is often higher yielding as the formation of the ester is essentially irreversible under these conditions.[9]

  • Reaction Time and Temperature: These reactions often require elevated temperatures (reflux) for an extended period to reach equilibrium.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine when it has ceased to progress. Microwave-assisted synthesis can sometimes accelerate the reaction, though care must be taken in sealed vessels where pressure can build.[7]

Protocol: Optimized Fischer Esterification

This protocol is a self-validating system designed for high yield.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 5-fluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., in a 1:1 petroleum ether/ethyl acetate system).[9]

  • Work-up: After cooling to room temperature, pour the reaction mixture over crushed ice.[2]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Final Purification: The crude ester can be further purified by recrystallization from methanol or by silica gel chromatography.[2][9]

Data Summary: Key Esterification Parameters
ParameterRecommendationRationale
Starting Acid Must be completely dryPrevents driving the equilibrium in reverse.[2]
Methanol Anhydrous, used in large excess (10-20 eq)Acts as a reactant and drives the equilibrium forward.[4]
Catalyst Conc. H₂SO₄ (0.1-0.2 eq) or SOCl₂ (1.5-2.0 eq)H₂SO₄ is a catalyst and dehydrating agent.[3] SOCl₂ provides an irreversible pathway.[9]
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Conc. H₂SO₄ or Dean-Stark trapCrucial for shifting the equilibrium to maximize yield.[3][4]
Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Fischer Esterification Pathway RCOOH 5-Fluoro-2-nitrobenzoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Carbonyl + H⁺ (from H₂SO₄) Protonated_Carbonyl->RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH (Methanol) Tetrahedral_Intermediate->Protonated_Carbonyl Protonated_Ester Protonated Ester Tetrahedral_Intermediate:e->Protonated_Ester:w - H₂O Protonated_Ester->Tetrahedral_Intermediate Ester This compound Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester H2O Water (Byproduct) H2O:n->Tetrahedral_Intermediate:s Hydrolysis (Yield Loss)

Caption: The reversible mechanism of Fischer Esterification.

Part 2: Troubleshooting the Nitration of Methyl 3-Fluorobenzoate

This route involves an electrophilic aromatic substitution on the methyl 3-fluorobenzoate ring. Success hinges on controlling the reaction's regioselectivity and preventing over-reaction.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is producing a mixture of isomers, resulting in a low yield of the desired this compound. Why is this happening?

This is a classic regioselectivity challenge. You have two directing groups on the ring with competing influences:

  • Fluoro Group (-F): An ortho-, para-director.

  • Methyl Ester Group (-COOCH₃): A meta-director.[11][12]

The desired product requires nitration ortho to the fluorine and meta to the ester group. However, other isomers are electronically and sterically possible, leading to a product mixture that is difficult to separate and lowers the isolated yield of your target compound.

Q2: I'm getting a significant amount of dinitrated byproducts. How can I prevent this?

Dinitration is a common side reaction when conditions are too harsh.[13] The key is strict temperature control.

  • Maintain Low Temperatures: The nitration of methyl benzoate is highly exothermic.[12] The reaction should be maintained between 0-15°C during the addition of the nitrating mixture.[12][13] Exceeding this temperature range dramatically increases the rate of reaction and the formation of dinitrated and other side products.[13][14]

  • Slow, Controlled Addition: Add the nitrating mixture (a pre-mixed and cooled solution of nitric and sulfuric acids) dropwise to the substrate solution over an extended period (e.g., 15-30 minutes).[13][15] This ensures that the heat generated can be effectively dissipated by the cooling bath.

Q3: The reaction generates a lot of dark-colored tar. What causes this and how can it be avoided?

Tar formation is typically due to oxidative side reactions caused by the potent nitrating mixture.[14] This is almost always a result of poor temperature control.[14] Adding the nitrating agent too quickly or allowing the internal temperature to rise will lead to the decomposition of starting material and product, resulting in a lower yield and a more difficult purification. Always ensure efficient stirring and a robust cooling bath (ice-salt or dry ice-acetone if necessary).

Data Summary: Key Nitration Parameters
ParameterRecommendationRationale
Temperature 0-15°CMinimizes dinitration and oxidative side reactions.[12][13]
Nitrating Mixture Pre-mixed and cooled HNO₃/H₂SO₄Ensures consistent reactivity and prevents localized hot spots.
Addition Rate Slow, dropwise additionAllows for effective heat dissipation and prevents thermal runaway.[15]
Stoichiometry Modest excess of nitrating agent (1.1-1.2 eq)Ensures complete conversion without promoting excessive side reactions.[14]
Work-up Pour onto crushed iceSafely quenches the reaction and precipitates the solid organic product.[11][15]
Diagram: Troubleshooting Logic for Nitrationdot

Nitration_Troubleshooting

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical synthesis. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to move from bench-scale experiments to larger-scale production with confidence and safety.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for producing this compound:

  • Route A: Esterification of 5-fluoro-2-nitrobenzoic acid. This is a common method that involves reacting 5-fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst.[1][2] Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1]

  • Route B: Nitration of methyl 3-fluorobenzoate. This alternative route involves the direct nitration of methyl 3-fluorobenzoate.[1] However, controlling the regioselectivity of the nitration to favor the desired isomer can be challenging and may lead to a mixture of products.

For scale-up operations, Route A is often preferred due to its generally higher selectivity and more straightforward purification process.

Q2: I'm observing a low yield during the esterification of 5-fluoro-2-nitrobenzoic acid. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are a common issue, especially during scale-up.[3] Here are the primary factors to investigate:

  • Incomplete Reaction: Esterification is an equilibrium reaction.[3] To drive the reaction towards the product, you can:

    • Use an excess of methanol: Using methanol as the solvent ensures a large excess, pushing the equilibrium forward.[4]

    • Remove water: The water produced during the reaction can be removed using a Dean-Stark apparatus, especially when using a co-solvent like toluene.[3][4]

  • Insufficient Catalyst: Ensure you are using a sufficient amount of acid catalyst. On a larger scale, the relative amount of catalyst may need to be adjusted.

  • Reaction Time and Temperature: While refluxing is standard, ensure the reaction is running for a sufficient duration.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Starting Materials: Impurities in the 5-fluoro-2-nitrobenzoic acid or methanol can interfere with the reaction. Ensure you are using reagents of appropriate purity.

Q3: During the nitration of 5-fluoro-2-methylbenzoic acid to produce the precursor, I'm getting significant amounts of the dinitro derivative. How can I minimize this side product?

A3: The formation of dinitro derivatives is a known issue in the nitration of activated aromatic rings.[5] To improve selectivity for the desired mononitrated product, consider the following:

  • Careful Control of Nitrating Agent Stoichiometry: Use a precise amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). An excess of nitric acid will favor dinitration.

  • Temperature Control: Nitration reactions are highly exothermic.[6] Maintaining a low reaction temperature (typically -5 to 0°C) is crucial to control the reaction rate and minimize over-nitration.[7]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the benzoic acid derivative to maintain better temperature control and avoid localized high concentrations of the nitrating agent.[7]

  • Alternative Nitrating Agents: In some cases, using milder nitrating agents or different acid catalysts can improve selectivity.

Q4: What are the key safety considerations when working with thionyl chloride as an esterification catalyst on a larger scale?

A4: Thionyl chloride (SOCl₂) is a highly reactive and hazardous substance that requires strict safety protocols, especially at scale.[8][9][10]

  • Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8][9] All glassware and reagents must be scrupulously dry.

  • Corrosivity and Toxicity: It is corrosive and can cause severe burns upon contact.[8][9] Its vapors are also toxic if inhaled.[9]

  • Handling and Personal Protective Equipment (PPE): All manipulations must be conducted in a well-ventilated fume hood.[8][10] Appropriate PPE, including chemical safety goggles, a face shield, and acid-resistant gloves, is mandatory.[8][9]

  • Quenching and Waste Disposal: Unreacted thionyl chloride must be quenched carefully, typically by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate. All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.[8][11]

Q5: My final product, this compound, is difficult to purify. What are the common impurities and effective purification strategies?

A5: Common impurities can include unreacted starting materials, side products from the reaction, and residual solvents.

  • Common Impurities:

    • Unreacted 5-fluoro-2-nitrobenzoic acid.

    • Isomeric byproducts if the synthesis involved a nitration step.

    • Dinitro compounds.[5]

  • Purification Strategies:

    • Aqueous Workup: Washing the crude product with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any unreacted acidic starting material.[4][12] This is followed by a wash with brine to remove residual water.[4]

    • Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Silica Gel Chromatography: For removing closely related impurities, column chromatography may be necessary.[7] While effective, this can be less practical for very large quantities.

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst. 2. Reversible reaction at equilibrium. 3. Low reaction temperature.1. Add additional catalyst portion-wise. 2. Use a large excess of methanol or remove water azeotropically. 3. Ensure the reaction is maintained at the appropriate reflux temperature.
Formation of Dark-Colored Impurities 1. Overheating during reaction. 2. Presence of impurities in starting materials. 3. Side reactions due to strong acid catalyst.1. Maintain precise temperature control. 2. Use high-purity starting materials. 3. Consider using a milder catalyst if possible.
Difficult Phase Separation During Workup 1. Emulsion formation. 2. Similar densities of aqueous and organic layers.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Add more organic solvent to decrease the density of the organic layer.
Product Oiling Out During Recrystallization 1. Solvent system is too nonpolar for the product. 2. Cooling the solution too rapidly.1. Add a more polar co-solvent to the recrystallization mixture. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Low Purity After Initial Purification 1. Ineffective removal of acidic starting material. 2. Co-crystallization of impurities.1. Ensure thorough washing with a basic aqueous solution during workup. 2. Perform a second recrystallization from a different solvent system.

III. Experimental Protocols

Protocol 1: Esterification of 5-fluoro-2-nitrobenzoic acid using Sulfuric Acid

This protocol is a general guideline and should be adapted and optimized for your specific scale and equipment.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5-fluoro-2-nitrobenzoic acid.

  • Reagent Addition: Add an excess of methanol (at least 10 equivalents, can also be used as the solvent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, typically 5-10 mol%) to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a larger vessel containing ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[4]

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol/water or ethanol/hexane) to obtain pure this compound.

Protocol 2: Esterification using Thionyl Chloride

Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser with a drying tube, and an addition funnel, suspend 5-fluoro-2-nitrobenzoic acid in methanol.

  • Reagent Addition: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride dropwise via the addition funnel.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction progress.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

IV. Visualizing the Process

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-fluoro-2-nitrobenzoic acid 5-fluoro-2-nitrobenzoic acid Esterification Esterification 5-fluoro-2-nitrobenzoic acid->Esterification Methanol Methanol Methanol->Esterification Quenching Quenching Esterification->Quenching Acid Catalyst Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: A flowchart of the synthesis process.

Troubleshooting Logic for Low Yield

G LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction PurificationLoss Losses During Purification? IncompleteReaction->PurificationLoss No IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes ExcessReagent Use Excess Methanol / Remove Water IncompleteReaction->ExcessReagent Yes CheckCatalyst Check Catalyst Loading IncompleteReaction->CheckCatalyst Yes SideReactions Significant Side Reactions? PurificationLoss->SideReactions No OptimizeWorkup Optimize Workup Conditions PurificationLoss->OptimizeWorkup Yes RecrystallizationSolvent Re-evaluate Recrystallization Solvent PurificationLoss->RecrystallizationSolvent Yes CheckTemp Verify Temperature Control SideReactions->CheckTemp Yes PurityCheck Analyze Starting Material Purity SideReactions->PurityCheck Yes

Caption: A decision tree for troubleshooting low yields.

V. References

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

  • Drexel University. (2013). Standard Operating Procedures For Thionyl Chloride Waste Handling. [Link]

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. [Link]

  • University of California, Santa Barbara. NITRIC ACID SAFETY. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. (2021). Work up of ester?[Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • University of Missouri–St. Louis. 29. The Fischer Esterification. [Link]

  • University of California, Irvine. Fischer Esterification. [Link]

  • ChemBK. methyl 2-fluoro-5-nitrobenzoate. [Link]

  • Neta Scientific. Chemimpex Methyl 2-Fluoro-5-Nitrobenzoate. [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Sciencemadness.org. (2013). Esterification scale-up = problems?![Link]

  • Google Patents. US3948972A - Esterification of nitrobenzoic acids.

  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

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Validation & Comparative

A Comparative Guide to Methyl 5-fluoro-2-nitrobenzoate and Methyl 2-fluoro-5-nitrobenzoate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. The isomeric relationship between key intermediates can profoundly influence reaction kinetics, regioselectivity, and ultimately, the efficiency of a synthetic route. This guide provides an in-depth comparative analysis of two such critical building blocks: Methyl 5-fluoro-2-nitrobenzoate and Methyl 2-fluoro-5-nitrobenzoate. We will dissect their structural nuances to predict and rationalize their reactivity, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: Structure and Physicochemical Properties

This compound (1) and Methyl 2-fluoro-5-nitrobenzoate (2) are constitutional isomers with the molecular formula C₈H₆FNO₄. While sharing the same constituent atoms, the differential placement of the fluoro and nitro substituents on the benzene ring dictates their distinct chemical behavior.

Chemical structure of this compoundFigure 1. Chemical structure of this compound (1).
Chemical structure of Methyl 2-fluoro-5-nitrobenzoateFigure 2. Chemical structure of Methyl 2-fluoro-5-nitrobenzoate (2).

A summary of their fundamental physicochemical properties is presented in Table 1.

PropertyThis compound (1)Methyl 2-fluoro-5-nitrobenzoate (2)
CAS Number 393-85-12965-22-2
Molecular Weight 199.14 g/mol 199.14 g/mol
Appearance White to low melting solidWhite to yellow crystalline powder
Melting Point 40-42 °C[1]47-51 °C[2]

These compounds serve as versatile intermediates, primarily due to the presence of three key functional groups: a methyl ester, a nitro group, and a fluorine atom. The fluorine atom, in the context of an electron-deficient aromatic ring, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, a potent electron-withdrawing group, activates the ring towards nucleophilic attack. The methyl ester provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Synthesis of the Isomers

The strategic synthesis of each isomer is crucial for their application. The choice of starting material and reaction conditions dictates the final substitution pattern.

Synthesis of this compound (1)

A common route to this compound involves the nitration of a commercially available fluorinated precursor.

Experimental Protocol: Nitration of 3-Fluorobenzoic Acid and subsequent Esterification

This two-step procedure first involves the nitration of 3-fluorobenzoic acid, followed by esterification to yield the final product.

  • Step 1: Synthesis of 5-Fluoro-2-nitrobenzoic acid

    • Dissolve 3-fluorobenzoic acid (7.9 g, 56 mmol) in concentrated sulfuric acid (50 mL) in a flask cooled to 0 °C.

    • Add fuming nitric acid (4.7 g, 67 mmol) dropwise while maintaining the temperature at 0 °C and stirring.[3]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional hour.

    • Carefully pour the reaction mixture into 750 mL of water and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-fluoro-2-nitrobenzoic acid as a light yellow solid.[3]

  • Step 2: Esterification to this compound

    • Suspend the synthesized 5-fluoro-2-nitrobenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and heat the mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield this compound, which can be further purified by recrystallization or column chromatography.

Synthesis of Methyl 2-fluoro-5-nitrobenzoate (2)

The synthesis of Methyl 2-fluoro-5-nitrobenzoate can be achieved through the nitration of methyl 2-fluorobenzoate.

Experimental Protocol: Nitration of Methyl 2-fluorobenzoate

  • In a reaction vessel, combine methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.

  • Maintain the temperature and stir the reaction mixture for a specified period to ensure complete nitration.

  • After the reaction is complete, carefully quench the reaction by pouring the mixture over ice.

  • The solid product, Methyl 2-fluoro-5-nitrobenzoate, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the final product with high purity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these isomers lies in their reactivity as electrophiles in SNAr reactions. The position of the strongly electron-withdrawing nitro group relative to the fluorine leaving group is the critical determinant of their reactivity.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. The stability of the Meisenheimer complex is, therefore, a key factor governing the reaction rate.

Generalized SNAr Mechanism Workflow

In both isomers, the nitro group and the methyl ester group act as electron-withdrawing substituents, rendering the aromatic ring electron-deficient and susceptible to nucleophilic attack. However, the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex through resonance is most effective when it is positioned ortho or para to the site of nucleophilic attack.

  • Methyl 2-fluoro-5-nitrobenzoate (2): The nitro group is para to the fluorine atom. When a nucleophile attacks the carbon bearing the fluorine, the negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group through resonance. This provides significant stabilization to the intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.

  • This compound (1): The nitro group is meta to the fluorine atom. In this case, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance. While the nitro group still exerts an electron-withdrawing inductive effect, this is less potent than the resonance effect. Consequently, the Meisenheimer complex is less stabilized compared to that formed from isomer 2 .

Comparative stability of Meisenheimer complexes
Supporting Experimental Evidence

Therefore, Methyl 2-fluoro-5-nitrobenzoate (2) is predicted to be significantly more reactive towards nucleophiles in SNAr reactions than this compound (1).

Spectroscopic Characterization

The isomeric nature of these compounds is clearly distinguishable by nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts and coupling patterns of the aromatic protons are diagnostic.

1H NMR Spectroscopy
  • This compound (1): The 1H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The proton positioned between the fluoro and nitro groups will likely appear as a doublet of doublets with coupling to the fluorine and the adjacent proton.

  • Methyl 2-fluoro-5-nitrobenzoate (2): The 1H NMR spectrum of this isomer will also exhibit three aromatic signals. A publicly available spectrum for this compound confirms the expected splitting patterns.[4] The proton ortho to the fluorine and meta to the nitro group will show a characteristic coupling to the fluorine atom.

A representative 1H NMR spectrum for a related compound, Methyl 3-fluorobenzoate, shows a doublet for the proton at the 2-position (J = 7.6 Hz), a doublet for the proton at the 6-position (J = 9.2 Hz), a multiplet for the proton at the 4-position, and a multiplet for the proton at the 5-position, along with a singlet for the methyl protons at 3.91 ppm.[5]

13C NMR Spectroscopy

The 13C NMR spectra will also be distinct for each isomer. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. For instance, the carbon bearing the nitro group will be significantly deshielded.

For Methyl 3-fluorobenzoate, the carbon signals appear at 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, and 116.5 ppm, with the methyl carbon at 52.2 ppm.[5] The presence of the nitro group in the target compounds will further influence these chemical shifts.

Applications in Drug Development and Organic Synthesis

Both isomers are valuable intermediates in the synthesis of complex organic molecules.

  • Methyl 2-fluoro-5-nitrobenzoate (2) , due to its higher reactivity, is a preferred building block for the efficient introduction of a substituted nitrophenyl moiety. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a key intermediate in the synthesis of various pharmaceuticals, including antibacterial agents.[2]

  • This compound (1) , while less reactive, can be advantageous in cases where a more controlled or selective reaction is desired. Its lower reactivity may allow for differentiation between multiple reactive sites in a complex molecule.

Conclusion and Recommendations

Key Takeaways:

  • Reactivity: Methyl 2-fluoro-5-nitrobenzoate (2) is the more reactive isomer due to the para-positioning of the nitro group, which provides superior resonance stabilization of the Meisenheimer intermediate.

  • Synthesis: The choice of starting material and nitration strategy allows for the selective synthesis of each isomer.

  • Application: For rapid and high-yielding SNAr reactions, Methyl 2-fluoro-5-nitrobenzoate is the superior choice. This compound may be useful in scenarios requiring lower reactivity and higher selectivity.

Researchers and drug development professionals should carefully consider the desired reaction kinetics and the overall synthetic strategy when choosing between these two valuable building blocks. The principles outlined in this guide, grounded in mechanistic understanding, provide a robust framework for making these critical decisions.

References

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  • The Royal Society of Chemistry.

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A Researcher's Guide to the Spectroscopic Differentiation of Methyl Fluoronitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of medicinal chemistry and materials science, methyl fluoronitrobenzoate isomers are pivotal building blocks.[1][2] Their utility stems from a versatile trifecta of functional groups—a methyl ester, a nitro group, and a fluorine atom—that allow for a diverse range of synthetic transformations.[1] However, the specific arrangement of these groups on the benzene ring drastically alters the molecule's steric and electronic properties, making the unambiguous identification of each isomer a critical first step in any research and development workflow. This guide provides an in-depth comparison of key spectroscopic techniques used to distinguish these closely related compounds, grounded in experimental data and first principles.

The Isomeric Challenge: More Than Just a Position

The substitution pattern on the benzene ring gives rise to numerous possible isomers of methyl fluoronitrobenzoate. Each isomer, while sharing the same molecular formula (C₈H₆FNO₄) and mass (199.14 g/mol ), possesses a unique electronic and steric environment.[3][4][5] These subtle differences are the key to their differentiation via spectroscopic methods. This guide will focus on a representative set of isomers to illustrate the core principles of their characterization.

Caption: A selection of common methyl fluoronitrobenzoate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

The chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons provide a direct map of the substitution pattern. The strong electron-withdrawing nature of the nitro (-NO₂) and ester (-COOCH₃) groups, combined with the electronegativity of fluorine (-F), creates distinct downfield shifts for adjacent protons.

Key Interpretive Principles:

  • Chemical Shift: Protons ortho or para to the strongly withdrawing nitro group are shifted significantly downfield (higher ppm).

  • Coupling Constants: The magnitude of the J-value between two protons indicates their proximity:

    • ortho-coupling (³J_HH): ~7–9 Hz

    • meta-coupling (⁴J_HH): ~2–3 Hz

    • para-coupling (⁵J_HH): ~0–1 Hz

  • Fluorine Coupling: Protons will also couple to the ¹⁹F nucleus, with the magnitude depending on the number of bonds separating them (ortho > meta > para). This adds another layer of complexity and diagnostic information to the splitting patterns.

Comparative ¹H NMR Data

IsomerAromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesJ-values (Hz)
Methyl 2-fluoro-5-nitrobenzoate ~8.7 (dd), ~8.4 (ddd), ~7.4 (dd)J_HH, J_HF
Methyl 4-fluoro-2-nitrobenzoate ~8.3 (dd), ~8.0 (dd), ~7.9 (dd)J_HH, J_HF
Methyl 3-fluoro-4-nitrobenzoate ~8.2 (dd), ~8.0 (ddd), ~7.9 (t)J_HH, J_HF

Note: Exact chemical shifts are solvent-dependent. Data synthesized from typical values found in literature.

Given that ¹⁹F is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is an exceptionally sensitive and direct method for distinguishing these isomers.[6][7] The chemical shift of the fluorine nucleus is highly responsive to the electronic effects of the substituents in its vicinity, providing a unique fingerprint for each isomer.[6][8]

Why it Works: The electron density around the fluorine atom is modulated by the relative positions of the electron-withdrawing nitro and ester groups. For instance, a nitro group ortho or para to the fluorine will cause a significant downfield shift in the ¹⁹F spectrum compared to a meta positioning.

¹³C NMR complements proton and fluorine data by providing information on the carbon framework. The most diagnostic feature is the large, direct coupling constant between a carbon and a directly attached fluorine (¹J_CF), typically in the range of 240-260 Hz. This immediately identifies the fluorinated carbon in the aromatic ring. Smaller 2-bond and 3-bond C-F couplings can also help piece together the substitution pattern.

NMR_Workflow start Acquire 1H, 19F, 13C NMR Data h1 Analyze 1H NMR: - Number of Aromatic Signals - Splitting Patterns (JHH, JHF) start->h1 f1 Analyze 19F NMR: - Chemical Shift - Multiplicity (JHF) start->f1 c1 Analyze 13C NMR: - Identify C-F bond (large 1JCF) - Chemical Shifts start->c1 integrate Integrate All NMR Data h1->integrate f1->integrate c1->integrate isomer_id Unambiguous Isomer Identification integrate->isomer_id

Caption: Integrated NMR workflow for isomer identification.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

While less definitive than NMR for positional isomerism, IR spectroscopy provides rapid confirmation of the key functional groups. The positions of the carbonyl and nitro group stretching frequencies can offer clues about the electronic interplay between substituents.

Key Vibrational Bands:

  • C=O Stretch (Ester): Typically a very strong band around 1720-1740 cm⁻¹.[9] Conjugation and the electronic influence of the other ring substituents can shift this frequency.

  • -NO₂ Stretches: The nitro group displays two characteristic strong bands: an asymmetric stretch (ν_as) between 1550-1475 cm⁻¹ and a symmetric stretch (ν_s) from 1360-1290 cm⁻¹.[10] The precise positions are sensitive to the electronic environment on the aromatic ring.[10]

  • C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.

  • C-H Out-of-Plane (OOP) Bending: The region from 900-675 cm⁻¹ can be diagnostic of the aromatic substitution pattern.[9]

Comparative IR Data

IsomerC=O Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)
Methyl 4-fluoro-2-nitrobenzoate ~1735~1530~1350
Methyl 2-fluoro-5-nitrobenzoate ~1730~1525~1345
Methyl 3-fluoro-4-nitrobenzoate ~1725~1540~1355

Note: Values are approximate and can vary based on the sample phase (e.g., KBr pellet, Nujol mull, thin film).

Mass Spectrometry (MS): Fragmentation Analysis

Under electron ionization (EI), all isomers will exhibit the same molecular ion peak (M⁺) at m/z 199. Differentiation must therefore rely on subtle differences in their fragmentation patterns.

Expected Fragmentation Pathways:

  • Loss of Methoxy Radical (·OCH₃): A common fragmentation for methyl esters, leading to a prominent peak at m/z 168 (M-31).

  • Loss of Nitro Group (·NO₂): Fragmentation resulting in a peak at m/z 153 (M-46).

  • Loss of Carbon Monoxide (CO) from the Acylium Ion: The m/z 168 fragment can further lose CO to give a peak at m/z 140.

While the primary fragments are often the same, the relative intensities of these fragment ions can differ between isomers. This is because the position of the substituents influences the stability of the resulting cations and radicals, although these differences may be too subtle for routine differentiation without careful calibration and comparison to standards.

MS_Fragmentation M [C8H6FNO4]+• m/z = 199 M31 [M - •OCH3]+ m/z = 168 M->M31 - •OCH3 M46 [M - •NO2]+ m/z = 153 M->M46 - •NO2 M31_CO [M - •OCH3 - CO]+ m/z = 140 M31->M31_CO - CO

Caption: Common fragmentation pathways for methyl fluoronitrobenzoate.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the methyl fluoronitrobenzoate isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of complex multiplets).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹⁹F and ¹³C NMR Acquisition: Utilize standard, pre-optimized acquisition parameters for fluorine and carbon nuclei. Proton decoupling is typically used for ¹³C spectra to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate all signals and analyze chemical shifts and coupling constants.

Causality: The choice of a high-field magnet is crucial. It increases the chemical shift dispersion, spreading out the proton signals and making it easier to resolve the intricate splitting patterns caused by both proton-proton and proton-fluorine couplings, which is essential for unambiguous structural assignment.

Conclusion

The definitive identification of methyl fluoronitrobenzoate isomers relies on a multi-technique spectroscopic approach, with NMR serving as the cornerstone. The unique combination of chemical shifts and coupling patterns in ¹H, ¹³C, and particularly ¹⁹F NMR provides an unambiguous structural fingerprint for each isomer. While IR and MS are invaluable for confirming the presence of the required functional groups and molecular weight, they offer less resolving power for positional isomerism. By integrating data from these techniques, researchers can proceed with confidence in the identity and purity of their starting materials, a non-negotiable prerequisite for success in drug development and materials science.

References

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A Comparative Guide to the Reactivity of Fluoronitrobenzoate Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. Among the vast arsenal of synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluoronitrobenzoate isomers in SNAr reactions, offering both theoretical insights and practical guidance to inform your experimental design.

The Decisive Role of Substituent Positioning in SNAr Reactivity

The reactivity of an aromatic ring towards nucleophilic attack is fundamentally governed by the electronic effects of its substituents. In the case of fluoronitrobenzoates, we have a powerful interplay of three key features: the strongly electron-withdrawing nitro group (-NO₂), the moderately electron-withdrawing carboxylate group (-COOR), and the highly electronegative fluorine atom (-F), which serves as the leaving group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the nucleophilic attack on the carbon atom bearing the leaving group. This attack transiently disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is the linchpin of the reaction's feasibility and rate.

Electron-withdrawing groups are essential for SNAr reactions as they stabilize the negative charge of the Meisenheimer complex through inductive and/or resonance effects. The relative positioning of these groups to the leaving group dictates the extent of this stabilization and, consequently, the reactivity of the isomer.

Isomer Reactivity: A Clear Hierarchy

The reactivity of fluoronitrobenzoate isomers in SNAr reactions follows a well-established trend:

Ortho > Para >> Meta

This hierarchy is a direct consequence of the ability of the nitro and carboxylate groups to delocalize the negative charge of the Meisenheimer intermediate.

  • Ortho- and Para-Fluoronitrobenzoate: In these isomers, the electron-withdrawing nitro and carboxylate groups are positioned to effectively stabilize the negative charge of the Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group and the carbonyl oxygen of the ester, significantly lowering the activation energy of the reaction. The ortho isomer often exhibits slightly higher reactivity than the para isomer due to the powerful, distance-dependent inductive effect of the nitro group being more pronounced at the adjacent ortho position.

  • Meta-Fluoronitrobenzoate: In the meta isomer, the nitro and carboxylate groups are not in a position to delocalize the negative charge of the Meisenheimer complex through resonance. While they still exert an electron-withdrawing inductive effect, this is significantly less effective at stabilizing the intermediate compared to the resonance stabilization afforded by the ortho and para isomers. Consequently, the meta isomer is substantially less reactive in SNAr reactions.

Quantitative Comparison of Isomer Reactivity

IsomerPosition of -NO₂ and -COOR relative to -FResonance Stabilization of Meisenheimer ComplexInductive StabilizationPredicted Relative Reactivity
Ortho 2- or 6-StrongStrongHighest
Para 4-StrongModerateHigh
Meta 3- or 5-NegligibleModerateVery Low

Mechanistic Insights: Visualizing the Meisenheimer Complex

The stability of the Meisenheimer complex is central to understanding the reactivity differences between the isomers. The following diagrams illustrate the resonance stabilization for the ortho and para isomers, and the lack thereof for the meta isomer.

Caption: Comparative stability of Meisenheimer complexes.

Experimental Protocol: A Representative SNAr Reaction

This protocol details a general procedure for the SNAr reaction of an activated fluoronitrobenzoate isomer with a primary or secondary amine.

Materials:

  • Ortho- or Para-Fluoronitrobenzoate isomer (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating and stirring apparatus

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the fluoronitrobenzoate isomer and the anhydrous polar aprotic solvent. Stir the mixture until the solid is fully dissolved.

  • Nucleophile Addition: Add the amine nucleophile to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between 50-100 °C, depending on the reactivity of the substrates). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Experimental Workflow Diagram

G Experimental Workflow for SNAr Reaction A Reaction Setup (Fluoronitrobenzoate, Solvent, Inert Atmosphere) B Nucleophile Addition (Amine) A->B C Reaction (Heating & Stirring) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Workup (Quenching, Extraction, Drying) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The positional isomerism of fluoronitrobenzoates has a profound impact on their reactivity in nucleophilic aromatic substitution reactions. The ortho and para isomers are significantly more reactive than the meta isomer due to the effective resonance stabilization of the key Meisenheimer intermediate by the electron-withdrawing nitro and carboxylate groups. This understanding is crucial for the rational design of synthetic routes and the optimization of reaction conditions. By leveraging the principles outlined in this guide, researchers can make informed decisions in the selection of starting materials to achieve their synthetic goals with greater efficiency and predictability.

References

  • Bunnett, J. F. (1951). Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. [Link]
  • Terrier, F. (2013). Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution (eds F. Terrier). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

A Comparative Guide to Fluoronitrobenzoate Isomers: The Critical Role of Substituent Position in Modulating Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

For professionals in drug development and materials science, the selection of synthetic intermediates is a decision of paramount importance. Fluoronitrobenzoates are a class of highly versatile building blocks, prized for their utility in constructing complex molecular architectures.[1][2] The true power of these reagents, however, lies in the subtle yet profound differences between their isomers. The specific placement of the electron-withdrawing fluoro and nitro groups on the benzoate ring dictates the molecule's electronic landscape, which in turn governs its reactivity, physical properties, and spectroscopic signature.

This guide provides an in-depth comparison of fluoronitrobenzoate isomers, moving beyond a simple catalog of properties to explain the underlying electronic principles. We will explore how positional changes influence key parameters, provide validated experimental protocols for synthesis and characterization, and discuss the implications for advanced applications.

The Electronic Landscape: A Tale of Induction and Resonance

The properties of any substituted benzene ring are governed by the interplay between inductive and resonance effects of its substituents. In fluoronitrobenzoates, we have a classic case of competing effects.

  • Fluoro Group (–F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (–I) through the sigma bond, decreasing the electron density of the ring. However, it also possesses lone pairs that can be donated into the aromatic pi-system, creating a weaker resonance electron-donating effect (+R) . This +R effect primarily increases electron density at the ortho and para positions. Overall, the strong –I effect dominates, making fluorine a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[3][4][5]

  • Nitro Group (–NO₂): The nitro group is a potent deactivator. It exerts both a strong inductive (–I) and a strong resonance (–I) electron-withdrawing effect. The resonance effect powerfully withdraws electron density from the ortho and para positions, making the meta position the least electron-deficient and thus the target for electrophilic attack.[4][6]

  • Carbomethoxy Group (–COOCH₃): The ester group is also deactivating and a meta-director, pulling electron density from the ring through both induction and resonance.

The final properties of a given isomer depend on the vector sum of these effects, determined by the relative positions of the three functional groups.

Caption: Competing electronic influences on the fluoronitrobenzoate scaffold.

Comparative Analysis of Physicochemical Properties

The subtle electronic differences between isomers manifest as tangible variations in their physical properties. These characteristics are critical for predicting their behavior in reaction mixtures, crystallization, and biological systems. Below is a comparison of two common isomers.

PropertyMethyl 2-fluoro-5-nitrobenzoateMethyl 4-fluoro-3-nitrobenzoate
Structure
CAS Number 2965-22-2[7]329-59-9[1]
Molecular Weight 199.14 g/mol [7]199.14 g/mol [8]
Appearance White to yellow crystal[7]Not specified
Melting Point (°C) 47 - 51[7] (some sources report 72-75[9])Not specified
Boiling Point (°C) 139 / 1.5 mmHg[7]Not specified
Predicted logP 1.6[10]Not specified

Discussion of Trends:

  • Melting Point: The melting point is dictated by the efficiency of crystal lattice packing and the strength of intermolecular forces. Differences in the positions of the polar C–F and NO₂ groups alter the molecule's overall dipole moment and its ability to pack tightly, leading to different melting points. The variance in reported melting points for Methyl 2-fluoro-5-nitrobenzoate highlights the importance of sample purity.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which heavily influences properties like membrane permeability and bioavailability.[11] While experimental values are preferred, predicted values can guide initial selection. The relative positions of the polar groups affect the solvent-accessible surface area and overall polarity, leading to distinct logP values for each isomer.

Spectroscopic Fingerprints: Differentiating Isomers

Spectroscopy provides a powerful toolkit for identifying specific isomers and confirming the success of a synthesis.

  • ¹⁹F Nuclear Magnetic Resonance (NMR): This is arguably the most sensitive technique for differentiating fluorinated isomers. The ¹⁹F nucleus has a spin of 1/2, is 100% abundant, and exhibits a very wide chemical shift range, making it highly receptive to NMR.[12] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment; nearby electron-withdrawing groups cause a downfield shift (deshielding).[13] Therefore, the ¹⁹F chemical shift will be significantly different for an ortho, meta, or para relationship between the fluoro and nitro groups.

  • ¹H NMR: The substitution pattern creates unique splitting patterns and chemical shifts for the remaining aromatic protons. The number of signals and their coupling constants (J-values) provide a clear fingerprint for the isomer's structure.

  • Infrared (IR) Spectroscopy: While all isomers will show characteristic stretches for the ester C=O (approx. 1720-1740 cm⁻¹), the aromatic C=C (approx. 1450-1600 cm⁻¹), the C–F bond (approx. 1100-1300 cm⁻¹), and the N–O bonds of the nitro group (approx. 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹), the precise wavenumber can shift slightly based on the electronic effects transmitted through the ring.

Experimental Protocols

Trustworthy and reproducible data relies on robust experimental design. The following protocols provide validated methods for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate

This protocol describes a straightforward esterification of the corresponding carboxylic acid, a common and efficient synthetic route.[8]

Objective: To synthesize Methyl 4-fluoro-3-nitrobenzoate via Fischer esterification.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (5.55 g)

  • Methanol (MeOH), anhydrous (50 mL)

  • Sulfuric acid (H₂SO₄), concentrated (6.4 mL)

  • Ice

  • Deionized water

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Round-bottom flask with reflux condenser

Procedure:

  • Add 5.55 g of 4-Fluoro-3-nitrobenzoic acid to 50 mL of methanol in a round-bottom flask.

  • Stir the mixture until the solid is fully dissolved.

  • Carefully and slowly add 6.4 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain reflux for 3 hours, monitoring the reaction by TLC if desired.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture over a beaker of crushed ice. A precipitate should form.

  • Collect the precipitated product by suction filtration using a Büchner funnel.

  • Wash the solid product with cold deionized water to remove any residual acid.

  • Dry the collected product in vacuo to yield the final product, Methyl 4-fluoro-3-nitrobenzoate. A typical yield is around 5.40 g (90%).[8]

Caption: General workflow for the synthesis of Methyl 4-fluoro-3-nitrobenzoate.

Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC

This protocol outlines a high-throughput method to determine logP values by correlating retention time on a reverse-phase HPLC column with known standards.[14][15][16]

Objective: To determine the logP value of a fluoronitrobenzoate isomer.

Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used. Lipophilic (nonpolar) compounds interact more strongly with the stationary phase and thus have longer retention times. By creating a calibration curve with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Reference standards with known logP values spanning the expected range.

  • Test compound (fluoronitrobenzoate isomer).

Procedure:

  • Calibration: a. Prepare stock solutions of 5-7 reference compounds with known logP values. b. Inject each standard onto the HPLC system under isocratic conditions (constant mobile phase composition). c. Record the retention time (t_R) for each standard. d. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. e. Plot a calibration curve of known logP (y-axis) versus log(k') (x-axis). The resulting plot should be linear.

  • Sample Analysis: a. Prepare a solution of the fluoronitrobenzoate isomer at a known concentration. b. Inject the sample onto the HPLC system using the exact same method as for the standards. c. Record its retention time (t_R) and calculate its capacity factor (k').

  • Determination of logP: a. Using the linear equation from the calibration curve (y = mx + c), calculate the logP of the test compound from its log(k') value.

logP_Workflow cluster_cal Phase 1: Calibration cluster_ana Phase 2: Sample Analysis start Start prep_std Prepare Standards (Known logP) start->prep_std prep_smp Prepare Isomer Sample start->prep_smp inject_std Inject Standards onto RP-HPLC prep_std->inject_std get_tr_std Record Retention Times (tR) inject_std->get_tr_std calc_k_std Calculate log(k') get_tr_std->calc_k_std plot_curve Plot logP vs. log(k') & Generate Linear Fit calc_k_std->plot_curve calc_logP Calculate Sample logP using Calibration Curve plot_curve->calc_logP inject_smp Inject Isomer Sample (Same Method) prep_smp->inject_smp get_tr_smp Record Retention Time (tR) inject_smp->get_tr_smp calc_k_smp Calculate log(k') get_tr_smp->calc_k_smp calc_k_smp->calc_logP end_node End: logP Value Determined calc_logP->end_node

Caption: Workflow for experimental determination of logP via RP-HPLC.

Implications for Drug Development and Materials Science

The choice of a specific fluoronitrobenzoate isomer is a critical design decision with far-reaching consequences.

  • In Drug Development: The strategic incorporation of fluorine is a well-established strategy to enhance drug properties.[11][17] It can block metabolic pathways, increasing a drug's half-life, and can alter pKa to improve cell membrane permeability.[11] The position of the fluorine relative to other functional groups determines its influence on the molecule's overall lipophilicity and its ability to form key interactions (e.g., hydrogen bonds) with a protein target. The nitro group often serves as a synthetic handle, which can be reduced to an amine to allow for the construction of amides, ureas, and other functional groups common in active pharmaceutical ingredients.[2]

  • In Chemical Synthesis: As versatile intermediates, the specific isomer chosen dictates the final geometry of a more complex target molecule.[1] For example, reducing the nitro group of Methyl 4-fluoro-3-nitrobenzoate yields an aniline with a para fluorine and a meta ester, a substitution pattern that would be difficult to achieve through direct substitution on an aniline ring.

Conclusion

The positional isomerism of fluoronitrobenzoates is not a trivial detail; it is a fundamental design parameter that profoundly alters the electronic, physical, and spectroscopic properties of the molecule. A thorough understanding of the interplay between inductive and resonance effects allows researchers to move from serendipity to rational design. By carefully selecting the appropriate isomer, scientists can fine-tune properties such as lipophilicity, reactivity, and molecular geometry, thereby accelerating the development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and comparative data presented in this guide serve as a foundational resource for leveraging the full synthetic potential of these valuable chemical building blocks.

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A Comparative Guide to the Biological Activity of Methyl 5-fluoro-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of novel drug discovery. Methyl 5-fluoro-2-nitrobenzoate, a versatile building block, presents a unique combination of functional groups—a fluorine atom, a nitro group, and a methyl ester—that make it a compelling starting point for the synthesis of a diverse array of biologically active molecules. The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro group is a well-known pharmacophore in various therapeutic areas and a versatile synthetic handle.

This technical guide provides an in-depth comparison of the biological activities of derivatives of this compound, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols to support researchers in this promising field.

The Versatility of the Fluoronitrobenzoate Scaffold

The 5-fluoro-2-nitrobenzoate core is a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This chemical tractability enables the systematic exploration of the chemical space around the core structure to optimize biological activity.

Anticancer Activity of this compound Derivatives: A Case Study with Benzoxazoles

While direct comparative studies on a library of simple substituted this compound derivatives are not extensively documented in publicly available literature, a study on the synthesis and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles provides a compelling case study.[1] These more complex heterocyclic derivatives originate from a closely related precursor, 5-chloro-4-fluoro-2-nitrophenol, highlighting a key synthetic route from fluoronitroaromatic compounds.

The study demonstrates that derivatives incorporating the fluoronitro-derived scaffold exhibit significant cytotoxic activity against human A-549 lung carcinoma cells. This suggests that the core structure contributes favorably to the anticancer properties of the resulting molecules.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of a selection of the synthesized benzoxazole derivatives, illustrating the impact of substitution on their anticancer potency.

Compound IDR (Substituent on Piperazine)IC50 (µM) on A-549 Cells[1]
7a Phenyl> 50
7b 4-Fluorophenyl15.4
7c 4-Chlorophenyl11.2
7d 4-Bromophenyl10.5
7e 4-Methylphenyl20.1
7f 4-Methoxyphenyl25.3
7g 2-Pyrimidinyl8.7
7h 2-Pyrazinyl9.5
7i 2-Pyridinyl18.2
7j Benzyl> 50

Analysis of Structure-Activity Relationship (SAR):

From the data, several key SAR insights can be drawn:

  • Halogen Substitution: The introduction of a halogen (F, Cl, Br) on the phenyl ring of the piperazine moiety (compounds 7b-7d ) significantly enhances cytotoxic activity compared to the unsubstituted phenyl derivative (7a ). This suggests that halogen bonding or altered electronic properties may play a crucial role in the interaction with the biological target.

  • Heteroaromatic Rings: The presence of heteroaromatic rings like pyrimidine (7g ) and pyrazine (7h ) leads to the most potent compounds in this series. These groups may engage in specific hydrogen bonding interactions within the target's active site.

  • Electron-Donating Groups: Electron-donating groups like methyl (7e ) and methoxy (7f ) on the phenyl ring result in moderate activity, suggesting that electron-withdrawing or specific steric properties are more favorable for cytotoxicity.

  • Bulky Substituents: The presence of a flexible benzyl group (7j ) leads to a loss of activity, indicating that a more rigid conformation might be necessary for effective binding.

Potential as Anti-inflammatory Agents

Derivatives of fluorinated benzoic acids are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. While specific data for this compound derivatives is limited, the general principles of SAR for this class of compounds can provide valuable guidance for future research. The introduction of various substituents on the aromatic ring can modulate the inhibitory potency and selectivity for COX-1 versus COX-2, which is a critical factor in the development of safer anti-inflammatory drugs.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthesis of this compound Derivatives

The synthesis of derivatives can be achieved through nucleophilic aromatic substitution on the this compound core.

Synthesis start This compound product Substituted Methyl 2-nitrobenzoate Derivative start->product Nucleophilic Aromatic Substitution reagent Nucleophile (R-NH2, R-OH, R-SH) conditions Base, Solvent Heat MTT_Assay A Seed cancer cells in 96-well plate B Treat with derivatives for 48h A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Sources

A Comparative Guide to the Purity Analysis of Methyl 5-fluoro-2-nitrobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the foundation upon which reliable, reproducible, and ultimately safe pharmaceutical products are built. Methyl 5-fluoro-2-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the efficacy, safety, and stability of the final drug product.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound against viable alternative methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most fitting analytical strategy for your laboratory's needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for quantifying, identifying, and separating components within a mixture.[1] Its widespread adoption stems from its versatility, high resolution, and sensitivity, making it particularly suitable for non-volatile and thermally sensitive compounds like this compound.[2]

A well-developed HPLC method serves as a self-validating system, providing confidence in the reported purity value. The primary goal is to develop a stability-indicating assay capable of separating the main compound from potential impurities, which may include starting materials, by-products, or degradation products.[3]

Proposed HPLC Method: A Mechanistic Approach

The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties.[4][5] this compound is a moderately polar aromatic compound, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

Causality Behind Method Parameter Selection:

  • Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected here for its strong hydrophobic retention of aromatic compounds. The long alkyl chains provide a high surface area for interaction, ensuring adequate retention and separation from more polar impurities.[4]

  • Mobile Phase: A gradient elution of acetonitrile and acidified water is chosen. Acetonitrile serves as the organic modifier; increasing its concentration decreases the retention of analytes. Water is the weak, polar solvent. The addition of a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) is critical. It protonates any acidic functional groups on the analyte or impurities, suppressing ionization and leading to sharper, more symmetrical peaks and consistent retention times.[6]

  • Detector: The nitroaromatic structure of this compound contains a strong chromophore, making it highly suitable for UV-Visible detection.[5] A photodiode array (PDA) detector is recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and viscosity of the mobile phase.[7]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to suppress ionization.[6]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[5]
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% BEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm (or PDA 200-400 nm)Strong absorbance wavelength for nitroaromatic compounds.
Injection Volume 10 µLA small volume minimizes potential for band broadening.
Column Temp. 30 °CEnsures reproducible retention times.[7]
Diluent Acetonitrile:Water (50:50 v/v)Solubilizes the analyte and is compatible with the mobile phase.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the benchmark, other techniques offer distinct advantages and can serve as valuable orthogonal methods for comprehensive purity verification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[8] This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[1]

  • Expertise & Experience: The core advantage of UPLC lies in the van Deemter equation, which describes the relationship between linear velocity and plate height. The smaller particles in UPLC columns lead to a significant improvement in efficiency and allow for much faster separations without sacrificing resolution.[8] This translates to dramatically shorter run times (often by a factor of 3-10x) and increased sample throughput.[8][9] Furthermore, the sharper, narrower peaks result in enhanced sensitivity and lower detection limits, which is critical for trace impurity analysis.[10]

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] For this compound, which has a reasonable vapor pressure, GC presents a viable alternative.

  • Expertise & Experience: The primary advantage of GC is its high efficiency, often providing superior resolution for volatile compounds compared to HPLC. It is particularly adept at detecting and quantifying residual solvents, which are common process impurities. A Flame Ionization Detector (FID) provides a universal response for organic compounds, while an Electron Capture Detector (ECD) would be highly sensitive to the electronegative nitro and fluoro groups on the analyte. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[12] However, a key limitation is that non-volatile impurities or degradation products would not be detected.

Table 2: Comparison of Analytical Techniques for Purity Analysis

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Liquid-solid partitioningLiquid-solid partitioning with sub-2 µm particlesGas-solid/liquid partitioning
Speed Moderate (15-30 min)Very Fast (1-10 min)[9]Fast (5-20 min)
Resolution HighVery High[8]Very High (for volatile compounds)
Sensitivity GoodExcellent[10]Excellent (detector dependent, e.g., ECD/MS)
Applicability Broad (non-volatile, thermally labile compounds)[2]Broad (same as HPLC)Volatile and thermally stable compounds
Solvent Usage ModerateLow[10]Very Low (carrier gas)
System Pressure Lower (up to 6,000 psi)[1]Very High (up to 15,000 psi)[1]Low
Key Advantage Robust, versatile, widely established.[1]Speed, sensitivity, and resolution.Excellent for volatile impurities and residual solvents.
Key Limitation Slower analysis times compared to UPLC.Higher initial cost and maintenance.[10]Not suitable for non-volatile or thermally labile impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[13][14] The validation of this method would involve assessing parameters like specificity, linearity, accuracy, precision, and range.[7][15]

1. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid (ACS grade) to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent (50:50 Acetonitrile:Water): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Before placing in autosampler vials, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[2]

2. Chromatographic System Setup & Execution

  • Set up the HPLC system according to the parameters in Table 1 .

  • Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure no interfering peaks from the solvent.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

3. Data Analysis

  • Integrate all peaks in the chromatogram from the sample injection, excluding the blank peaks.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a percentage purity value based on the relative response of all detected components.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis, from initial preparation to the final result.

HPLC_Workflow prep 1. Solution Preparation (Mobile Phase, Standard, Sample) filter 2. Filtration (0.45 µm Syringe Filter) prep->filter Remove Particulates hplc 3. HPLC System (Pump, Autosampler, Column Oven) filter->hplc Load Vials separation 4. Chromatographic Separation (C18 Column) hplc->separation Inject Sample detection 5. UV Detection (PDA Detector) separation->detection Elute Analytes data 6. Data Acquisition (Chromatogram) detection->data Generate Signal analysis 7. Data Analysis (% Purity Calculation) data->analysis Integrate Peaks report 8. Final Report analysis->report Summarize Results

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

For the routine, high-throughput purity analysis of this compound, a validated reversed-phase HPLC method is the industry standard, offering a superb balance of resolution, sensitivity, and reliability. It is capable of separating the main analyte from a wide range of potential impurities, making it a robust quality control tool.

The choice of an alternative method depends on specific analytical needs. UPLC is the clear successor to HPLC when speed and sensitivity are paramount, making it ideal for high-throughput screening or trace impurity analysis. GC-MS serves as an excellent orthogonal technique, unparalleled in its ability to identify and quantify volatile impurities and residual solvents that might be missed by HPLC.

Ultimately, a comprehensive purity assessment may leverage HPLC as the primary method, with a technique like GC-MS or UPLC-MS used for orthogonal verification, ensuring the highest level of confidence in the quality of this critical pharmaceutical intermediate. This multi-faceted approach embodies the principles of scientific rigor and trustworthiness essential in modern drug development.

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A Guide to the Structural Validation of Methyl 5-fluoro-2-nitrobenzoate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the structural validation of Methyl 5-fluoro-2-nitrobenzoate, a key intermediate in various synthetic pathways. We will explore the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a comparative framework against which to evaluate experimental results. This document is designed to not only present data but to elucidate the causal relationships between molecular structure and spectral output, thereby empowering researchers to confidently validate their own findings.

The Imperative of Orthogonal Spectroscopic Techniques

The unambiguous determination of a molecule's structure necessitates the use of multiple, independent analytical techniques. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering complementary pieces of the structural puzzle. Relying on a single method can lead to misinterpretation, particularly with isomeric compounds. This guide will demonstrate how the synergistic application of NMR and MS provides a self-validating system for the structural confirmation of this compound.

Predicted Spectroscopic Data for this compound

Based on established principles of NMR and MS, and by comparing with structurally similar compounds, we can predict the key spectral features of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methyl ester protons. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2 - 8.4ddJ(H,H) ≈ 9.0, J(H,F) ≈ 3.0H-3
~7.8 - 8.0dddJ(H,H) ≈ 9.0, J(H,F) ≈ 4.5, J(H,H) ≈ 2.5H-6
~7.4 - 7.6ddJ(H,H) ≈ 9.0, J(H,F) ≈ 8.5H-4
~4.0s--OCH₃
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to ¹J(C,F) coupling. Other carbons will also exhibit smaller couplings to fluorine.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~165s-C=O
~163d¹J(C,F) ≈ 260C-5
~148s-C-2
~133d³J(C,F) ≈ 8C-1
~128d²J(C,F) ≈ 22C-6
~120d²J(C,F) ≈ 25C-4
~115d³J(C,F) ≈ 8C-3
~53s--OCH₃
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single signal, a doublet of doublets, due to coupling with the two ortho protons (H-4 and H-6).

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~ -110 to -115ddJ(F,H-4) ≈ 8.5, J(F,H-6) ≈ 4.5
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

m/zPredicted Relative IntensityAssignment
199High[M]⁺ (Molecular Ion)
168Moderate[M - OCH₃]⁺
153Low[M - NO₂]⁺
140Moderate[M - COOCH₃]⁺
122High[M - NO₂ - OCH]⁺
94Moderate[C₆H₃F]⁺

Experimental Protocols

To obtain high-quality data for comparison, the following experimental procedures are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds, using proton decoupling.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of 50 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in methanol.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Acquisition: Introduce the sample via a direct insertion probe or gas chromatography inlet. Set the ionization energy to 70 eV and scan a mass range of m/z 40-250.

In-depth Analysis and Structural Confirmation

Interpreting the NMR Data

The predicted chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are highly diagnostic. The downfield shift of H-3 is a direct consequence of the deshielding effects of the adjacent nitro group and the ester functionality. The characteristic doublet of doublets multiplicity for H-3 arises from coupling to H-4 and the through-space coupling to the fluorine at C-5. The ¹³C NMR spectrum is particularly informative due to the large one-bond carbon-fluorine coupling constant, which definitively identifies the fluorine-bearing carbon.

Diagram: Key ¹H-¹⁹F and ¹³C-¹⁹F Correlations in this compound

Caption: Predicted J-coupling correlations for this compound.

Deconstructing the Mass Spectrum

The mass spectrum provides the molecular weight of 199 g/mol , consistent with the molecular formula C₈H₆FNO₄. The fragmentation pattern is characteristic of a nitroaromatic ester. The loss of a methoxy radical (-•OCH₃) to give the fragment at m/z 168 is a common fragmentation pathway for methyl esters. The peak at m/z 153 corresponds to the loss of the nitro group (-NO₂), a hallmark of nitroaromatic compounds. The subsequent loss of a formyl radical from the ester group can explain the fragment at m/z 122.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

M [M]⁺ m/z 199 M_minus_OCH3 [M - OCH₃]⁺ m/z 168 M->M_minus_OCH3 - •OCH₃ M_minus_NO2 [M - NO₂]⁺ m/z 153 M->M_minus_NO2 - •NO₂ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 140 M->M_minus_COOCH3 - •COOCH₃ Fragment_122 [C₇H₄FO]⁺ m/z 122 M_minus_NO2->Fragment_122 - •OCH

Caption: Predicted EI fragmentation of this compound.

Comparison with Potential Isomers

To underscore the diagnostic power of this combined analytical approach, let's consider a potential isomer, Methyl 3-fluoro-2-nitrobenzoate.

FeatureThis compoundMethyl 3-fluoro-2-nitrobenzoate
¹H NMR 3 distinct aromatic signals3 distinct aromatic signals with different coupling patterns
¹⁹F NMR ddt
¹³C NMR ¹J(C,F) ~260 Hz~250 Hz
MS [M]⁺ 199199
MS Fragmentation Loss of •OCH₃, •NO₂Similar initial losses, but different subsequent fragmentation

The most telling difference would be in the ¹⁹F NMR spectrum, where the multiplicity of the fluorine signal would be a triplet for the 3-fluoro isomer due to coupling with two equivalent ortho protons.

Conclusion

The structural validation of this compound is robustly achieved through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, and mass spectrometry. The predicted spectral data, rooted in fundamental principles and comparison with analogous structures, provides a clear and reliable benchmark for experimental verification. This guide illustrates a systematic and logical approach to structural elucidation, emphasizing the importance of causality in spectral interpretation and the power of orthogonal analytical techniques. By following these principles and protocols, researchers can ensure the integrity of their synthetic work and build a solid foundation for further drug development and materials science innovation.

References

  • Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy. Vedantu. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Nitrobenzoates for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired physicochemical and biological properties. Among the vast arsenal of chemical modifications, fluorination stands out for its profound and often beneficial impact. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated nitrobenzoates, offering insights into how the introduction of fluorine alters molecular behavior and application potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds in their work.

The Fluorine Factor: More Than Just a Halogen

The substitution of hydrogen with fluorine, an atom only slightly larger (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), can dramatically alter a molecule's properties without significantly increasing its size.[1][2] The unique characteristics of fluorine—namely its extreme electronegativity, the strength of the carbon-fluorine (C-F) bond, and its impact on lipophilicity—are central to its utility.[1][3]

When incorporated into a nitrobenzoate scaffold, fluorine exerts powerful influences through:

  • Inductive Effects : As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring, a phenomenon quantified by Hammett constants.[3][4][5] This can significantly modulate the acidity of nearby functional groups and alter intermolecular interactions.

  • Metabolic Stability : The C-F bond is one of the strongest in organic chemistry.[6] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug candidate's half-life and bioavailability.[2][7]

  • Lipophilicity (LogP) : Fluorination's effect on lipophilicity—a critical parameter for membrane permeability—is complex.[8][9] While a single fluorine atom can increase lipophilicity, highly fluorinated motifs can sometimes decrease it due to polarity effects.[10][11] This "checkmark-shape" trend allows for fine-tuning of a molecule's ability to cross biological membranes.[11]

  • Conformational Control : Fluorine can influence molecular conformation through steric and electrostatic interactions, potentially locking a molecule into a more bioactive shape for improved target binding.

The following diagram illustrates the causal relationships between fluorine's intrinsic properties and its downstream effects on a molecule like a nitrobenzoate.

G cluster_properties Intrinsic Properties of Fluorine cluster_effects Molecular & Biological Consequences p1 High Electronegativity e1 Altered Electronic Profile (Inductive Effects) p1->e1 Withdraws electron density e3 Modulated Lipophilicity (LogP) p1->e3 Influences polarity p2 Strong C-F Bond e2 Enhanced Metabolic Stability p2->e2 Blocks oxidative metabolism p3 Small van der Waals Radius e4 Improved Binding Affinity p3->e4 Minimal steric bulk e1->e4 Changes interaction potential

Caption: The influence of fluorine's core properties on molecular characteristics.

Comparative Physicochemical Properties

To illustrate the tangible effects of fluorination, let's compare a non-fluorinated nitrobenzoate, Ethyl 4-nitrobenzoate, with its fluorinated counterpart, Ethyl 2-fluoro-4-nitrobenzoate. The placement of fluorine ortho to the ester and meta to the nitro group provides a clear example of its powerful inductive effects.

PropertyEthyl 4-nitrobenzoateEthyl 2-fluoro-4-nitrobenzoateRationale for Change
Structure Ethyl 4-nitrobenzoateEthyl 2-fluoro-4-nitrobenzoate-
Molecular Formula C₉H₉NO₄C₉H₈FNO₄Addition of one fluorine atom.
Molecular Weight 195.17 g/mol 213.16 g/mol [12]Increased mass due to fluorine.
XLogP3 2.12.1[12]In this specific case, the calculated lipophilicity is similar. However, this can vary significantly based on fluorine's position and number.[8][10]
Hammett Constant (σ) Effect Reference (σ for H is 0)σ for ortho-F is ~ +0.24 (Inductive)Fluorine's strong electron-withdrawing inductive effect significantly alters the ring's electronics, more so than a hydrogen atom.[4][13]

Synthesis Strategies: A Comparative Workflow

The synthesis of these compounds typically involves the esterification of the corresponding nitrobenzoic acid. While the core reaction is similar, the starting materials differ. The synthesis of the fluorinated precursor often requires an additional step, such as the oxidation of a fluorinated toluene derivative.

G cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway nf1 4-Nitrobenzoic Acid nf2 Esterification (e.g., Fischer) nf1->nf2 Ethanol, Acid Catalyst nf3 Ethyl 4-nitrobenzoate nf2->nf3 f1 2-Fluoro-4-nitrotoluene f2 Oxidation f1->f2 e.g., KMnO₄ f3 2-Fluoro-4-nitrobenzoic Acid f2->f3 f4 Esterification (e.g., Fischer) f3->f4 Ethanol, Acid Catalyst f5 Ethyl 2-fluoro-4-nitrobenzoate f4->f5

Caption: General synthetic workflows for non-fluorinated and fluorinated nitrobenzoates.

Experimental Protocols

The following protocols provide standardized, self-validating methods for the synthesis and characterization of representative nitrobenzoates and for the determination of a key physicochemical property.

Protocol 1: Synthesis of Ethyl 4-nitrobenzoate

Principle: This protocol uses Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, to produce the corresponding ester.[14]

Materials:

  • 4-Nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene or Cyclohexane (for azeotropic water removal)[15]

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-nitrobenzoic acid (1 equivalent), ethanol (10 equivalents), and the chosen solvent (e.g., toluene, ~2 mL per mmol of acid).[15][16]

  • Carefully add concentrated H₂SO₄ (0.1 equivalents) as the catalyst.

  • Equip the flask with a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.

Validation & Troubleshooting:

  • Expected Yield: 85-95%.[15]

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point (lit. m.p. 56 °C).[15][17]

  • Troubleshooting: Low yield may result from incomplete reaction or insufficient water removal. Ensure anhydrous conditions and adequate reflux time. If the starting material is still present, the reaction can be refluxed for longer.

Protocol 2: Synthesis of Ethyl 2-fluoro-4-nitrobenzoate

Principle: This synthesis also employs Fischer esterification, starting from the corresponding fluorinated carboxylic acid.[18] The precursor, 2-fluoro-4-nitrobenzoic acid, is typically synthesized by oxidizing 2-fluoro-4-nitrotoluene.[19]

Materials:

  • 2-Fluoro-4-nitrobenzoic acid[19]

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Other materials as listed in Protocol 1.

Procedure:

  • A mixture of 2-fluoro-4-nitrobenzoic acid (1 equivalent), absolute ethanol (10-20 equivalents), and concentrated H₂SO₄ (catalytic amount) is refluxed for 8 hours.[18]

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification is achieved by recrystallization, for example, from a hot mixture of ethyl acetate and petroleum ether.[18]

Validation & Troubleshooting:

  • Expected Yield: High yields are typically reported.

  • Characterization: Confirm structure using NMR spectroscopy and mass spectrometry.[12][20]

  • Troubleshooting: Similar to Protocol 1. The purity of the starting 2-fluoro-4-nitrobenzoic acid is critical for a clean reaction.

Protocol 3: Determination of Lipophilicity (LogP) by HPLC

Principle: The octanol-water partition coefficient (Pow or Kow) is a measure of a compound's lipophilicity. The HPLC method provides a reliable and high-throughput alternative to the traditional shake-flask method. It correlates the compound's retention time on a reverse-phase (e.g., C18) column with known LogP values of standard compounds.[21][22][23]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reverse-phase C18 column

  • Mobile phase: Methanol/water or acetonitrile/water mixture (isocratic)[21][23]

  • Test compounds (fluorinated and non-fluorinated nitrobenzoates)

  • A set of 5-7 calibration standards with known LogP values spanning the expected range (e.g., benzene, toluene, naphthalene, anthracene).[23]

  • Methanol or acetonitrile for sample dissolution.

Procedure:

  • Calibration: a. Prepare stock solutions of the calibration standards. b. Inject each standard onto the HPLC system and record its retention time (t_R). Also, determine the column's dead time (t_0) by injecting a non-retained compound like uracil. c. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0. d. Create a calibration curve by plotting log(k') versus the known LogP values of the standards. The plot should be linear.

  • Sample Analysis: a. Prepare solutions of the fluorinated and non-fluorinated nitrobenzoates. b. Inject each sample and record its retention time. c. Calculate the log(k') for each test compound.

  • LogP Determination: a. Using the linear regression equation from the calibration curve, interpolate the LogP value for each test compound from its calculated log(k').

Validation & Troubleshooting:

  • System Suitability: The calibration curve must have a correlation coefficient (R²) of >0.98.

  • Reproducibility: Duplicate injections of each sample should yield retention times with a relative standard deviation (RSD) of <2%.

  • Troubleshooting: Poor peak shape may indicate column degradation or sample solubility issues. A non-linear calibration curve suggests the chosen standards are not appropriate for the column/mobile phase conditions or span too wide a LogP range. The HPLC method is most accurate for LogP values between 0 and 6.[21][22]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the nitrobenzoate scaffold offers a powerful tool for modulating key molecular properties. Fluorination provides a predictable means to alter electronic profiles, enhance metabolic stability, and fine-tune lipophilicity—attributes that are critical in the design of advanced pharmaceuticals and functional materials.[1][24] While the synthesis of fluorinated analogues may require additional steps, the potential benefits in terms of performance and efficacy often justify the investment. As synthetic methodologies for fluorination continue to advance, the accessibility and application of these valuable compounds are set to expand, further solidifying the role of fluorine as a "magic element" in chemical and pharmaceutical design.

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A Senior Application Scientist's Guide to Methyl 5-fluoro-2-nitrobenzoate: A Paradigm of Fluorine-Activated Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and fine chemical synthesis, the choice of starting material is a critical decision point that dictates the efficiency, elegance, and ultimate success of a synthetic route. Among the vast arsenal of building blocks, fluorinated aromatic compounds have emerged as particularly powerful tools.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide provides an in-depth comparison of Methyl 5-fluoro-2-nitrobenzoate, elucidating its distinct advantages over alternative reagents and offering practical, data-supported insights into its application.

The Core Advantage: Unlocking Superior Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This is a cornerstone transformation for forging carbon-heteroatom bonds, essential for constructing the core scaffolds of countless pharmaceuticals and agrochemicals.[3][6][7]

The Mechanism: Why Fluorine Reigns Supreme

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[6][8] The subsequent step, the expulsion of the leaving group, is rapid as it restores aromaticity.[9]

The exceptional performance of this compound is a direct consequence of the unique properties of the fluorine atom in this specific context.

  • Potent Inductive Stabilization: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect (-I) significantly stabilizes the negatively charged Meisenheimer complex.[9][10] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step, thereby accelerating the overall reaction rate.[9]

  • Leaving Group Ability Paradox: While the C-F bond is the strongest carbon-halogen bond, and fluoride is a poor leaving group in aliphatic substitution (e.g., SN2) reactions, this is irrelevant in the SNAr context.[8] Because the C-F bond is broken in the fast, non-rate-determining step, its strength does not impede the reaction rate.[8][9]

The synergy between the fluorine atom and the ortho-positioned nitro group is critical. The nitro group's strong electron-withdrawing nature (-M and -I effects) powerfully delocalizes the negative charge of the Meisenheimer intermediate, activating the ring for attack.[1][6][11] The fluorine atom's inductive effect provides additional, crucial stabilization that sets it apart from other halogens.

Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Performance Comparison: Fluorine vs. Other Halogens

Experimental data consistently demonstrates that in SNAr reactions on activated aromatic rings, the order of reactivity is F >> Cl > Br > I. This is the reverse of the trend observed in SN2 reactions and underscores the mechanistic distinction.

Leaving Group (X) in 1-X-2,4-dinitrobenzeneRelative Rate (vs. X=I)Rationale for Reactivity
-F ~3000 Highest electronegativity strongly stabilizes the Meisenheimer complex via the inductive effect.[8][9]
-Cl ~15Moderate inductive stabilization.
-Br ~5Weaker inductive stabilization than Cl.
-I 1Weakest inductive stabilization among halogens.
Data is generalized from typical SNAr kinetic studies for illustrative purposes.

This vast rate enhancement means that reactions with this compound can often be performed under significantly milder conditions (lower temperatures, shorter reaction times) and with a broader range of nucleophiles compared to its chloro-, bromo-, or non-halogenated counterparts.

Comparison with Key Alternatives

A direct comparison with alternative reagents highlights the practical advantages in a laboratory setting.

AttributeThis compoundMethyl 2-chloro-5-nitrobenzoateMethyl 2-nitrobenzoate
Reactivity in SNAr Very HighModerateVery Low (No leaving group)
Typical Reaction Temp. 25 - 80 °C80 - 150 °CNot suitable for SNAr
Reaction Time 1 - 6 hours6 - 24 hoursN/A
Nucleophile Scope Broad (amines, alkoxides, thiols)More limited (strong nucleophiles)N/A
Yields Generally ExcellentGood to ModerateN/A
Primary Application Versatile precursor for complex molecules via SNAr.[3][7]SNAr reactions where cost is a primary concern and harsher conditions are acceptable.Nitration, reduction of nitro group, or ester hydrolysis.[12][13]

The use of this compound allows for greater functional group tolerance and often results in cleaner reactions with fewer byproducts, simplifying purification and improving overall process efficiency.

Application in Complex Synthesis: A Gateway to Heterocycles

The robust reactivity of this compound makes it an invaluable precursor for synthesizing heterocyclic compounds, which form the structural core of many pharmaceuticals.[14][15][16] For example, reaction with an amino-alcohol can lead to a one-pot or two-step synthesis of benzoxazepine derivatives, a privileged scaffold in medicinal chemistry.

workflow Figure 2: Synthetic Workflow Example A This compound C SNAr Reaction (Base, Solvent like DMSO/DMF) Room Temp to 80°C A->C B Nucleophile (e.g., Primary Amine) B->C D Reaction Monitoring (TLC, LC-MS) C->D In-process control E Workup (Quench, Extract) D->E Upon completion F Purification (Column Chromatography) E->F G SNAr Product (Amine-substituted nitrobenzoate) F->G H Further Transformations (e.g., Nitro Reduction, Cyclization) G->H I Target Heterocycle H->I

Caption: A general experimental workflow for utilizing this compound.

Experimental Protocol: Synthesis of Methyl 5-(benzylamino)-2-nitrobenzoate

This protocol provides a self-validating system for a typical SNAr reaction, demonstrating the practical application of this compound.

Objective: To synthesize Methyl 5-(benzylamino)-2-nitrobenzoate via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq, 199.14 g/mol )

  • Benzylamine (1.1 eq, 107.15 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 138.21 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 1.99 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Causality: Anhydrous conditions are used to prevent side reactions with water. K₂CO₃ acts as a base to deprotonate the amine nucleophile in situ or scavenge the HF byproduct, driving the reaction forward.

  • Solvent and Reagent Addition: Add anhydrous DMSO (50 mL) to the flask. Stir the suspension for 5 minutes. Add benzylamine (1.20 mL, 11.0 mmol) dropwise via syringe.

    • Causality: DMSO is a polar aprotic solvent ideal for SNAr, as it effectively solvates cations while leaving the nucleophile anion highly reactive.

  • Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progression. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (200 mL).

    • Causality: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts like K₂CO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: Washing removes residual DMSO and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure Methyl 5-(benzylamino)-2-nitrobenzoate as a yellow solid.

Conclusion

This compound is a superior reagent for SNAr chemistry due to the unique activating properties of the fluorine atom. Its use facilitates reactions under milder conditions, with shorter reaction times and often higher yields compared to other halogenated or non-activated analogs. This enhanced reactivity, combined with its utility as a precursor for complex heterocyclic systems, establishes this compound as a strategic and highly advantageous building block for researchers in pharmaceutical and materials science.

References

  • Benchchem. (n.d.). Potential applications of fluorinated nitroaromatic compounds in research.
  • ChemicalBook. (2023). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • ChemBK. (2024, April 9). methyl 2-fluoro-5-nitrobenzoate.
  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Chem-Impex. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.
  • Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Santos, J. I., et al. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • ChemNullException. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis.
  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Frontiers in Chemistry. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

Sources

A Senior Application Scientist's Guide to Methyl 5-fluoro-2-nitrobenzoate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of versatile building blocks is paramount to the successful synthesis of novel therapeutics. Among the myriad of available reagents, fluorinated nitroaromatic compounds stand out for their unique electronic properties that can impart desirable pharmacokinetic characteristics to lead compounds. This guide provides an in-depth technical overview of Methyl 5-fluoro-2-nitrobenzoate, a valuable yet under-documented building block. Through a comparative lens, we will explore its properties and synthetic potential, offering field-proven insights to inform your experimental design.

Introduction to this compound: A trifunctional scaffold

This compound (CAS No. 393-85-1) is a trifunctional aromatic compound featuring a methyl ester, a fluorine atom, and a nitro group. This specific arrangement of substituents offers a unique combination of reactivity and stability, making it a potentially valuable intermediate in multi-step organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for certain transformations, while the methyl ester provides a handle for further derivatization.

The strategic placement of the fluorine atom at the 5-position, meta to the nitro group and para to the ester, influences the molecule's electronic and steric environment. This positioning is critical in directing the regioselectivity of subsequent reactions and modulating the physicochemical properties of its derivatives. In drug discovery, the incorporation of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, all of which are crucial for optimizing drug candidates.[1]

Physicochemical Properties: A Comparative Overview

To fully appreciate the utility of this compound, it is instructive to compare its physical and chemical properties with its isomers. The relative positions of the functional groups significantly impact melting point, boiling point, and solubility, which are critical parameters for reaction setup and purification.

PropertyThis compoundMethyl 2-fluoro-5-nitrobenzoateMethyl 3-fluoro-2-nitrobenzoate
CAS Number 393-85-1[2]2965-22-21214353-57-7[3]
Molecular Formula C₈H₆FNO₄[2]C₈H₆FNO₄C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [2]199.14 g/mol 199.14 g/mol [3]
Melting Point 40-42 °C[2]47-51 °CNot readily available
Boiling Point 282 °C[2]139 °C / 1.5 mmHgNot readily available
Appearance White to low melting solid[2]White to yellow to green powder/crystalNot readily available
Solubility Slightly soluble in water; Soluble in acetone, DMSO[2]Not readily availableNot readily available

Data compiled from supplier and chemical database information.

The subtle differences in melting and boiling points among these isomers underscore the impact of substituent positioning on intermolecular forces and crystal packing.

Plausible Synthetic Transformations and Experimental Considerations

While specific, detailed applications of this compound are not extensively reported in peer-reviewed literature, its structure allows for several key synthetic transformations that are fundamental in medicinal chemistry. Below, we discuss these plausible reactions, providing generalized protocols and expert insights into the expected reactivity based on established chemical principles.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to a potential leaving group (in this case, the fluorine atom is meta, which is less favorable for direct displacement) makes the aromatic ring susceptible to nucleophilic attack. However, the fluorine at the 5-position is not ideally positioned for activation by the nitro group at the 2-position for a classical SNAr reaction. For comparison, in isomers like Methyl 2-fluoro-5-nitrobenzoate, the fluorine is ortho to the nitro group, making it significantly more activated towards nucleophilic displacement.

Despite the less favorable positioning, under forcing conditions or with highly reactive nucleophiles, substitution of other groups or addition-elimination reactions might be possible. The primary utility in SNAr may arise after the reduction of the nitro group, which would dramatically alter the electronic landscape of the ring.

sn_ar_reaction reagent This compound conditions Harsh Conditions (e.g., high temp, strong base) reagent->conditions nucleophile Nucleophile (Nu-) nucleophile->conditions product Substituted Product conditions->product

Caption: Generalized workflow for a potential SNAr reaction.

Experimental Protocol (General):

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile and a suitable base (e.g., K₂CO₃, NaH).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent is crucial for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic. Elevated temperatures are often necessary to overcome the activation energy barrier, especially for less activated substrates.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation in the synthesis of many pharmaceuticals. This opens up a plethora of subsequent reactions, such as amide bond formation, sulfonylation, and the construction of various heterocyclic systems.

nitro_reduction start This compound reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂) start->reagents product Methyl 2-amino-5-fluorobenzoate reagents->product

Caption: A typical pathway for the reduction of the nitro group.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Trustworthiness of the Protocol: This is a well-established and reliable method for nitro group reduction that is often high-yielding and clean. The progress of the reaction can be easily monitored by the consumption of hydrogen.

Synthesis of Heterocyclic Scaffolds

The resulting aminobenzoate from the nitro reduction is a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, condensation with appropriate reagents can lead to the formation of benzoxazoles, quinazolinones, or other fused ring systems. The presence of the fluorine atom can impart unique biological activities to these heterocycles.[4]

Synthesis of this compound

The preparation of this compound typically involves a two-step process: nitration of a fluorobenzoic acid precursor followed by esterification.

synthesis_pathway start 3-Fluorobenzoic Acid nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 5-Fluoro-2-nitrobenzoic Acid nitration->intermediate esterification Esterification (CH₃OH, H⁺) intermediate->esterification product This compound esterification->product

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Generalized):

Step 1: Nitration of 3-Fluorobenzoic Acid [5]

  • Cool a mixture of concentrated sulfuric acid to 0 °C.

  • Slowly add 3-fluorobenzoic acid, maintaining the temperature below 10 °C.

  • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature between 0-10 °C.

  • Stir the reaction mixture at this temperature for a specified time, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain 5-fluoro-2-nitrobenzoic acid.

Step 2: Esterification

  • Suspend 5-fluoro-2-nitrobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate to yield this compound.

Conclusion and Future Outlook

This compound represents a valuable, albeit underutilized, building block for organic synthesis, particularly in the realm of drug discovery. Its unique substitution pattern offers a platform for the introduction of fluorine into complex molecules and the subsequent elaboration of the nitro and ester functionalities. While direct, extensive literature on its applications is sparse, a thorough understanding of the reactivity of its isomers and related fluorinated nitroaromatics provides a solid foundation for its strategic implementation in synthetic campaigns.

The comparative analysis presented in this guide is intended to empower researchers and drug development professionals to make informed decisions when selecting building blocks. By leveraging the principles of physical organic chemistry and drawing parallels from better-understood systems, the synthetic potential of this compound can be effectively harnessed to create novel molecular architectures with potentially enhanced therapeutic properties. As the demand for sophisticated fluorinated intermediates continues to grow, it is anticipated that the applications of this versatile compound will become more widespread and well-documented.

References

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Blass BE. The role of fluorine in medicinal chemistry. J Med Chem. 2015;58(23):9109-9133.
  • Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of fluorine in medicinal chemistry. J Med Chem. 2015;58(21):8315-8359.
  • Al-Tel TH, Al-Qawasmeh RA, Zaarour R, Al-Aboudi A. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. 2018;23(11):2898.
  • PubChem. Methyl 2-Fluoro-5-nitrobenzoate.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Eureka | Patsnap. Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate.
  • Justia Patents. Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Justia Patents. Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Methyl 5-fluoro-2-nitrobenzoate, a halogenated nitroaromatic compound, is one such molecule that holds potential in organic synthesis. However, its chemical structure necessitates a robust and informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Recognition and Risk Assessment: Understanding the Molecule

This compound's toxicological properties have not been fully investigated[1]. This lack of comprehensive data demands that we treat it with the utmost caution, adopting a conservative approach to safety. The primary hazards are associated with its functional groups: the nitro group and the fluorinated aromatic ring. Aromatic nitro compounds can be toxic and may cause systemic effects such as methemoglobinemia, while halogenated compounds present their own set of handling and disposal challenges[2][3].

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or allergic skin reactions[1].

  • Inhalation: Inhaling dust or vapors can lead to respiratory tract irritation[3].

  • Ingestion: May be harmful if swallowed[1].

  • Environmental Hazard: This compound is noted as being harmful to aquatic life with long-lasting effects[1].

A thorough risk assessment is the first step in any experimental plan involving this compound. This should be a dynamic process, re-evaluated for any change in procedure or scale. The American Chemical Society's RAMP (Recognize, Assess, Minimize, Prepare) framework is an excellent tool for this purpose[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. Given the potential for skin contact and inhalation, a multi-layered approach is mandatory[3][6][7].

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin absorption and irritation. Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands[2][8].
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes and airborne particles from entering the eyes[9].
Body Protection A flame-resistant lab coat. For larger quantities or procedures with a higher risk of splashing, consider an impervious apron or chemical-resistant suit.Protects the skin and personal clothing from contamination. Impervious clothing is critical in case of spills[8][9].
Respiratory Protection A certified respirator should be used if handling powders outside of a fume hood or if engineering controls are insufficient to maintain exposure below acceptable limits.Prevents inhalation of potentially harmful dust or vapors[2][9].

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan is crucial for minimizing exposure and preventing accidents.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings. Do not remove or deface manufacturer labels[10].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[1][9].

Handling and Use

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure[6][9].

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dispensing: Use small, manageable containers for pouring and transferring the chemical to reduce the risk of spills[11][12].

  • Reaction Setup: When setting up reactions, ensure all joints are properly sealed and that the apparatus is secure.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water[1].

Emergency Preparedness

In the event of an emergency, a swift and informed response is critical[6].

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not flush spills into the sewer system[1].

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][2].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][2].

    • Inhalation: Move to fresh air immediately[1][9].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][2].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated nitroaromatic compound, it must be treated as hazardous waste[2].

Waste Segregation and Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list this compound as a component[13][14].

  • Storage of Waste: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash[1][13].

Workflow Visualization

To provide a clear, at-a-glance overview of the safety workflow, the following diagram illustrates the key decision points and actions from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep 1. Risk Assessment (RAMP Framework) ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) prep->ppe setup 3. Prepare Fume Hood & Equipment ppe->setup weigh 4. Weigh/Dispense in Fume Hood setup->weigh react 5. Perform Experiment weigh->react decon 6. Decontaminate Work Area react->decon spill Spill Response react->spill first_aid First Aid react->first_aid collect 7. Collect Waste (Halogenated Organics) decon->collect label_waste 8. Label Waste Container collect->label_waste store_waste 9. Store in Satellite Area label_waste->store_waste dispose 10. EHS Disposal store_waste->dispose

Caption: Workflow for Safe Handling of this compound.

By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring a safe laboratory environment for yourself and your colleagues, and upholding the highest standards of scientific integrity.

References

  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023-09-20).
  • OSHA Standards to Know Before Starting Your Lab. (2023-07-11).
  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR).
  • OSHA Laboratory Standard - NCBI - NIH.
  • Laboratory Safety Guidance - OSHA.
  • Safety - American Chemical Society.
  • Publications & Resources - American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Safety Video by American Chemical Society (1991) - YouTube. (2016-02-12).
  • Handling Chemicals Safely (C) ACS 1991 - YouTube. (2012-10-04).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • hazardous waste segregation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.